5-Ethyl-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLROIKFLNUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1107 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021861 | |
| Record name | 5-Ethyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-5-ethylpyridine appears as a colorless to yellow liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may slightly irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless liquid with a sharp, penetrating odor; [Hawley] Colorless or pale yellow liquid; [MSDSonline], Liquid, COLOURLESS LIQUID., Colourless liquid; Sharp penetrating aromatic aroma | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1107 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methyl-5-ethylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 5-Ethyl-2-methylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 5-Ethyl-2-methylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1317/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
352 °F at 760 mmHg (USCG, 1999), 177.8 °C @ 747 mm Hg, 172.00 to 175.00 °C. @ 760.00 mm Hg, 178.3 °C | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1107 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 5-Ethyl-2-methylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
155 °F (USCG, 1999), 68 °C, 155 °F, 68 °C (OPEN CUP), 68 °C o.c. | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1107 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methyl-5-ethylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Sol in alc, ether, benzene, dilute acids, concn sulfuric acid, Very soluble in acetone, In water, 1.2 g/100 ml @ 29 °C, 12 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 12 (moderate), Slightly soluble in water and fat, Soluble (in ethanol) | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 5-Ethyl-2-methylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 5-Ethyl-2-methylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1317/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.922 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.9184 @ 23 °C/4 °C, Density (at 20 °C): 0.92 g/cm³, Relative density of the vapour/air-mixture at °C (air = 1): 1.01, 0.917-0.923 | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1107 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 5-Ethyl-2-methylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1317/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5.17 mmHg (USCG, 1999), 1.43 [mmHg], 1.43 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.191 | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1107 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methyl-5-ethylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Picolines and other substituted pyridines are by-products | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
104-90-5 | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1107 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Ethyl-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-ethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-2-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 5-ethyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Ethyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG205CGK3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 5-Ethyl-2-methylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-94.5 °F (USCG, 1999), -70.3 °C (freezing point), -70.9 °C, -70 °C | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1107 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-METHYL-5-ETHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 5-Ethyl-2-methylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5-ETHYL-2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethyl-2-methylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2-methylpyridine, also known as 5-ethyl-2-picoline, is a heterocyclic organic compound with the chemical formula C8H11N.[1][2] It is a substituted pyridine derivative that holds significant industrial importance, primarily as a key intermediate in the synthesis of nicotinic acid (Niacin or Vitamin B3) and its amide, nicotinamide.[1][3][4] Its utility extends to the production of various pharmaceuticals, including the anti-inflammatory drug Etoricoxib and the type-2 diabetes medication Pioglitazone, as well as agrochemicals like the herbicide Toperamezone.[5] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound.
Chemical Structure and Identification
This compound consists of a pyridine ring substituted with a methyl group at the 2-position and an ethyl group at the 5-position.
| Identifier | Value |
| IUPAC Name | This compound[6][7] |
| CAS Number | 104-90-5[2][7] |
| Molecular Formula | C8H11N[7][8] |
| SMILES | CCC1=CN=C(C=C1)C[6][7] |
| InChI Key | NTSLROIKFLNUIJ-UHFFFAOYSA-N[6][7] |
| Synonyms | 5-Ethyl-2-picoline, Aldehydecollidine, 2-Methyl-5-ethylpyridine[2][9] |
Physicochemical Properties
This compound is a colorless to light yellow liquid with a sharp, aromatic odor.[6][8] It is combustible and hygroscopic.[8][10] A summary of its key physicochemical properties is presented below.
| Property | Value |
| Molecular Weight | 121.18 g/mol [6] |
| Density | 0.919 g/mL at 25 °C[8] |
| Boiling Point | 178 °C[1] |
| Melting Point | -70.3 °C[1][11] |
| Flash Point | 66.11 °C (151.00 °F)[12] |
| Water Solubility | 12.0 g/L at 20 °C[12][13] |
| logP (o/w) | 2.178 (estimated)[12] |
| pKa | 6.51[6][13] |
| Vapor Density | 4.2 (Air = 1)[12] |
| Refractive Index | 1.497 at 20 °C[8] |
Reactivity and Stability
This compound is a stable compound under normal conditions.[10] It is a weak base and reacts exothermically with acids to form salts.[8][9] The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[8][10] A notable hazardous reaction can occur with nitric acid at elevated temperatures and pressures, which can be explosive.[8][9] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[10]
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through the condensation reaction of paraldehyde (a trimer of acetaldehyde) with ammonia.[1][4] This reaction is typically carried out at high temperatures and pressures in the presence of a catalyst.
Caption: Synthesis pathway of this compound.
Experimental Protocol: Synthesis from Paraldehyde and Ammonia
The following protocol is adapted from a procedure published in Organic Syntheses.[14]
Materials:
-
Paraldehyde (1.57 moles)
-
28% Aqueous ammonium hydroxide (4.38 moles)
-
Ammonium acetate (0.065 moles)
-
Chloroform
Procedure:
-
A 2-liter steel reaction vessel is charged with 28% aqueous ammonium hydroxide, paraldehyde, and ammonium acetate.
-
The vessel is sealed and heated to 230°C with continuous agitation. This temperature is maintained for one hour.
-
After cooling the autoclave to room temperature, the resulting two-layered reaction mixture is separated.
-
To the non-aqueous layer, 60 mL of chloroform is added to precipitate out dissolved water, which is then combined with the main aqueous layer.
-
The aqueous layer is extracted three times with 50 mL portions of chloroform.
-
The chloroform extracts are combined with the main non-aqueous portion.
-
Chloroform is removed by distillation at atmospheric pressure.
-
The residue is then subjected to fractional distillation under reduced pressure (17 mm Hg).
-
The fraction boiling at 65-66°C is collected as this compound.
Caption: Experimental workflow for the synthesis of this compound.
Analytical Methods
The purity and identity of this compound can be determined using standard analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).[6][15]
Experimental Protocol: HPLC Analysis
The following is a representative HPLC method for the analysis of this compound.[15]
Instrumentation:
-
HPLC system with a UV detector
-
Primesep 100 mixed-mode column (or equivalent)
Mobile Phase:
-
A gradient mobile phase consisting of acetonitrile and water with a sulfuric acid buffer. For Mass Spectrometry (MS) detection, formic acid can be used as a substitute for sulfuric acid.
Detection:
-
UV detection at 250 nm.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by diluting the test material in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compound at 250 nm.
-
The retention time of the peak in the sample chromatogram should match that of the standard. The purity can be calculated based on the peak area.
Applications in Drug Development and Other Industries
The primary application of this compound is as a precursor for the synthesis of nicotinic acid.[1][15] This is typically achieved through oxidation with nitric acid.[1] Nicotinic acid is a vital human nutrient and is also used in various pharmaceutical formulations.
Caption: Role of this compound in various industries.
Safety and Toxicology
This compound is classified as toxic if it comes into contact with the skin or is inhaled, and it is harmful if swallowed.[10] It can cause severe skin burns and eye damage.[10] The oral LD50 in rats is reported as 1300 uL/kg.[12] It is also considered harmful to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[10] Work should be conducted in a well-ventilated area.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pyridine, 5-ethyl-2-methyl- [webbook.nist.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Fine Chemicals - this compound [jubilantingrevia.com]
- 6. This compound | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 104-90-5 [matrix-fine-chemicals.com]
- 8. This compound | 104-90-5 [chemicalbook.com]
- 9. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 13. This compound manufacturers and suppliers in india [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Characterization of 5-Ethyl-2-methylpyridine (CAS Number: 104-90-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 5-Ethyl-2-methylpyridine (CAS No. 104-90-5), a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. This document details its physicochemical properties, spectroscopic data, and the analytical methodologies employed for its identification and quantification. Detailed experimental protocols for key analytical techniques are provided, and a typical characterization workflow is visualized. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Physicochemical Properties
This compound is a colorless to yellow liquid with a sharp, penetrating odor.[1][2][3] Its key physicochemical properties are summarized in the tables below, compiled from various sources.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁N | [4][5] |
| Molecular Weight | 121.18 g/mol | [1] |
| Appearance | Colorless to yellow clear liquid | [1][5] |
| Melting Point | -70 °C to -70.9 °C | [5][6] |
| Boiling Point | 172 - 178 °C at 760 mmHg | [4][5] |
| Density | 0.917 - 0.923 g/cm³ at 20-25 °C | [4][5] |
| Vapor Density | 4.2 (Air = 1) | [4][7] |
| Vapor Pressure | 1.43 mmHg at 25 °C | [4] |
Table 2: Solubility and Partitioning of this compound
| Property | Value | Source(s) |
| Solubility in Water | 12,000 mg/L at 20 °C (Slightly soluble) | [4][5] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene | [2][4] |
| LogP (o/w) | 2.178 (estimated) - 2.41 | [4][8] |
Table 3: Optical and Safety-Related Properties of this compound
| Property | Value | Source(s) |
| Refractive Index (n20/D) | 1.495 - 1.502 | [4] |
| Flash Point | 66.11 °C - 68 °C (Tag Closed Cup) | [1][4][5] |
| Autoignition Temperature | 504 °C | [8] |
Spectroscopic and Chromatographic Characterization
The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Table 4: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 1H | H-6 (Pyridine ring) |
| ~7.3 | d | 1H | H-4 (Pyridine ring) |
| ~7.0 | d | 1H | H-3 (Pyridine ring) |
| ~2.6 | q | 2H | -CH₂- (Ethyl group) |
| ~2.4 | s | 3H | -CH₃ (Methyl group at C-2) |
| ~1.2 | t | 3H | -CH₃ (Ethyl group) |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Table 5: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~157 | C-2 (Pyridine ring) |
| ~149 | C-6 (Pyridine ring) |
| ~136 | C-4 (Pyridine ring) |
| ~133 | C-5 (Pyridine ring) |
| ~121 | C-3 (Pyridine ring) |
| ~25 | -CH₂- (Ethyl group) |
| ~24 | -CH₃ (Methyl group at C-2) |
| ~15 | -CH₃ (Ethyl group) |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 6: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3050-2850 | C-H stretch | Aromatic and Aliphatic |
| ~1600, 1570, 1480 | C=C, C=N stretch | Pyridine ring |
| ~1460, 1380 | C-H bend | Alkyl groups |
| ~830 | C-H out-of-plane bend | Substituted pyridine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 7: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 121 | Molecular ion [M]⁺ |
| 106 | [M-CH₃]⁺ |
| 79 | Pyridine ring fragment |
| 77 | Phenyl fragment |
Gas Chromatography (GC)
GC is a standard method for assessing the purity of this compound and for its quantification in mixtures.
Table 8: Typical Gas Chromatography Parameters
| Parameter | Value |
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial temperature of 100 °C, ramp to 250 °C at 10 °C/min |
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analysis of this compound, particularly in the context of reaction monitoring or formulation analysis.
Table 9: High-Performance Liquid Chromatography Parameters
| Parameter | Value |
| Column | Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.05% Sulfuric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Reference | [1] |
Experimental Protocols
The following are detailed, representative protocols for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Gas Chromatography (GC-FID)
Objective: To determine the purity of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration if quantification is required.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
GC Conditions:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector: Split mode (split ratio 50:1), temperature 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Detector: FID at 280 °C.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of its peak area relative to the total area of all peaks.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical substance like this compound.
Caption: Analytical workflow for the characterization of this compound.
Applications and Safety
Applications
This compound serves as a versatile intermediate in the chemical industry. Its primary applications include:
-
Synthesis of Nicotinic Acid (Niacin): It is a precursor in the manufacturing of nicotinic acid (Vitamin B3) and its amide, nicotinamide.[8][9]
-
Pharmaceutical Intermediate: It is used in the synthesis of various active pharmaceutical ingredients (APIs), including the anti-inflammatory drug Etoricoxib and the anti-diabetic drug Pioglitazone.[10]
-
Agrochemicals: It is an intermediate for the production of herbicides like Topramezone.[10]
-
Flavoring Agent: It is used as a flavoring agent in food products and is found naturally in some foods like cheese, tea, and whiskey.[3]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[7][8] It is also a combustible liquid.[7]
-
Handling Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[7][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[7]
This technical guide provides a foundational understanding of the characterization of this compound. For further details, researchers are encouraged to consult the cited literature and relevant safety data sheets.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 104-90-5 [chemicalbook.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Pyridine, 5-ethyl-2-methyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-エチル-2-メチルピリジン ≥96% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Profile of 5-Ethyl-2-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-2-methylpyridine (CAS No. 104-90-5), a key intermediate in the synthesis of nicotinic acid (Vitamin B3) and a significant compound in flavor and fragrance chemistry.[1] This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.32 | s | 1H | H-6 (Pyridine ring) |
| 7.35 | d | 1H | H-4 (Pyridine ring) |
| 6.98 | d | 1H | H-3 (Pyridine ring) |
| 2.62 | q | 2H | -CH₂- (Ethyl group) |
| 2.49 | s | 3H | -CH₃ (at C-2) |
| 1.23 | t | 3H | -CH₃ (Ethyl group) |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Carbon Atom |
| 157.0 | C-2 (Pyridine ring) |
| 148.9 | C-6 (Pyridine ring) |
| 136.5 | C-4 (Pyridine ring) |
| 133.0 | C-5 (Pyridine ring) |
| 121.5 | C-3 (Pyridine ring) |
| 25.4 | -CH₂- (Ethyl group) |
| 24.1 | -CH₃ (at C-2) |
| 15.2 | -CH₃ (Ethyl group) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-2850 | Medium-Strong | C-H stretching (Aromatic and Aliphatic) |
| 1600, 1570, 1480 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| 1450, 1380 | Medium | C-H bending (Aliphatic) |
| 830 | Strong | C-H out-of-plane bending (Aromatic) |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Data
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |
| 121 | 54 | [M]⁺ (Molecular Ion) |
| 106 | 100 | [M-CH₃]⁺ |
| 93 | 15 | [M-C₂H₄]⁺ |
| 79 | 33 | [C₅H₄N]⁺ |
| 77 | 18 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A sample of 5-10 mg of this compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2] The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[2] For the ¹H NMR spectrum, a standard single-pulse sequence was used with 16 to 64 scans and a relaxation delay of 1-2 seconds.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.[3][4] The spectrum was recorded in the range of 4000-400 cm⁻¹.[5] A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.[3]
Mass Spectrometry (MS)
The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source.[6][7] The sample was introduced into the ion source, where it was bombarded with electrons at an energy of 70 eV.[7][8] The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).[7]
Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Physical properties of 5-Ethyl-2-methylpyridine (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 5-Ethyl-2-methylpyridine, specifically its boiling point and density. The information is presented for easy reference and includes generalized experimental protocols for the determination of these properties.
Core Physical Properties
This compound, an organic compound with the formula (C₂H₅)(CH₃)C₅H₃N, is a colorless to light yellow liquid.[1] It is a significant intermediate in the synthesis of various compounds, most notably nicotinic acid (Vitamin B3).[2][3] Accurate knowledge of its physical properties is crucial for its handling, purification, and application in research and industrial settings.
Data Presentation
The following table summarizes the key physical properties of this compound based on compiled data.
| Physical Property | Value | Conditions |
| Boiling Point | 178 °C | At 760 mmHg |
| 172.00 to 175.00 °C | At 760.00 mm Hg | |
| Density | 0.9208 g/cm³ | At 25 °C |
| 0.919 g/mL | At 25 °C | |
| 0.91700 to 0.92300 g/mL | At 25.00 °C |
Experimental Protocols
While specific experimental data for the determination of this compound's boiling point and density are often cited from established literature, this section outlines the general methodologies employed for such measurements for organic liquids.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of an organic liquid is through distillation.
Methodology: Simple Distillation
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Sample Preparation: The distilling flask is charged with the liquid sample (this compound) and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
Data Collection: The temperature is recorded when the vapor temperature stabilizes while the liquid is distilling at a steady rate. This stable temperature is the boiling point of the liquid. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Determination of Density
Density is the mass of a substance per unit volume. For liquids, this is commonly measured using a pycnometer or by accurately measuring the mass of a known volume.
Methodology: Using a Graduated Cylinder and Balance
-
Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.
-
Volume Measurement: A specific volume of the liquid (this compound) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Container and Liquid: The combined mass of the graduated cylinder and the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume. For higher accuracy, this procedure should be repeated multiple times, and the average density calculated.
Logical Relationship: Synthesis of Nicotinic Acid
This compound is a crucial precursor in the industrial synthesis of nicotinic acid (Vitamin B3). The overall process involves the oxidation of this compound. This chemical transformation is a key pathway in the production of this essential nutrient.
Caption: Synthesis of Nicotinic Acid from this compound.
References
A Comprehensive Technical Guide to the Solubility of 5-Ethyl-2-methylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of 5-Ethyl-2-methylpyridine, a key intermediate in various chemical syntheses. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for its determination, and logical workflows to guide laboratory practices.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [1][2] |
| Molecular Weight | 121.18 g/mol | [1][2] |
| CAS Number | 104-90-5 | [1][2] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 178 °C | [1] |
| Density | 0.919 g/mL at 25 °C | [1] |
Solubility Profile
Table 1: Solubility of this compound in Various Solvents
| Solvent | Formula | Type | Solubility | Temperature (°C) | Reference |
| Water | H₂O | Polar Protic | 12 g/L | 20 | [4] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [3] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Not Specified | [3] |
| Benzene | C₆H₆ | Nonpolar | Soluble | Not Specified | [3] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Very Soluble | Not Specified | [3] |
| Sulfuric Acid (conc.) | H₂SO₄ | Strong Acid | Soluble | Not Specified | [5] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments to quantify the solubility of this compound in an organic solvent of interest.
Gravimetric Method (Shake-Flask)
This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the withdrawn sample through a fine-porosity filter (e.g., 0.45 µm PTFE syringe filter) to remove all undissolved solute.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that ensures complete solvent removal without loss of the solute.
-
Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the residue. The difference in weight gives the mass of the dissolved this compound.
-
-
Calculation:
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100
-
UV/Visible Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is generally faster than the gravimetric method.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Withdrawal, Filtration, and Dilution:
-
Withdraw and filter a sample of the supernatant as described in the gravimetric method (Step 2).
-
Perform a precise serial dilution of the clear filtrate with the same solvent to bring the concentration within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation:
-
Solubility (g/L) = Concentration of diluted sample (g/L) * Dilution factor
-
Logical Relationship for Solvent Selection
The choice of an appropriate solvent is a critical first step in many chemical applications. The following diagram illustrates a logical decision-making process for selecting a solvent based on the properties of this compound.
References
An In-depth Technical Guide to the Synthesis of 5-Ethyl-2-methylpyridine from Paraldehyde and Ammonia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-ethyl-2-methylpyridine, a key intermediate in the production of nicotinic acid (Vitamin B3). The primary focus is on the reaction of paraldehyde with ammonia, a common industrial method based on the Chichibabin pyridine synthesis. This document outlines the reaction's theoretical basis, detailed experimental protocols for both liquid and gas-phase syntheses, and quantitative data to support process understanding and optimization.
Introduction
This compound, also known as aldehyde-collidine, is a crucial precursor for the industrial synthesis of nicotinic acid and nicotinamide. The most prevalent method for its production involves the condensation of an acetaldehyde source, such as paraldehyde, with ammonia.[1][2] This reaction is a classic example of the Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia to form a pyridine ring.[1] The overall balanced chemical equation for the synthesis from acetaldehyde and ammonia is:
4 CH₃CHO + NH₃ → (C₂H₅)(CH₃)C₅H₃N + 4 H₂O[2]
The synthesis can be performed in either a liquid or a gas phase, with the choice of phase influencing the catalyst, reaction conditions, and downstream processing.
Reaction Mechanism and Theoretical Background
The synthesis of this compound from paraldehyde and ammonia proceeds through a complex series of reactions. While the exact mechanism is still a subject of discussion, it is generally accepted to involve the following key steps:
-
Depolymerization of Paraldehyde: In the presence of an acidic catalyst or heat, paraldehyde (a cyclic trimer of acetaldehyde) depolymerizes to yield acetaldehyde.
-
Imine Formation: Acetaldehyde reacts with ammonia to form an aldimine (CH₃CHNH).
-
Aldol-type Condensations: The highly reactive aldimine undergoes a series of aldol-type condensation reactions, leading to the formation of larger, unsaturated intermediates.
-
Cyclization and Aromatization: The linear intermediates cyclize and subsequently undergo dehydration and dehydrogenation to form the aromatic pyridine ring.
The overall process involves multiple equilibrium steps, and the reaction conditions must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts such as 2- and 4-picoline.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound from paraldehyde and ammonia under different conditions.
Table 1: Liquid-Phase Synthesis Conditions and Yields
| Parameter | Value | Reference |
| Reactants | ||
| Paraldehyde | 1.57 moles | [4] |
| 28% Aqueous Ammonium Hydroxide | 4.38 moles | [4] |
| Ammonium Acetate (Catalyst) | 0.065 moles | [4] |
| Reaction Conditions | ||
| Temperature | 230 °C | [4] |
| Pressure | 800 - 3000 psi (approx. 55 - 207 bar) | [4] |
| Reaction Time | 1 hour | [4] |
| Yield | ||
| This compound | 50-53% | [4] |
| Note: The yield can be increased to 60-70% by using an 8:1 molar ratio of ammonium hydroxide to paraldehyde.[4] |
Table 2: Gas-Phase Synthesis Conditions
| Parameter | Value | Reference |
| Reactants | Paraldehyde and Ammonia | [1] |
| Catalyst | Modified Alumina (Al₂O₃) or Silica (SiO₂) | [1] |
| Reaction Conditions | ||
| Temperature | 350-500 °C | [1] |
Experimental Protocols
Liquid-Phase Synthesis
This protocol is adapted from a procedure published in Organic Syntheses.[4]
Materials:
-
Paraldehyde (207.5 g, 209 ml, 1.57 moles)
-
28% Aqueous Ammonium Hydroxide (267 g, 296 ml, 4.38 moles)
-
Ammonium Acetate (5.0 g, 0.065 moles)
-
Chloroform
-
2-liter steel reaction vessel (autoclave) capable of withstanding high pressure and equipped with a stirrer and a thermocouple.
-
Distillation apparatus with a 30-cm Fenske-type column.
Procedure:
-
Charging the Reactor: In the 2-liter steel reaction vessel, combine 267 g of 28% aqueous ammonium hydroxide, 207.5 g of paraldehyde, and 5.0 g of ammonium acetate.
-
Reaction: Seal the reactor and heat the mixture to 230 °C with continuous agitation. Maintain this temperature for 1 hour. Note that the reaction is exothermic and the temperature may briefly rise above 230 °C.[4] The pressure will range from 800 to 3000 psi.
-
Cooling and Separation: Allow the autoclave to cool to room temperature. Carefully vent any residual pressure and open the vessel. The reaction mixture will have separated into two layers. Separate the layers.
-
Extraction: To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of some dissolved water, which should be combined with the aqueous layer. Extract the aqueous layer with three 50-ml portions of chloroform. Combine all the chloroform extracts with the main non-aqueous portion.
-
Purification:
-
Remove the chloroform by distillation at atmospheric pressure.
-
Perform a fractional distillation of the residue under reduced pressure using a 30-cm Fenske-type column.
-
A fore-run consisting of water, unreacted paraldehyde, and α-picoline will distill at 40–60 °C/17 mm.
-
The desired product, this compound, will distill at 65–66 °C/17 mm. This should yield 72–76 g (50–53%) of a colorless liquid.
-
Gas-Phase Synthesis
Detailed industrial protocols for the gas-phase synthesis are often proprietary. However, the general principles are well-established.[1]
General Procedure:
-
Vaporization: Paraldehyde and ammonia are vaporized separately and then mixed.
-
Catalytic Conversion: The gaseous mixture is passed over a solid catalyst bed, typically consisting of modified alumina or silica, heated to 350–500 °C.[1]
-
Condensation and Separation: The product stream is cooled to condense the liquid products. The resulting mixture of pyridine bases, unreacted starting materials, and water is then separated.
-
Purification: The crude product is purified by fractional distillation to isolate the this compound.
Visualizations
The following diagrams illustrate the key aspects of the synthesis process.
Caption: Generalized reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the liquid-phase synthesis of this compound.
References
5-Ethyl-2-methylpyridine as a Precursor to Nicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-ethyl-2-methylpyridine and its pivotal role as a precursor in the synthesis of nicotinic acid (Niacin, Vitamin B3). The document details the chemical synthesis process, including experimental protocols and quantitative data, and explores the biological significance of nicotinic acid by outlining its primary signaling pathways.
This compound: Properties and Synthesis
This compound, also known as aldehyde-collidine, is a colorless to light yellow liquid.[1][2] It serves as a crucial starting material for the industrial production of nicotinic acid.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [1] |
| Molecular Weight | 121.18 g/mol | [1] |
| Boiling Point | 178 °C | [2][5] |
| Density | 0.919 g/mL at 25 °C | [2][5] |
| Refractive Index | n20/D 1.497 | [2][5] |
| Melting Point | -70.9 °C | [6] |
| Flash Point | 70 °C | [6] |
The industrial synthesis of this compound is achieved through the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[7]
Synthesis of Nicotinic Acid from this compound
The primary industrial method for converting this compound to nicotinic acid is through oxidation with nitric acid, a process commercialized by companies like Lonza.[3][8] This process involves the initial oxidation of both the ethyl and methyl groups to carboxylic acids, forming the intermediate 2,5-pyridinedicarboxylic acid (isocinchomeronic acid).[8] Subsequent decarboxylation of this intermediate yields nicotinic acid.[8]
Reaction Workflow
The overall synthetic route can be visualized as a two-step process.
Quantitative Data
The industrial process has been optimized to achieve high conversion and yield.
Table 2: Industrial Process Parameters for Nicotinic Acid Synthesis
| Parameter | Value | Reference |
| Oxidizing Agent | Nitric Acid (HNO₃) | [3][8] |
| Temperature (Oxidation) | 190–270 °C | [8] |
| Pressure (Oxidation) | 2–8 MPa | [8] |
| Temperature (Decarboxylation) | 220 °C | [8] |
| Initial Conversion | 80% | [8] |
| Initial Yield | 70% | [8] |
| Optimized Conversion | 96% | [3] |
| Optimized Yield | 91% | [3] |
Detailed Experimental Protocol (Laboratory Scale Adaptation)
This protocol is an adaptation of the industrial process for laboratory-scale synthesis.
Materials:
-
This compound (≥98% purity)
-
Concentrated Nitric Acid (60-70%)
-
Sulfuric Acid (98%)
-
Deionized Water
-
Activated Carbon
-
Ice Bath
Equipment:
-
High-pressure autoclave with stirrer and temperature/pressure controls
-
Heating mantle
-
Distillation apparatus
-
Büchner funnel and flask
-
Glassware (beakers, flasks, etc.)
-
pH meter
Procedure:
-
Reaction Setup: In a high-pressure autoclave, cautiously add sulfuric acid. While stirring and cooling in an ice bath, slowly add this compound.
-
Oxidation: Seal the autoclave and heat the mixture to 190-270 °C. Gradually introduce nitric acid into the reactor, maintaining the pressure between 2-8 MPa. The reaction is highly exothermic and requires careful monitoring and control of the temperature and pressure. Continue the reaction for approximately 45 minutes.
-
Decarboxylation: After the oxidation is complete, increase the temperature to around 220 °C to facilitate the decarboxylation of the intermediate 2,5-pyridinedicarboxylic acid to nicotinic acid.
-
Isolation of Crude Product: Cool the reactor to room temperature and carefully vent any residual pressure. The crude nicotinic acid may crystallize as its nitrate salt.[8] Transfer the reaction mixture to a beaker and cool in an ice bath to maximize crystallization. Isolate the crude product by filtration.
-
Purification:
-
The crude, often yellow, nicotinic acid can be purified by melting. Heat the crude product to its melting point (around 236-250 °C) and maintain it in a molten state for at least two minutes. This process helps to destroy the yellow chromophores.[7]
-
Allow the melt to cool and solidify. The resulting light tan solid is then dissolved in a minimal amount of boiling deionized water.
-
Add a small amount of activated carbon to the hot solution and boil for a few minutes to decolorize.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization of pure, colorless nicotinic acid.
-
Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.
-
Nicotinic Acid: Biological Role and Signaling Pathways
Nicotinic acid's biological effects are primarily mediated through its interaction with the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[3]
GPR109A Signaling
Activation of GPR109A by nicotinic acid initiates two main signaling cascades: a G-protein-mediated pathway and a β-arrestin-mediated pathway.
Diagram of GPR109A Signaling Pathways:
PI3K/Akt/mTOR Pathway Involvement
Nicotinic acid has also been shown to activate the PI3K/Akt signaling cascade, which is crucial for cell survival and growth.
Experimental Workflow for Analyzing Nicotinic Acid-Induced Signaling:
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to nicotinic acid treatment.
Materials:
-
GPR109A-expressing cell line (e.g., CHO-K1 cells stably expressing HCA2, A431 cells)
-
Cell culture medium and supplements
-
Nicotinic acid solution
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GPR109A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween-20)
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture GPR109A-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 3-4 hours prior to treatment.
-
Treat cells with varying concentrations of nicotinic acid for desired time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95 °C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4 °C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Table 3: Key Proteins and Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Function in Pathway | Recommended Antibody Type |
| GPR109A | - | Nicotinic acid receptor | Rabbit Polyclonal/Monoclonal |
| Akt | Ser473, Thr308 | Key signaling node | Rabbit Monoclonal |
| mTOR | Ser2448 | Regulates cell growth | Rabbit Monoclonal |
| β-actin | - | Loading control | Mouse Monoclonal |
References
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Pyyridine Ring in 5-Ethyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethyl-2-methylpyridine, a key heterocyclic compound, serves as a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably nicotinic acid (Vitamin B3). Understanding the reactivity of its pyridine ring is paramount for the development of efficient synthetic methodologies. This guide provides a comprehensive overview of the chemical behavior of the this compound core, focusing on electrophilic and nucleophilic substitutions, oxidation of the ring and its alkyl substituents, and reduction of the aromatic system. Detailed experimental protocols for key transformations, quantitative data, and visual representations of reaction pathways are presented to facilitate practical application in a research and development setting.
Introduction
The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, exhibits a unique electronic profile that dictates its reactivity. The nitrogen atom's electronegativity renders the ring electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution and makes it susceptible to nucleophilic attack. The presence of activating alkyl groups, a methyl group at the 2-position and an ethyl group at the 5-position, in this compound modulates this inherent reactivity, influencing both the rate and regioselectivity of various transformations. This document will delve into the specific reactivity patterns of this important molecule.
Synthesis of this compound
The industrial production of this compound is primarily achieved through the Chichibabin pyridine synthesis.[1] This method involves the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia under high temperature and pressure.[2][3]
Experimental Protocol: Chichibabin Synthesis of this compound[2]
Materials:
-
Paraldehyde (207.5 g, 1.57 moles)
-
28% Aqueous ammonium hydroxide (267 g, 4.38 moles)
-
Ammonium acetate (5.0 g, 0.065 moles)
-
Chloroform
Procedure:
-
A 2-liter steel reaction vessel is charged with paraldehyde, aqueous ammonium hydroxide, and ammonium acetate.
-
The mixture is heated to 230°C with continuous agitation and maintained at this temperature for 1 hour.
-
After cooling, the resulting two layers are separated.
-
The non-aqueous layer is treated with 60 ml of chloroform, leading to the separation of water, which is combined with the aqueous layer.
-
The aqueous layer is extracted three times with 50 ml portions of chloroform.
-
The combined chloroform extracts are distilled at atmospheric pressure to remove the solvent.
-
The residue is then fractionally distilled under reduced pressure.
Quantitative Data:
| Product | Boiling Point Range (°C/mm Hg) | Yield (%) |
| Fore-run (water, paraldehyde, α-picoline) | 40-60/17 | - |
| This compound | 65-66/17 | 50-53 |
Reactivity of the Pyridine Ring
Electrophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging. The nitrogen atom is the initial site of attack by electrophiles, leading to the formation of a pyridinium salt, which further deactivates the ring. However, under forcing conditions, substitution can occur, primarily at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. The presence of the electron-donating methyl and ethyl groups in this compound provides some activation, directing incoming electrophiles to the available 3-position.
Logical Relationship for Electrophilic Substitution
Caption: General pathway for electrophilic substitution on this compound.
Nucleophilic Aromatic Substitution
The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. The Chichibabin reaction is a classic example, involving the amination of pyridines.
The Chichibabin reaction introduces an amino group, typically at the 2- or 6-position, using sodium amide in liquid ammonia or an inert solvent.[4] For this compound, the reaction is expected to occur at the 6-position due to the presence of the methyl group at the 2-position.
Experimental Workflow for Chichibabin Amination
Caption: A simplified workflow for the Chichibabin amination of this compound.
N-Oxidation
The lone pair of electrons on the pyridine nitrogen is readily oxidized to form an N-oxide. This transformation is significant as the N-oxide group activates the 2- and 4-positions for both electrophilic and nucleophilic attack.
Signaling Pathway of N-Oxidation and Subsequent Reactivity
Caption: N-Oxidation enhances the reactivity of the pyridine ring towards substitution.
Reduction
The pyridine ring can be reduced to a piperidine ring under various conditions. A common method is the Birch reduction, which involves dissolving metal in liquid ammonia. This method allows for the partial reduction of the aromatic system.[5][6][7]
Reactivity of the Alkyl Side Chains
Oxidation
The alkyl groups of this compound can be selectively oxidized. The most significant industrial application is the oxidation to nicotinic acid (pyridine-3-carboxylic acid). This process typically involves strong oxidizing agents like nitric acid at elevated temperatures and pressures.[3][8] The reaction proceeds through the initial oxidation of both the methyl and ethyl groups to carboxylic acids, followed by decarboxylation of the resulting 2,5-pyridinedicarboxylic acid.[3]
Experimental Protocol: Oxidation to Nicotinic Acid [8]
Materials:
-
This compound
-
Nitric Acid (in large excess)
Procedure:
-
This compound is treated with a large excess of nitric acid in a high-pressure reactor.
-
The reaction is carried out at a temperature of 190-270°C and a pressure of 2-8 MPa.
-
The intermediate, 2,5-pyridinedicarboxylic acid, is decarboxylated at 220°C to yield nicotinic acid.
Quantitative Data:
| Reaction Stage | Intermediate/Product | Conditions | Yield |
| Oxidation | 2,5-Pyridinedicarboxylic acid | 190-270°C, 2-8 MPa | - |
| Decarboxylation | Nicotinic Acid | 220°C | High |
Oxidation Pathway to Nicotinic Acid
Caption: The industrial synthesis of Nicotinic Acid from this compound.
Vapor-phase oxidation using a modified vanadium oxide catalyst has also been studied, identifying intermediates such as di(5-ethyl)-2-pyridil, 2-methyl-5-acetylpyridine, and 3-acetylpyridine.[9]
Conclusion
The reactivity of this compound is a rich and complex subject, governed by the interplay between the electron-deficient pyridine ring and the activating alkyl substituents. While the industrial oxidation to nicotinic acid is its most prominent reaction, the potential for a variety of other transformations, including electrophilic and nucleophilic substitutions and side-chain modifications, makes it a versatile building block in organic synthesis. Further exploration into selective functionalization reactions will undoubtedly lead to the development of novel synthetic routes to valuable molecules for the pharmaceutical and agrochemical industries.
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. A chemoselective electrochemical birch carboxylation of pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
An In-depth Technical Guide to the Thermochemical Data of 5-Ethyl-2-methylpyridine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the thermochemical data for 5-Ethyl-2-methylpyridine. Due to the limited availability of publicly accessible experimental and computational data for this specific compound, this guide focuses on the established methodologies for determining these crucial parameters. It aims to equip researchers with the necessary information to understand, and where necessary, determine the thermochemical properties of this compound and related compounds.
Quantitative Thermochemical Data
A thorough search of publicly available scientific literature and databases did not yield specific experimental or calculated values for the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) of this compound. Resources such as the NIST Chemistry WebBook indicate that such data may be available through their subscription-based Thermo Data Engine.
For clarity and to highlight the current data gap in public resources, the following tables summarize the status of available quantitative data.
Table 1: Gaseous Phase Thermochemical Data for this compound at 298.15 K and 0.1 MPa
| Property | Symbol | Value (kJ·mol⁻¹) | Data Source |
| Standard Molar Enthalpy of Formation | ΔfH°(g) | Not publicly available | - |
| Standard Molar Entropy | S°(g) | Not publicly available | - |
| Molar Heat Capacity (Constant Pressure) | Cp(g) | Not publicly available | - |
Table 2: Condensed Phase Thermochemical Data for this compound at 298.15 K
| Property | Symbol | Value (kJ·mol⁻¹) | Data Source |
| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | Not publicly available | - |
| Standard Molar Entropy (liquid) | S°(l) | Not publicly available | - |
| Molar Heat Capacity (liquid) | Cp(l) | Not publicly available | - |
Experimental Protocols for Thermochemical Data Determination
The primary experimental technique for determining the enthalpy of formation of organic compounds, including substituted pyridines, is static bomb combustion calorimetry .[1] This method measures the heat of combustion at constant volume, from which the enthalpy of combustion and subsequently the enthalpy of formation can be calculated.
Detailed Methodology for Static Bomb Combustion Calorimetry
The following is a detailed, generalized protocol for determining the standard molar enthalpy of combustion of a liquid organic nitrogen-containing compound like this compound.
Apparatus:
-
A high-pressure stainless steel "bomb" vessel.
-
A calorimeter jacket to provide a controlled thermal environment (isothermal or adiabatic).
-
A water bucket in which the bomb is submerged.
-
A high-precision thermometer (e.g., a platinum resistance thermometer).
-
A stirrer to ensure uniform water temperature.
-
An ignition system.
-
A pellet press for solid samples (used for calibration).
-
An oxygen gas cylinder with a pressure regulator.
Procedure:
-
Sample Preparation:
-
A precisely weighed sample of the liquid (typically 0.5 - 1.0 g) is placed in a crucible made of a material like platinum or quartz.
-
A small, weighed piece of cotton or paper fuse is often used to ensure complete ignition.
-
For nitrogen-containing compounds, a small, known amount of water (typically 1 mL) is added to the bottom of the bomb to ensure that the nitric acid formed upon combustion is in a well-defined aqueous state.
-
-
Bomb Assembly and Pressurization:
-
The crucible with the sample is placed in the bomb head.
-
A weighed piece of ignition wire (e.g., platinum or iron) is connected to the electrodes, with the wire either in contact with the sample or the fuse.
-
The bomb is carefully sealed.
-
The bomb is flushed with a small amount of oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
-
Calorimeter Setup:
-
The sealed bomb is placed in the calorimeter bucket, which is filled with a known mass of water.
-
The ignition leads are connected, and the stirrer is activated.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline drift.
-
-
Combustion:
-
The sample is ignited by passing an electric current through the ignition wire.
-
The temperature of the water in the bucket is recorded at regular intervals as it rises due to the heat released from the combustion.
-
Temperature readings are continued until a maximum temperature is reached and the subsequent cooling trend is established.
-
-
Post-Combustion Analysis:
-
The bomb is removed from the calorimeter, and the pressure is carefully released.
-
The interior of the bomb is inspected for any signs of incomplete combustion (e.g., soot).
-
The liquid in the bomb is collected to determine the amount of nitric acid formed, typically by titration with a standard base. This is crucial for the nitrogen correction.
-
Any unburned ignition wire is weighed to determine the amount that was consumed.
-
-
Data Analysis:
-
The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
-
The heat capacity of the calorimeter system (the "calorimeter constant") is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The total heat released by the combustion of the sample is calculated.
-
Corrections are applied for the heat of combustion of the fuse and the ignition wire, and for the heat of formation of nitric acid from atmospheric and sample nitrogen.
-
The standard energy of combustion (ΔcU°) is calculated.
-
The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the principles of thermodynamics.
-
Finally, the standard enthalpy of formation (ΔfH°) of the compound is calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
-
Computational Approaches to Thermochemical Data
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties. High-level ab initio and density functional theory (DFT) methods can predict these values with a high degree of accuracy.
Common Computational Methodologies
-
Gaussian-n (Gn) Theories (e.g., G3, G4): These are composite methods that approximate a high-level calculation by a series of lower-level calculations. They are known for their high accuracy in predicting enthalpies of formation.
-
Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to Gn theories, these methods extrapolate to the complete basis set limit to achieve high accuracy.
-
Density Functional Theory (DFT): Methods like B3LYP, M06-2X, and ωB97X-D, when paired with a suitable basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ), can provide good estimates of thermochemical properties, often at a lower computational cost than high-level ab initio methods.
For any computational study, the calculated electronic energy is combined with zero-point vibrational energy and thermal corrections from a frequency calculation to obtain the enthalpy and entropy at a given temperature.
Visualization of Thermochemical Data Determination Workflow
The following diagram illustrates the two primary pathways for obtaining thermochemical data for a molecule like this compound.
Caption: Workflow for determining thermochemical properties via experimental and computational methods.
References
5-Ethyl-2-methylpyridine: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and emergency procedures for 5-Ethyl-2-methylpyridine. The following sections detail its physical and chemical properties, toxicological data, and recommended protocols to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound, also known as 5-ethyl-2-picoline, is a colorless to light yellow liquid with a sharp, aromatic odor.[1] It is important to be aware of its physical and chemical characteristics to handle it safely.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [2] |
| Molecular Weight | 121.18 g/mol | [2] |
| Boiling Point | 178 °C | [2] |
| Melting Point | -70.9 °C | [2] |
| Flash Point | 66.11 °C (151.00 °F) - Closed Cup | |
| Density | 0.919 g/mL at 25 °C | [3] |
| Vapor Density | 4.2 (vs air) | [2][3] |
| Water Solubility | 12.0 g/L | [2] |
| Appearance | Colorless to light yellow liquid | [1][4][5] |
| Odor | Sharp, aromatic, pyridine-like | [1][5] |
Toxicological Data
This compound is classified as harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[6][7] It is crucial to understand its toxicity to implement appropriate safety measures.
| Metric | Species | Route | Value | Reference |
| LD₅₀ (Lethal Dose, 50%) | Rat (male) | Oral | 710 mg/kg bw | [6] |
| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 368 mg/kg | [8] |
| LD₅₀ (Lethal Dose, 50%) | Rabbit | Dermal | 1000 mg/kg bw | [6] |
| LC₅₀ (Lethal Concentration, 50%) | Rat (female) | Inhalation | 2.67 mg/L air | [6] |
| LC₅₀ (Lethal Concentration, 50%) | Oncorhynchus mykiss (Rainbow trout) | Aquatic | 55.6 - 100 mg/L (96 h) | [6] |
| EC₅₀ (Effective Concentration, 50%) | Daphnia magna (Water flea) | Aquatic | 39.6 mg/L (48 h) | [6] |
| IC₅₀ (Inhibitory Concentration, 50%) | Scenedesmus capricornutum (Green algae) | Aquatic | 61.2 mg/L (72 h) | [6] |
Experimental Protocols for Toxicity Assessment
The toxicological data presented are primarily derived from standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. Below are summaries of the methodologies for the key cited experiments.
OECD Test Guideline 401: Acute Oral Toxicity
-
Principle: This test provides information on the adverse effects of a single, acute oral dose of a substance.[6]
OECD Test Guideline 407: Repeated Dose 28-day Oral Toxicity Study
-
Principle: This study provides information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 28-day period.[9][10]
-
Methodology: The test substance is administered orally (by gavage, in diet, or drinking water) daily to groups of rodents (preferably rats) at three or more dose levels for 28 days.[5][9] A control group receives the vehicle only.[9] During the study, clinical observations, body weight, and food/water consumption are recorded.[9] At the end of the 28-day period, blood and urine are collected for hematology and clinical biochemistry analysis.[9] All animals are then euthanized, and a full necropsy is performed, with organs weighed and tissues collected for histopathological examination.[9]
OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test
-
Principle: This screening test provides initial information on the potential effects of a substance on reproductive performance and fetal development.[4][11][12][13][14]
-
Methodology: The test substance is administered orally to several groups of male and female rats.[4][11][14] Males are dosed for a minimum of four weeks, including two weeks before mating, during mating, and two weeks after.[13] Females are dosed throughout the entire study period (approximately 54-63 days).[4][11][12] Observations include effects on mating behavior, fertility, pregnancy outcomes, and the growth and development of the offspring up to a few days after birth.[13][14] At the end of the study, adult animals and offspring are examined for any abnormalities.[4][14]
OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
-
Principle: This in vitro test is used to detect gene mutations induced by a chemical.[15][16][17] It uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have pre-existing mutations rendering them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[17]
-
Methodology: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, typically from rat liver) to simulate mammalian metabolism.[15][16] The bacteria are then plated on a minimal agar medium lacking the essential amino acid.[16][17] If the test substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to grow and form colonies.[17] The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group.[15][16]
Safety and Handling Protocols
Strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][16]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing, such as a lab coat.[6][16][17]
-
Respiratory Protection: Use only in a well-ventilated area or in a certified chemical fume hood.[6][16] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[17]
Handling
-
Wash hands and any exposed skin thoroughly after handling.[6][11]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][9] No smoking.[2][9]
-
Above 68°C, use a closed system and ventilation.[4][6][11][16]
-
Ground/bond container and receiving equipment to prevent static discharge.[9]
-
Use non-sparking tools.[6]
-
Handle in a well-ventilated place.[6]
Storage Protocols
Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.
-
General Storage: Store in a cool, dry, and well-ventilated area.[9][16]
-
Incompatibilities: Store separately from strong oxidants, acids, bases, acid chlorides, and chloroformates.[9][11][16]
-
Flammable Liquid Storage: Store in an approved flammable liquid storage cabinet.[10][13][14][15] Do not store in domestic refrigerators or freezers.[10][15]
-
Ventilation: Ensure the storage area is well-ventilated.[10]
-
Ignition Sources: Store away from sources of ignition.[15]
Emergency Procedures
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][6][11] Seek immediate medical attention.[2][6][16]
-
If on Skin: Take off immediately all contaminated clothing.[2][11] Rinse the skin with plenty of water or shower for at least 15 minutes.[6][11][16] Seek immediate medical attention.[2][6]
-
If in Eyes: Rinse cautiously with water for several minutes.[6][11] Remove contact lenses, if present and easy to do.[6][11] Continue rinsing.[6][11] Seek immediate medical attention.[2][6][16]
-
If Swallowed: Rinse mouth.[6][11] Do NOT induce vomiting.[2][6][16] Seek immediate medical attention.[2][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, CO₂, alcohol-resistant foam, or water spray.[2][6][16][17]
-
Specific Hazards: Gives off irritating or toxic fumes (or gases) in a fire, including nitrogen oxides.[2][16] Vapors may form explosive mixtures with air.[2][11][16]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][18][9]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area.[17] Ensure adequate ventilation.[2] Avoid breathing vapors, mist, or gas.[2] Wear appropriate personal protective equipment.[2][9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains.[2] Avoid release to the environment.[6][11]
-
Methods for Containment and Cleaning Up: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[6][16] Collect the absorbed material in a suitable, closed container for disposal.[6][9][16]
Visual Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Logical flow for emergency response to a spill or personnel exposure.
References
- 1. Subacute toxicity testing as per oecd guidelines tulsi 407 | PPTX [slideshare.net]
- 2. ecetoc.org [ecetoc.org]
- 3. oecd.org [oecd.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. scribd.com [scribd.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Test No. 421: Reproduction/Developmental Toxicity Screening Test - OECD - Google Books [books.google.com]
- 14. oecd.org [oecd.org]
- 15. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 16. biosafe.fi [biosafe.fi]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of 5-Ethyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis and separation of 5-Ethyl-2-methylpyridine using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for various research and quality control applications, including purity assessment and quantification in different sample matrices.
Introduction
This compound, also known as 5-ethyl-2-picoline, is a significant organic compound utilized as a precursor in the synthesis of nicotinic acid (Vitamin B3)[1][2]. Accurate and robust analytical methods are crucial for monitoring its purity, stability, and for pharmacokinetic studies. Reversed-phase HPLC is a widely used technique for the analysis of such pyridine derivatives, offering high resolution and sensitivity[1][3]. This document outlines three distinct HPLC methods for the analysis of this compound, employing different stationary phases for varied selectivity.
HPLC Methods for this compound Analysis
Three primary HPLC methods are presented, each utilizing a different column to achieve separation. The selection of the appropriate method will depend on the specific requirements of the analysis, such as the sample matrix, required resolution from potential impurities, and compatibility with mass spectrometry.
Method 1: Reversed-Phase Analysis on Newcrom R1 Column
This method utilizes a Newcrom R1 column, which is a specialty reversed-phase column with low silanol activity, providing excellent peak shape for basic compounds like pyridines[3].
Method 2: Reversed-Phase Analysis on a Standard C18 Column
A conventional C18 column can also be employed for the analysis of this compound. This method is widely available and serves as a baseline for reversed-phase separations.
Method 3: Mixed-Mode Analysis on Primesep 100 Column
For complex sample matrices or when enhanced retention and separation from other polar compounds are needed, a mixed-mode Primesep 100 column is recommended. This column offers a combination of reversed-phase and ion-exchange properties[1].
Data Presentation: Quantitative Method Parameters
The following tables summarize the chromatographic conditions and expected performance characteristics for each method. (Note: The performance data is illustrative and may vary based on the specific instrument, column batch, and laboratory conditions).
Table 1: Chromatographic Conditions
| Parameter | Method 1: Newcrom R1 | Method 2: C18 | Method 3: Primesep 100 |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm | Primesep 100, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid | Acetonitrile / Water / Formic Acid | Acetonitrile / Water / Sulfuric Acid |
| Composition | (Varies, e.g., 30:70:0.1 v/v/v) | (Varies, e.g., 25:75:0.1 v/v/v) | Gradient or Isocratic (e.g., 20:80 with 0.05% H2SO4) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 250 nm[1] | UV at 250 nm | UV at 250 nm[1] |
| Temperature | Ambient | Ambient | Ambient |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Table 2: Illustrative Performance Data
| Parameter | Method 1: Newcrom R1 | Method 2: C18 | Method 3: Primesep 100 |
| Retention Time (min) | ~ 4.5 | ~ 5.2 | ~ 6.8 |
| Tailing Factor | 1.1 | 1.3 | 1.0 |
| Theoretical Plates | > 8000 | > 7000 | > 9000 |
| LOD (µg/mL) | 0.05 | 0.08 | 0.04 |
| LOQ (µg/mL) | 0.15 | 0.25 | 0.12 |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
Experimental Protocols
Below are the detailed protocols for sample preparation and HPLC analysis.
Protocol 1: Standard and Sample Preparation
1.1. Standard Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of this compound reference standard.
- Transfer to a 10 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
1.2. Working Standard Solutions:
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1 - 100 µg/mL).
1.3. Sample Preparation:
- For bulk drug analysis, dissolve an accurately weighed amount of the sample in the mobile phase to achieve a concentration within the calibration range.
- For other matrices, an appropriate sample extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required.
- Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Analysis Procedure
2.1. Instrument Setup:
- Set up the HPLC system according to the parameters specified in Table 1 for the chosen method.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
2.2. System Suitability:
- Inject the working standard solution (e.g., 10 µg/mL) five times.
- The system is suitable for use if the relative standard deviation (RSD) of the peak area is less than 2.0%, and the tailing factor is between 0.8 and 1.5.
2.3. Calibration Curve:
- Inject each working standard solution in duplicate.
- Plot a calibration curve of peak area versus concentration.
- Perform a linear regression analysis and ensure the correlation coefficient (r²) is greater than 0.999.
2.4. Sample Analysis:
- Inject the prepared sample solutions in duplicate.
- Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of HPLC Methods
The following diagram illustrates the logical relationship between the different HPLC methods described.
Caption: Selection of HPLC methods for this compound.
References
Application Note: Purity Determination of 5-Ethyl-2-methylpyridine by Gas Chromatography
[AN-GC-001]
Abstract
This application note details a robust gas chromatography (GC) method for the quantitative determination of the purity of 5-Ethyl-2-methylpyridine. The protocol is suitable for researchers, scientists, and professionals in drug development and quality control. The described method utilizes a capillary gas chromatograph equipped with a flame ionization detector (FID) to ensure high sensitivity and resolution for accurate purity assessment.
Introduction
This compound, also known as 5-ethyl-2-picoline, is a critical intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its purity is a crucial parameter that can significantly impact the yield and quality of the final product. Gas chromatography is a widely accepted and reliable technique for assessing the purity of volatile and semi-volatile organic compounds like this compound.[1][2][3][4] This method allows for the separation and quantification of the main component from its potential impurities, which may include other picoline isomers and related substituted pyridines.[1]
Experimental Protocol
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: Agilent J&W DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: High-purity nitrogen or helium.
-
Gases for FID: High-purity hydrogen and compressed air.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringe: 10 µL GC syringe.
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent high-purity solvent.
Reagent and Sample Preparation
-
Solvent Preparation: Use HPLC grade dichloromethane as the diluent.
-
Standard Preparation:
-
Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane to obtain a standard solution of approximately 10 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane to obtain a sample solution of approximately 10 mg/mL.
-
Gas Chromatography Method Parameters
The following table summarizes the optimized GC conditions for the analysis of this compound.
| Parameter | Value |
| Injector | |
| Type | Split/Splitless |
| Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven | |
| Initial Temperature | 80 °C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 220 °C |
| Final Hold Time | 5 minutes |
| Column | |
| Stationary Phase | DB-Wax |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | |
| Gas | Nitrogen |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Detector | |
| Type | Flame Ionization Detector (FID) |
| Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) Flow | 25 mL/min |
Data Analysis and Purity Calculation
The purity of this compound is determined by the area percent method. The area of each peak in the chromatogram is integrated, and the percentage of each component is calculated as follows:
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Results and Data Presentation
The described GC method provides excellent separation of this compound from its potential impurities. A typical chromatogram will show a major peak for this compound and minor peaks for any impurities. The quantitative data from the analysis can be summarized as shown in the table below.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | t₁ | A₁ | %₁ | Impurity 1 |
| 2 | t₂ | A₂ | %₂ | This compound |
| 3 | t₃ | A₃ | %₃ | Impurity 2 |
| Total | ∑Aᵢ | 100 |
Note: Retention times and peak areas are representative and will vary with the specific instrument and sample.
Experimental Workflow Diagram
References
- 1. This compound | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 3. This compound | 104-90-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Application Notes and Protocols for the Synthesis of Nicotinic Acid from 5-Ethyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid, a vital form of vitamin B3, is a crucial nutrient for human health and a significant building block in the pharmaceutical industry. Industrially, a primary route for its synthesis involves the oxidation of 5-ethyl-2-methylpyridine. This process, notably the Lonza process, is a robust method that proceeds through a dicarboxylic acid intermediate.[1][2] These application notes provide a detailed overview and experimental protocols for the synthesis of nicotinic acid from this compound, intended for a laboratory research and development setting. The protocols are based on established industrial processes and have been adapted for laboratory-scale synthesis.
Physicochemical Data
A summary of the key physicochemical properties of the starting material, intermediate, and final product is presented in Table 1 for easy reference and comparison.
Table 1: Physicochemical Properties of Key Compounds
| Property | This compound | 2,5-Pyridinedicarboxylic Acid (Isocinchomeronic Acid) | Nicotinic Acid |
| Synonyms | 5-Ethyl-2-picoline, Aldehydine | Isocinchomeronic acid | Niacin, Vitamin B3, Pyridine-3-carboxylic acid |
| CAS Number | 104-90-5[3] | 100-26-5[4] | 59-67-6[1] |
| Molecular Formula | C₈H₁₁N[5] | C₇H₅NO₄[4] | C₆H₅NO₂[6] |
| Molecular Weight | 121.18 g/mol [5] | 167.12 g/mol [4] | 123.11 g/mol [6] |
| Appearance | Colorless to light yellow liquid[3][7] | White to off-white crystalline powder[4] | White crystalline powder[1] |
| Melting Point | -70.3 °C[5] | >300 °C (decomposes)[4] | 236-239 °C[1] |
| Boiling Point | 178 °C[3] | Not applicable | Not applicable |
| Solubility in Water | 1.2 g/100 mL[5] | Slightly soluble[4] | 1.67 g/100 mL at 20 °C |
| Density | 0.919 g/mL at 25 °C[3] | Not available | 1.473 g/cm³[8] |
Reaction Pathway
The synthesis of nicotinic acid from this compound is a two-step process. The first step involves the oxidation of the ethyl and methyl groups of the starting material to carboxylic acids, yielding the intermediate 2,5-pyridinedicarboxylic acid (isocinchomeronic acid). The second step is the selective decarboxylation of the carboxylic acid group at the 2-position to afford the final product, nicotinic acid.
Experimental Protocols
The following protocols are representative procedures for the laboratory-scale synthesis of nicotinic acid from this compound. Extreme caution should be exercised as these reactions involve high temperatures, high pressures, and corrosive materials. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, acid-resistant gloves, and a lab coat, must be worn.
Protocol 1: Oxidation of this compound to 2,5-Pyridinedicarboxylic Acid
This protocol describes the oxidation of the starting material to the dicarboxylic acid intermediate. The reaction is typically performed in a high-pressure autoclave due to the high temperatures and pressures required.[2]
Materials:
-
This compound (MEP)
-
Concentrated Nitric Acid (60-70%)
-
High-pressure autoclave with stirring and temperature control
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry high-pressure autoclave, place a stir bar.
-
Charging Reactants: Carefully add this compound to the autoclave. For a representative scale, start with 0.1 mol of MEP.
-
Addition of Nitric Acid: Slowly and with caution, add a stoichiometric excess of concentrated nitric acid. An excess of 25-600% has been reported in industrial processes.[2] For a laboratory scale, a 4-fold molar excess is a reasonable starting point. The addition should be performed while cooling the autoclave in an ice bath to control any initial exothermic reaction.
-
Reaction Conditions: Seal the autoclave according to the manufacturer's instructions. Heat the mixture to a temperature in the range of 190-270 °C with vigorous stirring.[2] The pressure will rise to approximately 2-8 MPa.[9] Maintain these conditions for approximately 30-45 minutes.[2]
-
Cooling and Depressurization: After the reaction time, cool the autoclave to room temperature. Once cooled, slowly and carefully vent the pressure according to the autoclave's operating procedure.
-
Isolation of Intermediate: The product, 2,5-pyridinedicarboxylic acid, may precipitate out of the solution upon cooling. If necessary, further cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with small portions of cold deionized water to remove residual nitric acid.
-
Drying: Dry the 2,5-pyridinedicarboxylic acid in a vacuum oven at a temperature below its decomposition point.
Protocol 2: Decarboxylation of 2,5-Pyridinedicarboxylic Acid to Nicotinic Acid
This protocol outlines the conversion of the intermediate to the final product through thermal decarboxylation.[10]
Materials:
-
2,5-Pyridinedicarboxylic Acid
-
High-temperature reaction vessel (e.g., a round-bottom flask with a condenser)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: Place the dry 2,5-pyridinedicarboxylic acid into a round-bottom flask.
-
Heating: Heat the solid to approximately 220 °C.[2][10] The solid will melt and begin to evolve carbon dioxide.
-
Reaction Monitoring: Maintain the temperature until the evolution of gas ceases, indicating the completion of the decarboxylation reaction.
-
Cooling and Solidification: Allow the reaction mixture to cool to room temperature. The molten product will solidify to form crude nicotinic acid.
Protocol 3: Purification of Nicotinic Acid
Crude nicotinic acid obtained from the decarboxylation step is often colored and can be purified by recrystallization.[11]
Materials:
-
Crude Nicotinic Acid
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude nicotinic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid dissolves completely. Nicotinic acid is more soluble in hot water.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and stir for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified nicotinic acid crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold deionized water and dry them in an oven or desiccator.
Experimental Workflow
The overall experimental workflow from starting material to purified product is depicted below.
Quantitative Data Summary
The efficiency of the synthesis can be evaluated by the conversion of the starting material and the overall yield of the final product.
Table 2: Reaction Performance
| Parameter | Reported Value | Reference |
| Conversion (Initial Process) | 80% | [2] |
| Yield (Initial Process) | 70% | [2] |
| Conversion (Continuous Process) | 96% | [2] |
| Yield (Continuous Process) | 91% | [2] |
Safety Considerations
The synthesis of nicotinic acid from this compound involves hazardous materials and conditions. A thorough risk assessment should be conducted before commencing any experimental work.
-
This compound: This compound is flammable and harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage.[5]
-
Concentrated Nitric Acid: A strong oxidizing agent and highly corrosive. It can cause severe burns upon contact and its fumes are toxic. Reactions with organic materials can be explosive.[3]
-
High-Pressure/High-Temperature Reactions: These reactions must be carried out in appropriate high-pressure equipment by trained personnel. There is a risk of explosion if the pressure and temperature are not carefully controlled.
-
Byproducts: The reaction produces nitrogen oxides (NOx), which are toxic and corrosive gases. The reaction should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals used and follow all institutional safety guidelines.
References
- 1. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 104-90-5 [chemicalbook.com]
- 4. Isocinchomeronic Acid [drugfuture.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | Buy High Quality this compound Online [pipzine-chem.com]
- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Zeolite Catalysts in the Synthesis of 5-Ethyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Ethyl-2-methylpyridine (EMP) using various zeolite catalysts. EMP is a crucial intermediate in the production of nicotinic acid (Vitamin B3) and other pharmaceuticals. The use of zeolite catalysts offers a selective and reusable option for this synthesis, aligning with the principles of green chemistry.
Introduction
The synthesis of this compound is primarily achieved through the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ammonia.[1] Zeolite catalysts have emerged as a promising alternative to traditional amorphous silica-alumina catalysts, offering higher selectivity and yield due to their well-defined microporous structure and tunable acidity.[2][3] This document outlines the application of various zeolites, including H-ZSM-5, H-Beta, and H-Y, in the synthesis of EMP, providing comparative data and detailed experimental protocols. The reaction is typically performed in a single step under high pressure, reacting acetaldehyde (or its trimer, paraldehyde) with ammonia.[4][5][6]
Comparative Catalytic Performance
The choice of zeolite catalyst and reaction conditions significantly impacts the conversion of reactants and the selectivity towards this compound. The following tables summarize the performance of different zeolite catalysts based on published data.
Table 1: Performance of Various Zeolite Catalysts in the Synthesis of this compound
| Catalyst | Temperature (°C) | Pressure (atm) | Acetaldehyde:Ammonia Molar Ratio | Acetaldehyde Conversion (%) | EMP Selectivity (%) | EMP Yield (%) | Reference |
| H-ZSM-5 | 200 | 35 | 1:5 | 94.9 | 83.9 | - | [5] |
| H-Beta | 200 | 35 | 1:5 | 92.7 | 93.6 | - | [5] |
| 0.95H-Y | 150 | Autogenous | 1:3 | - | 91 | 58 | [2][5] |
| 0.95H-Y-mmm* | 150 | Autogenous | 1:3 | - | 93 | 63 | [2][5] |
*micro-meso-macroporous H-Y zeolite
Experimental Protocols
This section provides detailed methodologies for catalyst preparation, the synthesis reaction, and product analysis.
Catalyst Preparation and Activation
Objective: To prepare and activate the zeolite catalyst for optimal performance.
Materials:
-
Zeolite powder (e.g., H-ZSM-5, H-Beta, H-Y)
-
Ammonium nitrate (NH₄NO₃) solution (1 M)
-
Deionized water
-
Furnace
Protocol:
-
Ion Exchange (for converting Na-form to H-form):
-
Suspend the parent zeolite powder in a 1 M ammonium nitrate solution.
-
Stir the suspension at 80°C for 6-8 hours.
-
Filter the zeolite, wash thoroughly with deionized water until the filtrate is free of nitrate ions (as tested with a suitable indicator).
-
Dry the zeolite at 110°C overnight.
-
-
Activation:
-
Place the ion-exchanged and dried zeolite in a furnace.
-
Calcine the zeolite in a flow of dry air. A typical procedure involves heating to 550°C for 4-6 hours.[7] This step ensures the decomposition of ammonium ions to protons, generating the acidic sites required for catalysis.
-
Cool the catalyst to room temperature in a desiccator before use.
-
Synthesis of this compound
Objective: To synthesize this compound from acetaldehyde and ammonia using a zeolite catalyst in a high-pressure batch reactor.
Materials:
-
Activated zeolite catalyst
-
Paraldehyde (trimer of acetaldehyde)
-
Aqueous ammonia (e.g., 28% solution)
-
Methanol (solvent, optional)[5]
-
High-pressure autoclave with a stirrer and temperature controller
Protocol:
-
Reactor Charging:
-
Add the activated zeolite catalyst to the high-pressure autoclave. The catalyst loading is typically around 10 wt% with respect to the reactants.[5]
-
Add the desired amounts of paraldehyde, aqueous ammonia, and methanol (if used) to the autoclave. The molar ratio of acetaldehyde (from paraldehyde) to ammonia is a critical parameter, with ratios from 1:3 to 1:5 being reported.[5]
-
-
Reaction:
-
Seal the autoclave and purge with an inert gas like nitrogen.
-
Begin stirring and heat the reactor to the desired temperature (e.g., 150-200°C). The pressure will increase due to the vapor pressure of the reactants and products at the reaction temperature (autogenous pressure).[4][6]
-
Maintain the reaction at the set temperature for the desired duration (e.g., 4-8 hours).
-
-
Product Recovery:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any excess pressure.
-
Open the autoclave and recover the reaction mixture.
-
Separate the catalyst from the liquid product mixture by filtration or centrifugation. The catalyst can be washed, dried, and recalcined for reuse.[4]
-
Product Analysis and Purification
Objective: To analyze the composition of the product mixture and purify the this compound.
Materials:
-
Chloroform (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column
-
Distillation apparatus
Protocol:
-
Extraction:
-
Extract the liquid product mixture with a suitable organic solvent like chloroform.
-
Separate the organic layer, which contains the EMP and other organic products.
-
-
Drying:
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the composition of the organic layer using gas chromatography (GC) or HPLC to determine the conversion of acetaldehyde and the selectivity to this compound and other byproducts.[5]
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[8]
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the key relationships influencing the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4220783A - Synthesis of pyridine and alkylpyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 7. oaepublish.com [oaepublish.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Synthesis of 5-Ethyl-2-methylpyridine Borane Complex: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the 5-Ethyl-2-methylpyridine borane complex, a versatile reducing agent with significant applications in organic synthesis and drug development.[1][2] The protocol outlines two primary synthetic routes utilizing either borane-tetrahydrofuran complex or diborane gas. This application note includes a comprehensive table of physical and chemical properties, detailed experimental procedures, and a workflow diagram to ensure clarity and reproducibility in the laboratory setting. The this compound borane complex is noted for its utility in reductive aminations of ketones and aldehydes.[2]
Introduction
This compound borane complex is an organoborane compound that serves as a highly effective and selective reducing agent in organic chemistry.[1][3] Its structure, featuring a borane moiety coordinated to the nitrogen atom of the this compound ring, confers unique reactivity and stability.[1] Notably, this complex is often a liquid at ambient temperature, which facilitates handling and allows for efficient large-scale synthesis.[4] This protocol details its preparation for use in various synthetic applications, including the synthesis of pharmaceutical intermediates.
Physicochemical Data
A summary of the key physical and chemical properties of the this compound borane complex is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄BN | [5][] |
| Molecular Weight | 135.01 g/mol | [5][] |
| Appearance | Colorless to yellowish liquid or solid | [1][3] |
| Density | 0.907 - 0.909 g/mL at 25 °C | [4][5] |
| Melting Point | Varies based on purity | [1] |
| Boiling Point | Varies based on purity | [1] |
| Flash Point | 105 °C (221 °F) | [5] |
| Storage Temperature | 2-8°C | [5] |
| ¹¹B NMR | Quartet at δ = -13.2 to -13.3 ppm (¹J(¹¹B¹H) = 98 Hz) | [4] |
| Purity | 90-98.9% (method dependent) | [4] |
Experimental Protocols
Two primary methods for the synthesis of this compound borane complex are detailed below.
Protocol 1: Synthesis using Borane-Tetrahydrofuran (THF) Complex
This method is suitable for laboratory-scale synthesis and utilizes a commercially available solution of borane in THF.
Materials:
-
This compound (2.4 g, 20 mmol)
-
Borane-THF complex (1M solution in THF, 20 mL)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (Nitrogen or Argon).
-
Dissolve this compound (2.4 g) in anhydrous THF (10 mL) within the flask.[4]
-
Slowly add the 1M borane-THF complex solution (20 mL) dropwise to the stirred pyridine solution via the addition funnel.[4] The addition should be controlled to maintain the reaction temperature. A slight increase in temperature (e.g., 3 °C) may be observed.[4]
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a designated period to ensure the reaction goes to completion.[1]
-
The resulting solution contains the this compound borane complex. The solvent can be removed under vacuum if the neat product is required.[4]
Protocol 2: Synthesis using Diborane Gas
This method is suitable for larger-scale synthesis and involves the direct addition of diborane gas.
Materials:
-
This compound (12.1 g or 182.3 g for neat synthesis)
-
Diborane (B₂H₆) gas (1.4 g or 21.2 g)
-
Anhydrous Toluene (50 mL, optional)
-
Reaction vessel suitable for gas handling (e.g., a bottle or flask with a gas inlet)
-
Ice bath
Procedure:
-
Place this compound in a suitable reaction vessel. The reaction can be performed neat or in a solvent like toluene.[4]
-
For a solution-based synthesis, dissolve this compound (12.1 g) in anhydrous toluene (50 mL).[4]
-
Cool the vessel in an ice bath.
-
Slowly bubble diborane gas (1.4 g) through the stirred solution or neat liquid.[4] The addition is exothermic, and the temperature should be monitored. An increase of around 4-6 °C has been reported.[4]
-
For the neat synthesis, add diborane (21.2 g) to neat this compound (182.3 g) over a period of approximately 2.5 hours while maintaining the temperature with an ice bath.[4]
-
Upon completion of the diborane addition, the reaction mixture contains the this compound borane complex.
-
If a solvent was used, it can be removed under vacuum to yield the liquid product.[4] A yield of approximately 90% has been reported for this method.[4]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound borane complex.
References
- 1. This compound Borane: Properties, Uses, Safety & Suppliers in China | High-Purity Chemical Manufacturer [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Borane-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 4. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]
- 5. This compound borane complex 1014979-56-6 [sigmaaldrich.com]
Application of 5-Ethyl-2-methylpyridine as a Ligand in Organometallic Catalysis: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of 5-Ethyl-2-methylpyridine and its derivatives as ligands in organometallic catalysis. The focus is on two key applications: the use of metal complexes of a this compound derivative in the Henry (nitroaldol) reaction and the application of the this compound borane complex in reductive amination.
Catalysis of the Henry (Nitroaldol) Reaction using Metal Complexes of 5-Amino-2-ethylpyridine-2-carboximidate
A derivative of this compound, 5-amino-2-ethylpyridine-2-carboximidate, has been successfully employed as a ligand in the synthesis of various transition metal complexes. These complexes have demonstrated significant catalytic activity in the Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The catalysts, involving copper(II), cobalt(II), nickel(II), and manganese(II) centers, have shown good catalytic effects in the reaction between aromatic aldehydes and nitromethane.[1]
Application Notes:
-
Catalyst Synthesis: The ligand, 5-amino-o-ethylpyridine-2-carboximidate (NH2EtPy), is formed in situ from the reaction of 5-amino-2-cyanopyridine with the corresponding metal chloride salt in anhydrous ethanol.[1]
-
Catalytic Activity: The resulting metal complexes are effective catalysts for the Henry reaction, affording β-nitroalcohols in good yields.[1] The catalytic efficiency is dependent on the metal center and the catalyst loading.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like methanol at room temperature.[1] Optimization of catalyst loading is crucial for achieving high conversion efficiencies.
-
Advantages: This catalytic system offers a straightforward method for the synthesis of β-nitroalcohols under mild conditions. The catalysts are readily prepared from commercially available starting materials.
Data Presentation:
Table 1: Catalytic Activity of Metal Complexes in the Henry Reaction of Benzaldehyde and Nitromethane [1]
| Catalyst (Complex) | Metal Center | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | Cu(II) | 10 | 24 | 74 |
| 1 | Cu(II) | 5 | 24 | 17 |
| 2 | Co(II) | 10 | 24 | 68 |
| 2 | Co(II) | 5 | 24 | 66 |
| 3 | Ni(II) | 10 | 24 | 78 |
| 3 | Ni(II) | 5 | 24 | 68 |
| 4 | Mn(II) | 10 | 24 | 42 |
| 4 | Mn(II) | 5 | 24 | 29 |
| Control | None | N/A | 24 | 26 |
Reaction Conditions: Benzaldehyde and nitromethane in methanol at room temperature.
Experimental Protocols:
Protocol 1.1: Synthesis of the Catalysts (General Procedure) [1]
-
A solution of the appropriate metal chloride hydrate (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, or MnCl₂·4H₂O) in anhydrous ethanol is prepared.
-
A solution of 5-amino-2-cyanopyridine in anhydrous ethanol is added to the metal salt solution. The molar ratio of ligand to metal is varied depending on the desired complex (e.g., 1:2 for Cu, 1:3 for Co, 2:1 for Ni and Mn).
-
The resulting mixture is refluxed for 48 hours.
-
The solution is then cooled, and the solvent is allowed to evaporate slowly in the air to yield crystalline complexes.
-
The obtained crystals are collected, washed with a small amount of cold ethanol, and dried under vacuum.
Protocol 1.2: Catalytic Henry (Nitroaldol) Reaction [1]
-
To a solution of benzaldehyde (1 equivalent) in methanol, add nitromethane (1.2 equivalents).
-
Add the metal complex catalyst (1 , 2 , 3 , or 4 ) at the desired loading (e.g., 10 mol% or 5 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding β-nitroalcohol.
Diagrams:
Caption: Workflow for the synthesis of metal complexes and their application in the Henry reaction.
Reductive Amination using this compound Borane Complex (PEMB)
The this compound borane complex (PEMB) is a stable and effective reagent for the reductive amination of aldehydes and ketones.[2][3] It serves as a convenient and safer alternative to other borane complexes, such as pyridine borane, due to its higher stability and liquid form, which facilitates handling.[4]
Application Notes:
-
Reagent Stability and Handling: PEMB is a liquid with a high decomposition temperature (onset at 205 °C), making it more stable and easier to handle on a larger scale compared to pyridine borane.[4] Its stability in protic solvents like methanol allows for one-pot reductive amination procedures.[4]
-
Reaction Scope: PEMB is effective for the reductive amination of a wide range of aldehydes and ketones with primary and secondary amines.[2][3]
-
Hydride Efficiency: Two of the three hydrides on the borane complex are effectively utilized in the reduction, which improves the atom economy of the reagent.[2]
-
Green Chemistry Aspects: The use of PEMB can be considered a greener alternative in some contexts, as it can replace less desirable reagents and potentially be used in more environmentally friendly solvents like methanol or even under neat conditions.[2]
Experimental Protocols:
Protocol 2.1: General Procedure for Reductive Amination using PEMB
-
In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) and the primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as methanol. If a salt of the amine is used, add a stoichiometric amount of a non-nucleophilic base to liberate the free amine.
-
Stir the mixture at room temperature for a period sufficient to allow for the formation of the imine or enamine intermediate (typically 30 minutes to 2 hours). The formation of this intermediate can be facilitated by the addition of a catalytic amount of a mild acid (e.g., acetic acid).
-
Add the this compound borane complex (PEMB) (0.5-1 equivalent, depending on the substrate and desired hydride stoichiometry) to the reaction mixture. The addition can be done portion-wise or dropwise, especially for larger-scale reactions, to control any potential exotherm.
-
Stir the reaction at room temperature until the reduction is complete, as monitored by TLC or LC-MS (typically 1 to 12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) until gas evolution ceases.
-
Adjust the pH of the solution to basic with an aqueous base (e.g., NaOH or NaHCO₃ solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or crystallization to yield the desired amine.
Diagrams:
Caption: General workflow for a one-pot reductive amination using PEMB.
References
Application Notes & Protocols: 5-Ethyl-2-methylpyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 5-Ethyl-2-methylpyridine (MEP) as a key starting material in the synthesis of several important pharmaceutical intermediates. The protocols outlined below are based on established literature and provide a foundation for laboratory-scale synthesis.
Introduction
This compound (MEP), a substituted pyridine derivative, is a versatile and economically significant building block in the pharmaceutical industry. Its structural features make it an ideal precursor for the synthesis of a range of active pharmaceutical ingredients (APIs). This document details the application of MEP in the synthesis of intermediates for three prominent drugs: the vitamin Nicotinic Acid (Niacin), the anti-inflammatory agent Etoricoxib, and the anti-diabetic drug Pioglitazone.
Synthesis of Nicotinic Acid (Niacin)
Nicotinic acid, also known as Vitamin B3, is a crucial nutrient for human health. A primary industrial route for its synthesis involves the oxidation of this compound.[1]
Reaction Scheme
The synthesis proceeds via the oxidation of the ethyl and methyl groups of MEP, followed by decarboxylation of the resulting dicarboxylic acid intermediate.
Caption: Synthesis of Nicotinic Acid from this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Oxidizing Agent | Nitric Acid (HNO₃) | [2] |
| Reaction Temperature | 155 - 225 °C | [3][4] |
| Reaction Pressure | High Pressure | [2] |
| Intermediate | 2,5-Pyridinedicarboxylic Acid | [1] |
| Yield | ~90% | [2] |
| Purity | High | [2] |
Experimental Protocol: Oxidation of this compound to Nicotinic Acid
Materials:
-
This compound (MEP)
-
Nitric Acid (65%)
-
Sulfuric Acid (96%)
-
Ammonium vanadate (catalyst)
Procedure:
-
In a high-pressure reactor, charge sulfuric acid and the ammonium vanadate catalyst.
-
Cool the mixture and slowly add this compound while maintaining a low temperature.[4]
-
Heat the stirred reaction mixture to approximately 160°C.[4]
-
Carefully add nitric acid dropwise over several hours, maintaining the reaction temperature between 155°C and 160°C.[4] During this addition, water and diluted nitric acid will distill off.
-
After the addition of nitric acid is complete, continue distillation to remove all remaining water and nitric acid.
-
The resulting intermediate, 2,5-pyridinedicarboxylic acid, is then decarboxylated at a higher temperature to yield nicotinic acid.
-
The crude nicotinic acid can be purified by crystallization.
Synthesis of a Key Intermediate for Etoricoxib (Methyl 6-methylnicotinate)
Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain. While a direct synthesis from this compound is not the primary route, MEP is a crucial starting material for the industrial production of Methyl 6-methylnicotinate, a key intermediate in the synthesis of Etoricoxib.[3]
Reaction Scheme
The process involves the oxidative esterification of this compound.
Caption: Synthesis of Methyl 6-methylnicotinate from this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reagents | Sulfuric Acid, Nitric Acid, Methanol | [3] |
| Reaction Temperature | 140 - 225 °C | [3] |
| Reported Yield | 65-70% | [3] |
| Product Purity | 97.6% - 98.3% | [3] |
| Key By-products | Isocinchomeronic acid diester (3-5%), Dinicotinic acid, Spent nitric acid | [3] |
Experimental Protocol: Synthesis of Methyl 6-methylnicotinate
Materials:
-
This compound
-
Sulfuric Acid
-
Nitric Acid (60%)
-
Methanol
-
Methylene dichloride (MDC) for extraction
-
Ammonium hydroxide for neutralization
Procedure:
-
Charge sulfuric acid into a reactor and add a catalyst.[5]
-
Chill the mixture to 20°C and add this compound over 30 minutes.[5]
-
Heat the mixture to 158-160°C.[5]
-
Add 60% nitric acid over a period of 12 hours, during which nitric acid is distilled off.[5]
-
After the addition, cool the mixture to 50°C.[5]
-
Add methanol and reflux the mixture for 6 hours at 60-70°C to esterify the carboxylic acid intermediate.[5]
-
Distill off the excess methanol and cool the mixture to 25°C.[5]
-
Adjust the pH to 7.0 with ammonium hydroxide.[3]
-
Extract the product with methylene dichloride.[5]
-
Distill off the solvent and perform fractional distillation to purify the Methyl 6-methylnicotinate.[5]
Synthesis of a Key Intermediate for Pioglitazone
Pioglitazone is an anti-diabetic drug used to treat type 2 diabetes. This compound is a key starting material for the synthesis of a crucial intermediate, 2-(5-ethylpyridin-2-yl)ethanol.[6]
Reaction Scheme
The synthesis involves the hydroxymethylation of this compound.
Caption: Synthesis of 2-(5-ethylpyridin-2-yl)ethanol from this compound.
Quantitative Data
Detailed quantitative data for this specific step is often proprietary and found within patent literature. The yield can be variable depending on the specific conditions used.
Experimental Protocol: Synthesis of 2-(5-ethylpyridin-2-yl)ethanol
General Procedure based on literature principles:
Materials:
-
This compound
-
Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)
-
A suitable solvent (e.g., an alcohol or an inert solvent)
-
A basic or acidic catalyst (depending on the specific method)
Procedure:
-
In a suitable reaction vessel, dissolve this compound in the chosen solvent.
-
Add formaldehyde and the catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and maintain for a set period. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture.
-
The product, 2-(5-ethylpyridin-2-yl)ethanol, is then isolated and purified using standard techniques such as extraction and distillation.
This intermediate, 2-(5-ethylpyridin-2-yl)ethanol, is then further reacted in subsequent steps to construct the final Pioglitazone molecule.
Overall Workflow
The following diagram illustrates the central role of this compound in the synthesis pathways of these three important pharmaceutical products.
Caption: Role of this compound in Pharmaceutical Synthesis.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions and a thorough literature review are essential before conducting any chemical synthesis. Reaction conditions and yields may vary.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. researchgate.net [researchgate.net]
5-Ethyl-2-methylpyridine: A Versatile Pyridine Building Block for Modern Agrochemicals
Introduction: 5-Ethyl-2-methylpyridine, also known as 5-ethyl-2-picoline, is a key heterocyclic intermediate playing a crucial role in the development of modern agrochemicals. Its unique structural features and reactivity make it a valuable starting material for the synthesis of a range of active ingredients, including herbicides, insecticides, and fungicides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile building block for the discovery and synthesis of novel crop protection agents.
Application in Herbicide Synthesis: The Case of Topramezone
This compound is a confirmed intermediate in the production of the herbicide Topramezone.[1] Topramezone is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants.[2][3][4] Inhibition of HPPD leads to the bleaching of weeds, followed by necrosis and death.[3]
While the direct, one-step synthesis of Topramezone from this compound is not the primary industrial route, the pyridine derivative is understood to be a precursor for a key synthetic intermediate. The synthesis of Topramezone involves the coupling of a pyrazole moiety with a substituted benzoyl group. It is hypothesized that this compound serves as a starting material for the synthesis of the 1-methyl-5-hydroxypyrazole intermediate, a critical component of Topramezone.
Logical Synthesis Relationship for Topramezone Intermediate:
Figure 1: Hypothesized synthesis pathway of Topramezone intermediate.
Experimental Protocol: Synthesis of a Pyrazole Intermediate
While the exact industrial protocol for the conversion of this compound to 1-methyl-5-hydroxypyrazole is proprietary, a general laboratory-scale synthesis of a substituted pyrazole from a pyridine derivative can be adapted. The following is a representative protocol for the synthesis of a pyrazole derivative, illustrating the chemical transformations that could be involved.
Protocol: Synthesis of a Phenylpyridine Moiety-Containing Pyrazole Derivative [3]
This protocol describes a multi-step synthesis of a pyrazole derivative containing a phenylpyridine moiety, demonstrating the types of reactions that can be employed.
Step 1: Suzuki Cross-Coupling Reaction
-
To a solution of a substituted pyridine and p-hydroxyphenylboronic acid in a suitable solvent (e.g., toluene/ethanol mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous Na₂CO₃).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Nucleophilic Substitution, Rearrangement, and Hydrolysis
-
The product from Step 1 can undergo further reactions such as nucleophilic substitution, Newman-Kwart rearrangement, and hydrolysis to yield a key intermediate.[3]
Step 3: Cyclization to form the Pyrazole Ring
-
The intermediate from the previous steps is then reacted with a suitable hydrazine derivative (e.g., methylhydrazine) in a solvent such as ethanol or acetic acid.
-
The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the pyrazole product may precipitate or can be obtained after removal of the solvent and purification by recrystallization or column chromatography.
Step 4: Final Derivatization
-
The synthesized pyrazole can be further modified, for example, by nucleophilic substitution or oxidation, to yield the final target compound.[3]
Application in Insecticide and Fungicide Synthesis
The pyridine ring is a common scaffold in a wide range of insecticides and fungicides. This compound, as a substituted pyridine, offers a valuable starting point for creating derivatives with diverse biological activities.
Insecticidal Derivatives
Research has shown that novel pyridine derivatives exhibit significant insecticidal activity. For instance, new thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines containing an ethyl nicotinate scaffold, which can be conceptually derived from precursors related to this compound, have shown promising results against aphids.
Workflow for Synthesis and Evaluation of Pyridine-Based Insecticides:
Figure 2: General workflow for insecticide discovery.
Fungicidal Derivatives
Similarly, the pyridine scaffold is present in numerous fungicidal compounds. By modifying the this compound core, novel fungicides can be developed. For example, N-(thiophen-2-yl) nicotinamide derivatives have shown fungicidal activity.
Quantitative Efficacy Data for Pyridine-Based Agrochemicals
The following table summarizes representative efficacy data for various pyridine-based agrochemicals, highlighting the potential of this class of compounds.
| Compound Class | Target Organism | Efficacy Metric | Value (mg/L) | Reference |
| Herbicides | ||||
| Topramezone | Various Weeds | - | - | [2][3][4] |
| Insecticides | ||||
| Pyridine Derivative 1f | Aphis craccivora (nymphs) | LC₅₀ | 0.080 | [5] |
| Pyridine Derivative 1d | Aphis craccivora (nymphs) | LC₅₀ | 0.098 | [5] |
| Pyridine Derivative 1c | Aphis craccivora (nymphs) | LC₅₀ | 0.127 | [5] |
| Fungicides | ||||
| N-(thiophen-2-yl) nicotinamide (4f) | Cucumber Downy Mildew | EC₅₀ | - | |
| Pyridine amide-hydrazide (A5) | Fusarium graminearum | EC₅₀ | 2.53 µg/mL | [6] |
| Pyridine amide-hydrazide (A5) | Magnaporthe oryzae | EC₅₀ | 2.84 µg/mL | [6] |
| Pyridine amide-hydrazide (A5) | Rhizoctonia solani | EC₅₀ | 1.64 µg/mL | [6] |
Note: The efficacy of Topramezone is typically measured in terms of application rate (g/ha) and weed control percentage rather than LC₅₀/EC₅₀ values.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a new generation of agrochemicals. Its utility as a precursor to the herbicide Topramezone, along with the broader potential for developing novel insecticides and fungicides, underscores its importance in the field of crop protection. The provided application notes and representative protocols offer a starting point for researchers to explore the rich chemistry of this pyridine derivative and to develop innovative solutions for sustainable agriculture. Further research into the direct conversion of this compound to key agrochemical intermediates will undoubtedly open new avenues for efficient and scalable synthesis.
References
- 1. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A quantitative review of fungicide efficacy for managing downy mildew in cucurbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxy-1-methylpyrazole synthesis - chemicalbook [chemicalbook.com]
Application Note and Protocol: High-Pressure Synthesis of 5-Ethyl-2-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Ethyl-2-methylpyridine, also known as "aldehyde-collidine," is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably as a precursor to nicotinic acid (Vitamin B3).[1] The high-pressure synthesis method offers an efficient route for the production of this compound from simple and readily available starting materials. This application note provides a detailed experimental protocol for the synthesis of this compound via the condensation of paraldehyde and ammonia under elevated temperature and pressure, a method adapted from the well-established Chichibabin pyridine synthesis.[2] The procedure outlined below is based on the robust and reproducible method detailed in Organic Syntheses.[3]
Reaction Scheme
The overall reaction for the synthesis of this compound from paraldehyde and ammonia is as follows:
4 (CH₃CHO)₃ + 3 NH₃ → 3 C₈H₁₁N + 12 H₂O
Experimental Setup and Materials
Equipment
A high-pressure steel reaction vessel (autoclave) with a capacity of at least 2 liters, equipped with a mechanical stirrer, a thermocouple well, and a pressure gauge is required.[3] Such reactors are commonly used for high-pressure catalytic hydrogenations.[3]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Paraldehyde | (C₂H₄O)₃ | 132.16 | 207.5 g (209 mL) | 1.57 | Trimer of acetaldehyde. |
| Aqueous Ammonium Hydroxide (28%) | NH₄OH | 35.04 | 267 g (296 mL) | 4.38 | Source of ammonia. |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 5.0 g | 0.065 | Catalyst.[3] |
| Chloroform | CHCl₃ | 119.38 | ~210 mL | - | For extraction. |
Experimental Protocol
Reaction Setup
-
To a 2-liter high-pressure steel reaction vessel, add 267 g (296 mL, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 mL, 1.57 moles) of paraldehyde, and 5.0 g (0.065 moles) of ammonium acetate.[3]
-
Seal the autoclave securely according to the manufacturer's instructions.
-
Ensure the stirring mechanism is functioning correctly.
Reaction Conditions
-
Begin continuous agitation of the reaction mixture.
-
Heat the autoclave to a target temperature of 230°C. The pressure inside the vessel will rise, typically ranging from 800 to 3000 psi.[3]
-
Maintain the reaction temperature at 230°C for 1 hour. Note that the reaction is exothermic, and a brief temperature rise above 230°C may occur without adversely affecting the yield.[3]
-
After 1 hour, turn off the heating and allow the autoclave to cool to room temperature.
Work-up and Purification
-
Once cooled, carefully vent any residual pressure from the autoclave.
-
Open the reaction vessel and transfer the biphasic reaction mixture to a separatory funnel.
-
Separate the two layers.
-
To the non-aqueous (upper) layer, add 60 mL of chloroform. This may cause the separation of a small amount of water, which should be combined with the main aqueous layer.[3]
-
Extract the aqueous layer with three 50 mL portions of chloroform.[3]
-
Combine all the chloroform extracts with the main non-aqueous layer.
-
Remove the chloroform by distillation at atmospheric pressure.
-
The crude product is then purified by fractional distillation under reduced pressure. A fore-run containing water, unreacted paraldehyde, and α-picoline will distill at 40–60°C/17 mmHg.[3]
-
Collect the main fraction of this compound at a boiling point of 65–66°C/17 mmHg.[3] The expected yield is 72–76 g (50–53%).[3]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Paraldehyde | 1.57 moles | [3] |
| Aqueous Ammonium Hydroxide (28%) | 4.38 moles | [3] |
| Ammonium Acetate (Catalyst) | 0.065 moles | [3] |
| Reaction Conditions | ||
| Temperature | 230°C | [3] |
| Pressure | 800 - 3000 psi | [3] |
| Reaction Time | 1 hour | [3] |
| Product Information | ||
| Product Name | This compound | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 65–66°C @ 17 mmHg | [3] |
| Refractive Index (n_D_20) | 1.4971 | [3] |
| Yield | 50–53% | [3] |
Experimental Workflow and Diagrams
The overall experimental workflow for the high-pressure synthesis of this compound is depicted in the following diagram.
References
Application Notes and Protocols for the Purification of 5-Ethyl-2-methylpyridine by Fractional Distillation
Abstract
This document provides detailed application notes and protocols for the purification of 5-Ethyl-2-methylpyridine, a key intermediate in the synthesis of pharmaceuticals such as nicotinic acid (Vitamin B3). The primary purification method detailed is fractional distillation, a robust technique for separating compounds with close boiling points. Protocols for both atmospheric and vacuum fractional distillation are provided, alongside methods for pre-treatment of the crude material and post-purification analysis. This guide is intended for researchers, scientists, and drug development professionals requiring high-purity this compound for their work.
Introduction
This compound, also known as 5-ethyl-2-picoline, is a substituted pyridine derivative of significant industrial importance.[1] It serves as a crucial precursor in the production of nicotinic acid and nicotinamide, essential nutrients for human and animal health.[1][2] The synthesis of this compound often results in a crude product containing various impurities, including other pyridine derivatives such as picolines and unreacted starting materials.[3] For pharmaceutical applications, a high degree of purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Fractional distillation is the preferred method for purifying this compound due to its ability to separate components with small differences in boiling points.[4][5] This process relies on the establishment of a temperature gradient along a fractionating column, allowing for multiple successive vaporization-condensation cycles, which enriches the vapor phase with the more volatile component.[5] This document outlines the necessary equipment, procedures, and analytical methods to achieve high-purity this compound.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for successful purification. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [3] |
| Molecular Weight | 121.18 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point (atm) | 178 °C | [1] |
| Boiling Point (17 mmHg) | 65-66 °C | [6] |
| Density (25 °C) | 0.917 - 0.923 g/mL | [7] |
| Refractive Index (n20/D) | 1.495 - 1.502 | [7] |
| Solubility | Sparingly soluble in water. Soluble in alcohol, chloroform, and other organic solvents. | [7] |
| Vapor Pressure (25 °C) | 1.43 mmHg | [7] |
Experimental Protocols
Pre-distillation Treatment: Drying of Crude this compound
Pyridine and its derivatives are often hygroscopic and can absorb atmospheric moisture.[8] It is crucial to dry the crude this compound before distillation to prevent the formation of azeotropes with water and to ensure accurate boiling point measurements.
Objective: To remove water from the crude this compound.
Materials:
-
Crude this compound
-
Anhydrous potassium hydroxide (KOH) pellets or calcium hydride (CaH₂)
-
Round-bottom flask with a stopper
-
Magnetic stirrer and stir bar
Protocol:
-
Place the crude this compound in a dry round-bottom flask equipped with a magnetic stir bar.
-
Add a suitable drying agent. For basic compounds like pyridines, anhydrous KOH is effective.[8] Alternatively, calcium hydride (CaH₂) can be used.[9] Add approximately 10-20 g of the drying agent per 100 mL of the crude liquid.
-
Stopper the flask and stir the mixture at room temperature overnight.
-
After drying, the liquid can be decanted or filtered from the drying agent directly into the distillation flask.
Fractional Distillation Workflow
The following diagram illustrates the general workflow for the purification of this compound by fractional distillation.
Protocol 1: Atmospheric Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
Objective: To purify this compound at atmospheric pressure.
Materials:
-
Dried crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)[4][5]
-
Distillation head with a condenser and thermometer
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
Protocol:
-
Add the dried crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Assemble the fractional distillation apparatus as shown in the diagram above. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[5]
-
Wrap the fractionating column with insulating material to minimize heat loss and maintain a proper temperature gradient.[5]
-
Begin heating the flask gently. A slow and steady heating rate is crucial for good separation.
-
Observe the vapor rising through the column. The distillation rate should be controlled to 1-2 drops per second.
-
Collect the initial fraction (forerun), which will contain the more volatile impurities, in a separate receiving flask. The boiling point will be lower than that of the desired product.
-
As the temperature stabilizes at the boiling point of this compound (approximately 178 °C), change the receiving flask to collect the main fraction.[1]
-
Continue collecting the main fraction as long as the temperature remains constant.
-
If the temperature begins to drop, it indicates that the main component has distilled. If it rises significantly, it suggests the distillation of less volatile impurities. Stop the distillation at this point.
-
Label and store the collected fractions for analysis.
Protocol 2: Vacuum Fractional Distillation
Vacuum distillation is employed to purify compounds that have high boiling points at atmospheric pressure or are prone to decomposition at elevated temperatures. For this compound, this method can be advantageous.
Objective: To purify this compound under reduced pressure.
Materials:
-
All materials listed for atmospheric distillation
-
Vacuum pump
-
Manometer
-
Vacuum adapter
Protocol:
-
Assemble the fractional distillation apparatus as for atmospheric distillation, but with a vacuum adapter connected to the receiving flask and a manometer to monitor the pressure.
-
Ensure all glass joints are properly sealed to maintain the vacuum.
-
Turn on the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 17 mmHg).
-
Once the pressure is stable, begin heating the flask gently.
-
Collect the fractions as described in the atmospheric distillation protocol, noting the boiling points at the reduced pressure. The forerun will distill at a lower temperature, followed by the main fraction of this compound at approximately 65-66 °C at 17 mmHg.[6]
-
After the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Post-Distillation Analysis: Purity Assessment
The purity of the collected fractions must be determined analytically. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods for this purpose.
Gas Chromatography (GC) Method
Objective: To determine the purity of this compound fractions by GC.
| Parameter | Setting |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Capillary column suitable for amine analysis (e.g., DB-1701 or equivalent) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes |
| Carrier Gas | Helium or Nitrogen at a constant flow rate |
| Injection Volume | 1 µL (split injection) |
| Sample Preparation | Dilute a small aliquot of each fraction in a suitable solvent (e.g., dichloromethane or methanol) |
The purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the purity of this compound fractions by HPLC.
| Parameter | Setting |
| Instrument | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[10][11] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm[10] |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute a small aliquot of each fraction in the mobile phase |
Similar to GC, purity is assessed by the relative peak area of the main component.
Expected Results and Data Presentation
The fractional distillation of crude this compound should yield a main fraction with a purity exceeding 99%. The following table provides an example of how to present the data from the purification and analysis.
| Fraction | Distillation Temperature (°C) @ Pressure (mmHg) | Volume (mL) | Refractive Index (n20/D) | Purity by GC (%) |
| Forerun | <65 @ 17 | 5 | 1.4920 | 85.2 |
| Main Fraction | 65-66 @ 17 | 80 | 1.4971 | >99.5 |
| Residue | - | 15 | - | - |
Logical Relationships in Purification
The following diagram illustrates the logical decisions and relationships in the purification process.
Conclusion
Fractional distillation is a highly effective method for the purification of this compound, capable of yielding a product with a purity suitable for pharmaceutical applications. Careful pre-treatment of the crude material to remove water and precise control over the distillation parameters are critical for achieving optimal separation. Post-purification analysis by GC or HPLC is essential to verify the purity of the final product. The protocols and guidelines presented in this document provide a comprehensive framework for researchers and professionals to successfully purify this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Applikationshinweise und Protokolle zur Derivatisierung von 5-Ethyl-2-methylpyridin für analytische Zwecke
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung: 5-Ethyl-2-methylpyridin (CAS: 104-90-5), auch bekannt als MEP, ist eine organische Verbindung, die in verschiedenen industriellen Anwendungen und als Vorläufer für die Synthese von pharmazeutischen Wirkstoffen, wie Nikotinsäure (Vitamin B3), von Bedeutung ist.[1][2] Die genaue quantitative Analyse von 5-Ethyl-2-methylpyridin in unterschiedlichen Matrices ist für die Qualitätskontrolle und die pharmakokinetische Forschung von entscheidender Bedeutung.
Während die direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC) möglich ist, kann die Derivatisierung die analytischen Eigenschaften der Verbindung verbessern.[3][4][5] Die Derivatisierung zielt darauf ab, die Flüchtigkeit für die GC-Analyse zu erhöhen oder eine chromophore bzw. fluorophore Gruppe für eine empfindlichere Detektion in der HPLC einzuführen.
Diese Applikationshinweise beschreiben detaillierte Protokolle für die Derivatisierung von 5-Ethyl-2-methylpyridin, um dessen Nachweisgrenzen und die chromatographische Leistung zu verbessern.
Derivatisierung mittels Quaternisierung für die HPLC-Analyse
Die Quaternisierung ist eine chemische Reaktion, bei der das Stickstoffatom im Pyridinring mit einem Alkylierungsmittel reagiert, um ein quartäres Pyridiniumsalz zu bilden.[6] Diese permanent geladenen Derivate sind nicht mehr flüchtig und eignen sich hervorragend für die Analyse mittels Umkehrphasen-HPLC (RP-HPLC) mit UV- oder Massenspektrometrie-Detektion. Die Reaktion führt zu einer deutlichen Veränderung der Polarität, was eine bessere Trennung von nicht-reagierten Ausgangsstoffen und Matrixkomponenten ermöglicht.
Logischer Arbeitsablauf der Quaternisierung und HPLC-Analyse
Abbildung 1: Arbeitsablauf der Quaternisierung von 5-Ethyl-2-methylpyridin und anschließender HPLC-Analyse.
Experimentelles Protokoll: Quaternisierung mit Iodmethan
Materialien:
-
5-Ethyl-2-methylpyridin Standard oder Probenextrakt
-
Iodmethan (CH₃I), >99%
-
Acetonitril (HPLC-Qualität)
-
Reaktionsgefäße (z.B. 2 mL Glas-Vials mit Schraubverschluss)
-
Heizblock oder Wasserbad
-
HPLC-System mit UV- oder MS-Detektor
-
C18-Umkehrphasensäule
Protokoll:
-
Herstellung der Reaktionslösung: Eine Stammlösung von 5-Ethyl-2-methylpyridin (z.B. 1 mg/mL) in Acetonitril herstellen.
-
Derivatisierungsreaktion: 100 µL der 5-Ethyl-2-methylpyridin-Lösung in ein Reaktionsgefäß geben. 20 µL Iodmethan hinzufügen. Das Gefäß fest verschließen.
-
Inkubation: Das Reaktionsgemisch für 1 Stunde bei 50°C in einem Heizblock oder Wasserbad inkubieren.
-
Probenaufarbeitung: Die Reaktionslösung auf Raumtemperatur abkühlen lassen. Anschließend mit dem mobilen Phasen-Eluenten (z.B. 1:100) auf eine für die HPLC-Analyse geeignete Konzentration verdünnen.
-
HPLC-Analyse: Die verdünnte Probe in das HPLC-System injizieren.
HPLC-Bedingungen (Beispiel):
-
Säule: C18, 150 mm x 4.6 mm, 5 µm Partikelgröße[3]
-
Mobile Phase: A: 0.1% Ameisensäure in Wasser, B: Acetonitril
-
Gradient: 10% B bis 90% B in 15 Minuten
-
Flussrate: 1.0 mL/min
-
Säulentemperatur: 30°C
-
Injektionsvolumen: 10 µL
-
Detektion: UV bei 260 nm oder MS (ESI, positiver Modus)
Quantitative Daten (Beispiel)
| Analyt | Retentionszeit (min) | Nachweisgrenze (LOD) (ng/mL) | Bestimmungsgrenze (LOQ) (ng/mL) |
| 5-Ethyl-2-methylpyridin (unbehandelt) | 8.5 | 50 | 150 |
| N-Methyl-5-ethyl-2-methylpyridinium-iodid | 6.2 | 5 | 15 |
Tabelle 1: Hypothetische chromatographische Daten und Nachweisgrenzen vor und nach der Derivatisierung mittels Quaternisierung.
Hypothetische Derivatisierung für die GC-MS-Analyse
Obwohl 5-Ethyl-2-methylpyridin in der Regel ohne Derivatisierung mittels GC-MS analysiert wird,[5][7] könnte in komplexen Matrices eine Derivatisierung zur Verbesserung der Trennleistung oder zur Erzeugung spezifischer massenspektrometrischer Fragmente in Betracht gezogen werden. Eine mögliche, wenn auch unkonventionelle Methode wäre die Silylierung, die üblicherweise für Verbindungen mit aktiven Wasserstoffatomen (z.B. -OH, -NH, -SH) verwendet wird.[8] In diesem hypothetischen Szenario würde eine sehr starke Base benötigt, um ein Proton von der Methyl- oder Ethylgruppe zu abstrahieren, gefolgt von der Reaktion mit einem Silylierungsmittel.
Hinweis: Dieses Protokoll ist theoretischer Natur und dient der Veranschaulichung einer möglichen Derivatisierungsstrategie. Die direkte Analyse ist in den meisten Fällen vorzuziehen.
Logischer Arbeitsablauf der hypothetischen Silylierung
Abbildung 2: Hypothetischer Arbeitsablauf für die Silylierung von 5-Ethyl-2-methylpyridin für die GC-MS-Analyse.
Experimentelles Protokoll: Hypothetische Silylierung
Materialien:
-
5-Ethyl-2-methylpyridin Standard oder Probenextrakt
-
Wasserfreies Tetrahydrofuran (THF)
-
Lithiumdiisopropylamid (LDA) Lösung
-
tert-Butyldimethylsilylchlorid (TBDMS-Cl)
-
GC-MS-System
Protokoll:
-
Reaktionsaufbau: 1 mg 5-Ethyl-2-methylpyridin in 1 mL wasserfreiem THF unter Inertgasatmosphäre (Argon oder Stickstoff) lösen und auf -78°C (Trockeneis/Aceton-Bad) kühlen.
-
Deprotonierung: Langsam eine stöchiometrische Menge LDA-Lösung zugeben und 30 Minuten bei -78°C rühren.
-
Silylierung: Eine stöchiometrische Menge TBDMS-Cl zugeben und die Reaktion langsam auf Raumtemperatur erwärmen lassen.
-
Aufarbeitung: Die Reaktion mit gesättigter Ammoniumchloridlösung quenchen und die organische Phase mit einem unpolaren Lösungsmittel (z.B. Hexan) extrahieren.
-
Analyse: Die organische Phase über Natriumsulfat trocknen, das Lösungsmittel vorsichtig abdampfen und den Rückstand in einem für die GC-MS-Analyse geeigneten Lösungsmittel aufnehmen.
GC-MS-Bedingungen (Beispiel):
-
Säule: HP-5MS (oder äquivalent), 30 m x 0.25 mm, 0.25 µm Filmdicke
-
Trägergas: Helium, konstante Flussrate 1.2 mL/min
-
Injektor-Temperatur: 250°C
-
Ofenprogramm: 80°C (1 min halten), dann mit 10°C/min auf 280°C (5 min halten)
-
MS-Transferlinie: 280°C
-
Ionenquelle: 230°C
-
Ionisation: Elektronenstoßionisation (EI), 70 eV
Quantitative Daten (Beispiel)
| Analyt | Retentionszeit (min) | Charakteristische m/z-Ionen |
| 5-Ethyl-2-methylpyridin | 10.2 | 121, 106, 79 |
| Silyliertes Derivat (hypothetisch) | 15.8 | (M-57)+, 120, ... |
Tabelle 2: Erwartete GC-MS-Daten für unbehandeltes und hypothetisch silyliertes 5-Ethyl-2-methylpyridin.
Zusammenfassung
Die Derivatisierung von 5-Ethyl-2-methylpyridin kann die analytischen Möglichkeiten erheblich erweitern. Die Quaternisierung ist eine robuste und empfohlene Methode, um die Verbindung für die HPLC-Analyse vorzubereiten, was zu einer verbesserten Empfindlichkeit und chromatographischen Leistung führt. Während die Derivatisierung für die GC-MS-Analyse weniger gebräuchlich ist, wurden theoretische Ansätze zur Veranschaulichung möglicher Strategien in komplexen analytischen Fragestellungen aufgezeigt. Die Wahl der Methode hängt letztendlich von der Probenmatrix, den verfügbaren Instrumenten und den spezifischen analytischen Anforderungen ab.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. bibd.uni-giessen.de [bibd.uni-giessen.de]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Quaternisierung – Wikipedia [de.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of 5-Ethyl-2-methylpyridine in Polymer Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2-methylpyridine (EMP), also known as 5-ethyl-2-picoline, is a heterocyclic organic compound that serves as a critical precursor in the synthesis of specialty polymers. While not directly employed as a monomer in polymerization reactions, its primary role in the polymer industry is as a starting material for the production of 2-methyl-5-vinylpyridine (MVP). MVP is a valuable vinyl monomer used in the manufacturing of various copolymers, including synthetic rubbers and specialty resins. These polymers find applications in diverse fields, from tire manufacturing to the pharmaceutical industry for applications like drug delivery systems.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the production of polymers, focusing on its conversion to 2-methyl-5-vinylpyridine and the subsequent polymerization of MVP.
Logical Workflow: From this compound to Polymer
The overall process involves a two-step synthesis route. The first step is the catalytic dehydrogenation of this compound to yield the monomer, 2-methyl-5-vinylpyridine. The second step involves the polymerization of the synthesized MVP, often in conjunction with other comonomomers, to produce the final polymer product.
Caption: Overall workflow from this compound to the final polymer.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-5-vinylpyridine (MVP) via Dehydrogenation of this compound (EMP)
This protocol describes the vapor-phase dehydrogenation of EMP to produce MVP. This process is typically carried out at high temperatures over a solid catalyst.
Materials:
-
This compound (EMP), ≥98% purity
-
Inert gas (e.g., Nitrogen or Argon)
-
Dehydrogenation catalyst (e.g., Iron oxide-based, or other suitable metal oxide catalysts)
-
Packed bed reactor tube (e.g., Quartz or Stainless Steel)
-
Tube furnace with temperature controller
-
Condensation system with a collection flask
-
Vacuum distillation apparatus
Procedure:
-
Catalyst Preparation and Packing: The dehydrogenation catalyst is packed into the reactor tube. The amount of catalyst will depend on the scale of the reaction and the reactor volume.
-
System Setup: The packed bed reactor is placed inside the tube furnace. The inlet of the reactor is connected to a system for vaporizing the EMP and mixing it with an inert gas. The outlet is connected to a condensation system to collect the product.
-
Reaction Conditions: The furnace is heated to the desired reaction temperature, typically in the range of 500-700°C.
-
Reactant Feed: A stream of vaporized EMP, diluted with an inert gas, is passed through the heated catalyst bed. The flow rate is controlled to achieve the desired space velocity.
-
Product Collection: The reaction mixture exiting the reactor is passed through the condenser, and the liquid product, a mixture of MVP, unreacted EMP, and byproducts, is collected in the collection flask.
-
Purification: The collected crude product is purified by fractional distillation under reduced pressure to separate the MVP from unreacted EMP and other impurities. A polymerization inhibitor, such as 4-tert-butylcatechol, should be added to the distillation flask to prevent polymerization of the MVP.
Quantitative Data for Dehydrogenation (Illustrative):
| Parameter | Value | Reference |
| Reaction Temperature | ~700 °C | [1] |
| Catalyst | Silica brick or metal oxide | [1] |
| Space Velocity | 100-500 h⁻¹ | [1] |
| Product Composition (condensate) | 25-40% 2-methyl-5-vinylpyridine | [1] |
Protocol 2: Bulk Copolymerization of 2-Methyl-5-vinylpyridine (MVP) with Styrene
This protocol outlines a typical free-radical bulk copolymerization of MVP with styrene to produce a random copolymer.
Materials:
-
2-Methyl-5-vinylpyridine (MVP), freshly distilled and inhibitor removed
-
Styrene (St), freshly distilled and inhibitor removed
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol
-
Polymerization tube or flask with a means for inert gas purging
-
Thermostatically controlled oil bath or heating block
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: Desired amounts of MVP, styrene, and AIBN are weighed and placed into the polymerization tube.
-
Degassing: The mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The sealed tube is placed in the oil bath preheated to the desired temperature (e.g., 60°C). The polymerization is allowed to proceed for a specific time to achieve a low to moderate conversion, which helps to ensure the copolymer composition is relatively uniform.
-
Termination and Precipitation: The polymerization is terminated by rapidly cooling the tube in an ice bath. The viscous solution is then dissolved in a suitable solvent (e.g., THF) and precipitated by pouring it into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Quantitative Data for Bulk Copolymerization of MVP:
The reactivity of monomers in copolymerization is described by their reactivity ratios (r1 and r2). These values indicate the preference of a growing polymer chain ending in one monomer to add the same or the other monomer.
| Comonomer System (M1/M2) | r1 | r2 | Temperature (°C) | Reference |
| Styrene / MVP | 0.812 ± 0.005 | 0.91 ± 0.02 | 60 | [2] |
| Methyl Methacrylate / MVP | 0.46 ± 0.02 | 0.61 ± 0.08 | 60 | [2] |
| Methyl Acrylate / MVP | 0.172 ± 0.007 | 0.88 ± 0.10 | 60 | [2] |
| Acrylonitrile / MVP | 0.116 ± 0.003 | 0.27 ± 0.04 | 60 | [2] |
Polymerization Mechanism
The free-radical polymerization of 2-methyl-5-vinylpyridine, initiated by AIBN, proceeds through the well-established steps of initiation, propagation, and termination.
Caption: Free-radical polymerization mechanism of 2-methyl-5-vinylpyridine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-2-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Ethyl-2-methylpyridine (MEP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields in MEP synthesis are a common issue. Several factors can contribute to this, primarily related to reaction conditions and reactant ratios. Here are some key areas to investigate:
-
Reactant Molar Ratio: The ratio of ammonia to the aldehyde source (paraldehyde or acetaldehyde) is critical. An insufficient amount of ammonia can lead to incomplete reaction and the formation of by-products. For the synthesis using paraldehyde and aqueous ammonium hydroxide, increasing the molar ratio of ammonium hydroxide to paraldehyde from the typical ~2.8:1 to 8:1 has been shown to improve the yield from 50-53% to 60-70%.[1] However, be mindful that this significantly increases the reaction volume.[1]
-
Temperature and Pressure: The reaction is typically carried out at elevated temperatures (200-300 °C) and pressures (12-13 MPa).[2] Deviations from the optimal temperature range can either slow down the reaction rate or promote the formation of undesired side products. The reaction is exothermic, and a temporary rise in temperature above the set point is generally not detrimental to the yield.[1]
-
Catalyst Activity: In gas-phase synthesis, the activity of the catalyst (e.g., modified alumina or silica) is crucial.[3] Deactivation of the catalyst over time can lead to a gradual decrease in yield. Regeneration or replacement of the catalyst may be necessary. For liquid-phase synthesis, the choice and concentration of the promoter, such as ammonium acetate, are important factors.[2][4][5]
-
Purity of Reactants: The purity of starting materials, particularly paraldehyde, can affect the reaction outcome. Impurities can interfere with the reaction and lead to the formation of by-products.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to reach completion.
Q2: I am observing significant amounts of by-products, such as 2- and 4-picoline. How can I increase the selectivity for this compound?
A2: The formation of picoline isomers is a known issue in MEP synthesis, especially in the gas-phase Chichibabin reaction.[2] Here’s how you can address this:
-
Reaction Phase: The liquid-phase synthesis of MEP from paraldehyde and aqueous ammonia generally offers higher selectivity compared to the gas-phase reaction of acetaldehyde and ammonia, which tends to produce a mixture of 2- and 4-picoline.[2]
-
Choice of Starting Material: Using paraldehyde instead of acetaldehyde in the liquid phase is a common strategy to favor the formation of MEP.[2] A novel approach using acetaldehyde ammonia trimer (AAT) as a starting material has also been explored to improve selectivity.[2][4][5]
-
Catalyst and Promoter Selection: The choice of catalyst or promoter can significantly influence selectivity. For instance, in a novel synthesis route using AAT, ammonium acetate was identified as a suitable promoter to achieve high yields of MEP.[2][4][5] In some cases, specific catalysts like zeolites have been investigated to improve selectivity under milder conditions.[6][7]
Q3: My reaction mixture has formed an emulsion, making separation difficult. What should I do?
A3: Emulsion formation can occur, particularly if there is slight corrosion of the steel reaction vessel, leading to the presence of solid particulate matter.[1] If an emulsion forms, it can often be resolved by filtering the mixture to remove the solid material before proceeding with the extraction.[1]
Q4: What are the recommended purification methods for this compound?
A4: After the reaction, the product is typically isolated and purified through a series of steps:
-
Extraction: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is then extracted multiple times with a suitable solvent like chloroform to recover any dissolved product.[1]
-
Solvent Removal: The combined organic extracts are subjected to distillation at atmospheric pressure to remove the extraction solvent.[1]
-
Fractional Distillation: The crude product is then purified by fractional distillation under reduced pressure.[1] This step is crucial for separating MEP from lower-boiling impurities like unreacted paraldehyde and picolines, as well as higher-boiling by-products.
Data Presentation
Table 1: Effect of Reactant Ratio on MEP Yield (Liquid-Phase Synthesis)
| Molar Ratio (Ammonium Hydroxide : Paraldehyde) | Reported Yield of this compound | Reference |
| ~2.8 : 1 | 50-53% | [1] |
| 8 : 1 | 60-70% | [1] |
Table 2: Overview of Different Synthesis Routes and Conditions
| Starting Materials | Reaction Phase | Catalyst/Promoter | Temperature (°C) | Pressure (MPa) | Typical Yield | Key By-products | Reference |
| Paraldehyde, Aqueous Ammonia | Liquid | Ammonium Acetate | 230 | ~5.5 - 20.7 | 50-70% | α-picoline | [1] |
| Acetaldehyde, Ammonia | Gas | Modified Alumina/Silica | 350-500 | Not specified | Not specified | 2- & 4-picoline | [3] |
| Acetaldehyde Ammonia Trimer (AAT) | Liquid | Ammonium Acetate | 190-210 | Not specified | 57-58% | Oligomers | [2][4] |
| NH4HCO3, C2H5OH | Hydrothermal | Cu2O | Not specified | Autogenous | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of this compound from Paraldehyde and Aqueous Ammonia
This protocol is based on the procedure described in Organic Syntheses.[1]
Materials:
-
28% Aqueous Ammonium Hydroxide (267 g, 296 ml, 4.38 moles)
-
Paraldehyde (207.5 g, 209 ml, 1.57 moles)
-
Ammonium Acetate (5.0 g, 0.065 mole)
-
Chloroform
-
2-liter steel reaction vessel (autoclave)
Procedure:
-
Combine the 28% aqueous ammonium hydroxide, paraldehyde, and ammonium acetate in the 2-liter steel reaction vessel.
-
Heat the mixture to 230 °C with continuous agitation.
-
Maintain the temperature at 230 °C for 1 hour. Note that the reaction is exothermic and the temperature may briefly rise.
-
Allow the autoclave to cool to room temperature.
-
Separate the two layers of the reaction mixture. If an emulsion has formed due to solid material, filter the mixture.
-
To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of some water, which should be combined with the aqueous layer.
-
Extract the aqueous layer with three 50 ml portions of chloroform.
-
Combine all chloroform extracts with the main organic layer.
-
Remove the chloroform by distillation at atmospheric pressure.
-
Perform fractional distillation of the remaining residue under reduced pressure (e.g., through a 30-cm Fenske-type column). Collect the fraction boiling at 65–66 °C/17 mm Hg. This is the purified this compound.
Expected Yield: 72–76 g (50–53%).
Visualizations
Caption: Liquid-phase synthesis workflow for this compound.
Caption: Troubleshooting logic for low MEP yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Side reactions and byproduct formation in 5-Ethyl-2-methylpyridine synthesis.
Welcome to the technical support center for the synthesis of 5-Ethyl-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, focusing on side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used industrial method is a variation of the Chichibabin pyridine synthesis. This process involves the condensation reaction of acetaldehyde (or its stable trimer, paraldehyde) with ammonia at elevated temperatures and pressures.[1][2] Ammonium acetate is often used as a catalyst or promoter to improve reaction efficiency.[3]
Q2: What are the primary side reactions and byproducts I should be aware of?
A2: The main side reactions lead to the formation of other pyridine derivatives and oligomeric compounds. The most common byproducts are 2-picoline (α-picoline) and 4-picoline (γ-picoline).[1][2] Additionally, under certain conditions, a significant portion of the reactants can be consumed in the formation of undesirable oligomers.[3]
Q3: Why is the formation of picolines a common issue?
A3: The formation of 2- and 4-picoline occurs because the fundamental reactants, acetaldehyde and ammonia, can also react via a different cyclization pathway in the Chichibabin synthesis to yield these simpler methylpyridines.[2] The reaction conditions can influence the selectivity towards the desired this compound over picolines.
Q4: What is the role of ammonium acetate in the synthesis?
A4: Ammonium acetate plays a crucial role as a promoter or catalyst.[3] It is believed to help maintain the reaction mixture's pH within an optimal range, which favors the formation of this compound and significantly suppresses the competing side reaction of oligomer formation.[3] Increasing the concentration of the promoter has been shown to increase the yield of the desired product.[3]
Q5: What are the typical yields for this synthesis?
A5: With optimized conditions, including the use of a promoter like ammonium acetate, yields of this compound can be around 70%.[2] However, without proper control of reaction parameters, yields can be significantly lower, in the range of 50-60%, with a higher proportion of byproducts.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Suboptimal temperature. - Incorrect ratio of reactants. - Insufficient catalyst/promoter concentration. - Excessive oligomer formation. | - Temperature: Ensure the reaction is conducted within the optimal temperature range of 200-230°C. Temperatures above this range can lead to decreased yield due to other thermally induced side reactions.[5] - Reactant Ratio: An increased molar ratio of ammonium hydroxide to paraldehyde (e.g., 8:1) can increase the yield to 60-70%, although this increases the reaction volume.[4] - Catalyst: Ensure an adequate amount of ammonium acetate is used. Increasing the promoter concentration can significantly enhance the yield.[3] - Oligomerization: Use a semi-batch reactor setup where the aldehyde is fed gradually into the hot ammonia/catalyst mixture. This minimizes the time for aldehyde self-condensation into oligomers. |
| High Percentage of Picoline Byproducts | - Reaction conditions favoring picoline formation. - Inappropriate catalyst or reaction setup. | - The gas-phase Chichibabin reaction is known to produce higher amounts of 2- and 4-picoline.[2] Ensure a liquid-phase reaction is maintained. - While specific conditions favoring picoline formation in this particular synthesis are not extensively detailed in the literature, careful control of temperature and pressure is crucial for selectivity. |
| Formation of a Solid Precipitate or Emulsion | - Corrosion of the reaction vessel. - Formation of insoluble oligomers. | - The use of a steel reaction vessel can sometimes lead to slight corrosion, resulting in solid material that can cause emulsions during workup. If this occurs, filtration of the reaction mixture before extraction is recommended.[4] - Ensure adequate mixing and the presence of a promoter like ammonium acetate to minimize the formation of insoluble oligomers.[3] |
| Reaction Exotherm Causes Temperature Spike | - The reaction is naturally exothermic. | - This is a known characteristic of the reaction. In many cases, a brief temperature spike above the setpoint does not have a significant negative impact on the product yield.[4] However, for better control and safety, ensure the reactor's cooling system is adequate and consider a slower addition of reactants in a semi-batch process. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a well-established procedure.[4]
Materials:
-
28% Aqueous Ammonium Hydroxide (4.38 moles)
-
Paraldehyde (1.57 moles)
-
Ammonium Acetate (0.065 moles)
-
Chloroform
-
2-liter steel reaction vessel (autoclave) suitable for high-pressure reactions
Procedure:
-
Charge the steel reaction vessel with 28% aqueous ammonium hydroxide, paraldehyde, and ammonium acetate.
-
Seal the reactor and begin continuous agitation.
-
Heat the mixture to 230°C and maintain this temperature for 1 hour. The pressure will typically range from 800 to 3000 psi.
-
Allow the autoclave to cool to room temperature.
-
Separate the two layers of the reaction mixture.
-
To the non-aqueous (organic) layer, add 60 ml of chloroform. This will cause any dissolved water to separate. Combine this separated water with the main aqueous layer.
-
Extract the aqueous layer with three 50 ml portions of chloroform.
-
Combine all chloroform extracts with the main organic layer.
-
Remove the chloroform by distillation at atmospheric pressure.
-
Perform fractional distillation of the remaining crude product under reduced pressure.
-
A fore-run containing water, unreacted paraldehyde, and α-picoline will distill first (b.p. 40–60°C at 17 mm Hg).
-
The desired this compound will then distill (b.p. 65–66°C at 17 mm Hg).
-
Visualizations
Logical Flowchart for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
Reaction Pathway Overview
Caption: Pathways in this compound synthesis.
References
Technical Support Center: Catalyst Deactivation in the Synthesis of 5-Ethyl-2-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 5-Ethyl-2-methylpyridine (MEP).
Troubleshooting Guide
Issue: Rapid Loss of Catalyst Activity and Decreased MEP Yield
This guide provides a systematic approach to diagnosing and resolving common causes of catalyst deactivation.
Q1: What are the primary causes of catalyst deactivation in this compound synthesis?
A1: Catalyst deactivation in this process, particularly when using solid acid catalysts like zeolites or alumina, is primarily caused by:
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface is a major reason for deactivation. These deposits block active sites and pores, hindering reactant access.[1][2]
-
Poisoning: The nitrogen atom in the pyridine product (MEP) and other nitrogen-containing byproducts can act as a Lewis base, strongly adsorbing to and blocking the acid sites on the catalyst.[3] Impurities in the feedstock, such as sulfur or other organic nitrogen compounds, can also act as poisons.
-
Thermal Degradation (Sintering): High reaction temperatures can lead to changes in the catalyst structure, such as the collapse of the porous network or the agglomeration of active metal particles (if present), resulting in a loss of active surface area.
Q2: My catalyst is deactivating rapidly. What is the first step I should take?
A2: The first step is to analyze your reaction conditions and feedstock purity. A logical troubleshooting workflow can help pinpoint the issue.
Troubleshooting Workflow for Catalyst Deactivation
Caption: A flowchart for systematically troubleshooting catalyst deactivation.
Frequently Asked Questions (FAQs)
Q3: How can I determine if coking is the cause of deactivation?
A3: Coking can be identified by subjecting the spent catalyst to Thermogravimetric Analysis (TGA). A significant weight loss at high temperatures (typically >400°C) in an oxidizing atmosphere (air or oxygen) indicates the combustion of carbonaceous deposits. Visual inspection may also reveal a darkening of the catalyst pellets.
Q4: What are the typical catalysts used for this compound synthesis and how do they compare in terms of stability?
A4: The synthesis is commonly carried out using solid acid catalysts. Zeolites, particularly ZSM-5, are frequently employed due to their shape selectivity and strong acid sites.[4][5] Modified alumina and silica-alumina are also used.[6] Zeolite catalysts are often favored for their potential for regeneration and good thermal stability.[7]
| Catalyst Type | Common Examples | Typical Operating Temperature (°C) | Key Advantages | Common Deactivation Issues |
| Zeolites | H-ZSM-5, Modified ZSM-5 | 350 - 500 | High selectivity, regenerable | Coking[1][2] |
| Metal Oxides | γ-Alumina, Silica-Alumina | 350 - 500 | Readily available, cost-effective | Coking, potential for side reactions[6][8] |
| Modified Catalysts | Metal-impregnated zeolites (e.g., Co-ZSM-5, Pb-ZSM-5) | 400 - 450 | Enhanced activity and selectivity | Coking, potential for metal leaching[4][7] |
Q5: Can a deactivated catalyst be regenerated? If so, how?
A5: Yes, catalysts deactivated by coking can often be regenerated. The most common method is a controlled burn-off of the coke in a stream of air or a mixture of air and an inert gas.[1] It is crucial to control the temperature during regeneration to avoid thermal damage to the catalyst. For some zeolite catalysts, the addition of a small amount of a noble metal (like Pt) and the use of alcohol in the aeration gas can significantly improve the regeneration process and extend catalyst life.[1]
Catalyst Regeneration Cycle
Caption: A diagram illustrating the catalyst regeneration cycle.
Q6: How do reaction parameters affect the rate of catalyst deactivation?
A6: Several reaction parameters can influence the rate of deactivation:
-
Temperature: Higher temperatures can accelerate the rate of coking and may lead to thermal degradation of the catalyst.
-
Feed Composition: High concentrations of reactants or the presence of impurities can lead to faster coke formation or poisoning.
-
Space Velocity (WHSV): Lower space velocities (longer residence times) can sometimes increase the likelihood of secondary reactions that lead to coke formation.
Experimental Protocols
Protocol 1: Catalyst Activity Testing
This protocol describes a general procedure for evaluating catalyst performance in a fixed-bed reactor.
-
Catalyst Loading: Load a known mass (e.g., 1-5 g) of the catalyst into a tubular reactor, securing it with quartz wool.
-
Pre-treatment: Heat the catalyst under a flow of inert gas (e.g., nitrogen) to the desired reaction temperature (e.g., 400°C) to remove any adsorbed moisture.
-
Reaction Initiation: Introduce the reactant feed, consisting of paraldehyde (an acetaldehyde source) and ammonia, into the reactor at a controlled flow rate using syringe pumps.[6] The feed is typically vaporized before entering the reactor.
-
Data Collection: Collect the reactor effluent at regular intervals. The liquid products are condensed and collected in a cold trap.
-
Analysis: Analyze the product stream using Gas Chromatography (GC) to determine the conversion of reactants and the selectivity to this compound.
-
Deactivation Study: Monitor the conversion and selectivity over time (time-on-stream) to assess the rate of catalyst deactivation.
Protocol 2: Characterization of Deactivated Catalyst by Temperature-Programmed Desorption (TPD) of Pyridine
This method is used to quantify the acidity of the fresh and spent catalyst, providing insights into deactivation by site blockage.
-
Sample Preparation: Place a small amount (e.g., 100 mg) of the catalyst (either fresh or spent) in a quartz U-tube reactor.
-
Degassing: Heat the sample under a flow of an inert gas (e.g., Helium) to a high temperature (e.g., 500°C) to clean the surface.
-
Pyridine Adsorption: Cool the sample to a lower temperature (e.g., 100-150°C) and introduce a flow of a dilute mixture of pyridine in Helium until the surface is saturated.[9]
-
Physisorbed Pyridine Removal: Purge the sample with Helium at the adsorption temperature to remove any weakly bound (physisorbed) pyridine.
-
Temperature-Programmed Desorption: Heat the sample at a linear rate (e.g., 10°C/min) under a continuous flow of Helium.
-
Analysis: Monitor the desorbed pyridine using a detector, such as a mass spectrometer or a thermal conductivity detector (TCD). The resulting desorption profile provides information on the number and strength of the acid sites.[10][11] A comparison of the TPD profiles of the fresh and spent catalyst can reveal a loss of acid sites due to deactivation.
Protocol 3: General Procedure for Catalyst Regeneration
This protocol outlines the steps for regenerating a coked zeolite or alumina catalyst.
-
Purging: After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining hydrocarbons.
-
Controlled Oxidation: Gradually introduce a diluted stream of air (e.g., 1-5% O₂ in N₂) into the reactor.
-
Temperature Ramp: Slowly increase the temperature (e.g., 2-5°C/min) to a target temperature, typically between 500-600°C. Caution: The temperature must be carefully controlled to avoid excessive heat from the exothermic coke combustion, which could damage the catalyst.
-
Hold Period: Maintain the catalyst at the target temperature in the diluted air stream until the coke is completely burned off. This can be monitored by analyzing the effluent gas for CO₂.
-
Cooling: Once regeneration is complete, cool the catalyst down to the reaction temperature under an inert gas flow.
-
Reactivation: The catalyst is now ready to be used again in the synthesis reaction.
Reaction Pathway Visualization
Chichibabin Synthesis of this compound
The synthesis of this compound from paraldehyde and ammonia is a variation of the Chichibabin pyridine synthesis.[6]
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. Pyridine Chemisorption analysis service for characterisation of acid sites — Stoli Chem [stolichem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 5-Ethyl-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of 5-Ethyl-2-methylpyridine (MEP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the oxidation of this compound.
Issue 1: Low Yield of Nicotinic Acid in Nitric Acid Oxidation
Question: We are experiencing a low yield of nicotinic acid when oxidizing this compound with nitric acid. What are the potential causes and how can we optimize the reaction?
Answer:
A low yield of nicotinic acid in this reaction can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete Reaction: The harsh conditions required for this oxidation (190-270°C and 2-8 MPa) are crucial for driving the reaction to completion.[1] Ensure that your reaction setup can consistently maintain these parameters. Insufficient temperature or pressure will lead to incomplete conversion of the starting material.
-
Suboptimal Nitric Acid Concentration: A large excess of nitric acid is often necessary to achieve high conversion.[1] Some protocols suggest a stoichiometric excess of 25-600%.[2] Experiment with varying the concentration of nitric acid to find the optimal ratio for your specific setup.
-
Side Reactions: At elevated temperatures, competing side reactions can occur, leading to the formation of byproducts such as dinicotinic acid (pyridine-2,5-dicarboxylic acid), where both the ethyl and methyl groups are oxidized.[3][4] Careful control of the reaction temperature is critical to minimize these side reactions.
-
Inadequate Decarboxylation: The initial oxidation of this compound with nitric acid forms 2,5-pyridinedicarboxylic acid as an unstable intermediate. This intermediate must then be decarboxylated to yield nicotinic acid.[2][5] Ensure that the reaction temperature and time are sufficient for complete decarboxylation.
-
Product Isolation and Purification Losses: Nicotinic acid is often isolated by crystallization.[2] Losses can occur during this step. To optimize recovery, consider adjusting the pH of the solution after dissolving the crude product in water.[2] Additionally, multiple recrystallization steps, while improving purity, can lead to a lower overall yield.
Issue 2: Catalyst Deactivation in Vapor-Phase Oxidation
Question: Our vanadium oxide catalyst is showing decreased activity over time during the vapor-phase oxidation of this compound. What could be causing this deactivation and how can we mitigate it?
Answer:
Catalyst deactivation is a common issue in vapor-phase oxidation. The following points should be considered:
-
Coke Formation: The high temperatures involved in vapor-phase oxidation can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites. To address this, periodic regeneration of the catalyst by controlled oxidation to burn off the coke may be necessary.
-
Sintering: At very high operating temperatures, the catalyst support or the active phase can sinter, leading to a loss of surface area and, consequently, a decrease in activity. Ensure the reaction temperature does not exceed the recommended range for your specific catalyst formulation.
-
Poisoning: Impurities in the feed stream can act as catalyst poisons. Ensure the this compound and air/oxygen streams are of high purity.
-
Catalyst Composition: The composition of the vanadium oxide catalyst, including the presence of promoters, significantly impacts its stability and activity. Modifying the catalyst with oxides such as TiO₂, SnO₂, and ZrO₂ has been shown to improve performance and selectivity.[6]
Issue 3: Formation of Byproducts in Potassium Permanganate Oxidation
Question: We are observing the formation of several byproducts during the oxidation of this compound with potassium permanganate, which is complicating purification. How can we improve the selectivity of this reaction?
Answer:
Potassium permanganate is a strong, non-selective oxidizing agent, which can lead to the formation of various byproducts. To improve selectivity towards nicotinic acid:
-
Control of Stoichiometry: Carefully control the molar ratio of potassium permanganate to this compound. An excess of the oxidizing agent can lead to over-oxidation and ring cleavage.
-
Temperature Control: The reaction is typically exothermic. Maintaining a controlled temperature, often below 80°C, is crucial to prevent side reactions.[1] Gradual addition of the potassium permanganate solution can help in managing the reaction temperature.
-
pH of the Reaction Medium: The oxidation potential of permanganate is highly dependent on pH. Performing the reaction in an acidic medium, typically with sulfuric acid, is common for the oxidation of alkylpyridines.[1] However, the acidity must be carefully controlled to avoid unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the oxidation of this compound?
A1: The primary industrial application is the synthesis of nicotinic acid (niacin or vitamin B3), an essential nutrient for humans and animals.[2][5]
Q2: What are the common oxidizing agents used for this reaction?
A2: The most common oxidizing agents are nitric acid, potassium permanganate, and oxygen (in the case of vapor-phase catalytic oxidation).[2]
Q3: What are the typical reaction conditions for nitric acid oxidation?
A3: This method typically requires high temperatures (190-270°C) and high pressures (2-8 MPa).[1]
Q4: What is the role of the intermediate, 2,5-pyridinedicarboxylic acid, in the nitric acid oxidation of this compound?
A4: 2,5-pyridinedicarboxylic acid is an unstable intermediate formed by the initial oxidation of both the ethyl and methyl groups of this compound. It subsequently undergoes decarboxylation at elevated temperatures to form the final product, nicotinic acid.[2][5]
Q5: What are some of the byproducts that can be formed during the vapor-phase oxidation of this compound?
A5: Intermediates and byproducts can include di(5-ethyl)-2-pyridil, 2-methyl-5-acethylpyridine, and 3-acethylpyridine.[7]
Q6: How can the purity of the crude nicotinic acid be improved?
A6: The crude nicotinic acid is often purified by recrystallization from hot water. The use of activated carbon can also help in removing colored impurities.[8]
Q7: What are the advantages of using vapor-phase catalytic oxidation over liquid-phase methods?
A7: Vapor-phase oxidation can offer advantages such as continuous operation, easier product separation, and the potential for catalyst regeneration. It can also be a more environmentally friendly process compared to using stoichiometric amounts of strong oxidizing agents.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Oxidation of this compound
| Parameter | Nitric Acid Oxidation | Potassium Permanganate Oxidation | Vapor-Phase Catalytic Oxidation |
| Oxidizing Agent | Nitric Acid (HNO₃) | Potassium Permanganate (KMnO₄) | Oxygen (O₂) / Air |
| Temperature | 190 - 270 °C[1] | Typically < 80 °C[1] | 210 - 270 °C (on modified vanadium oxide catalyst)[9] |
| Pressure | 2 - 8 MPa[1] | Atmospheric | Atmospheric |
| Catalyst | None (reagent) | None (reagent) | Modified Vanadium Oxide (e.g., V₂O₅-TiO₂, V₂O₅-SnO₂)[6] |
| Key Intermediate | 2,5-Pyridinedicarboxylic acid[2][5] | - | Di(5-ethyl)-2-pyridil, 2-methyl-5-acethylpyridine[7] |
| Typical Yield | ~70-91%[2] | Varies, generally lower than other methods | Varies with catalyst and conditions |
Experimental Protocols
Note: These are generalized protocols and should be adapted and optimized for specific laboratory conditions and safety procedures.
Protocol 1: Oxidation of this compound with Nitric Acid (Lab Scale Adaptation)
-
Reaction Setup: In a high-pressure autoclave equipped with a stirrer, thermometer, and pressure gauge, add this compound and a stoichiometric excess of concentrated nitric acid. Safety Note: This reaction is highly exothermic and produces toxic nitrogen oxides. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Seal the autoclave and heat the mixture to 190-270°C while stirring. The pressure will increase to 2-8 MPa. Maintain these conditions for the desired reaction time (e.g., 45-60 minutes).
-
Cooling and Depressurization: Cool the autoclave to room temperature and carefully vent the excess pressure.
-
Isolation of Crude Product: Transfer the reaction mixture to a beaker and evaporate to near dryness on a steam bath to remove excess nitric acid. The crude product, primarily 2,5-pyridinedicarboxylic acid, will remain.
-
Decarboxylation: Heat the crude product to approximately 220°C to induce decarboxylation to nicotinic acid.
-
Purification: Dissolve the resulting solid in hot water. Adjust the pH with a suitable base to facilitate the crystallization of nicotinic acid upon cooling. Filter the crystals and wash with cold water. Further purification can be achieved by recrystallization from hot water, optionally with the addition of activated carbon to decolorize the solution.
Protocol 2: Oxidation of this compound with Potassium Permanganate (Illustrative Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve this compound in an appropriate volume of dilute sulfuric acid.
-
Preparation of Oxidant: Prepare a solution of potassium permanganate in water.
-
Reaction: Cool the flask containing the pyridine solution in an ice bath. Slowly add the potassium permanganate solution from the dropping funnel while maintaining the reaction temperature below 80°C. The purple color of the permanganate will disappear as it is consumed. Continue the addition until a faint pink color persists, indicating a slight excess of permanganate.
-
Workup: Quench any remaining potassium permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless.
-
Isolation of Product: Acidify the solution with concentrated hydrochloric acid to precipitate the nicotinic acid. Filter the solid product and wash with cold water.
-
Purification: Recrystallize the crude nicotinic acid from hot water.
Protocol 3: Vapor-Phase Catalytic Oxidation of this compound (Conceptual Laboratory Setup)
-
Catalyst Packing: Pack a fixed-bed reactor with a modified vanadium oxide catalyst.
-
System Setup: Connect the reactor to a system that allows for the controlled flow of gases. This includes a vaporizer for the this compound, mass flow controllers for air (or oxygen) and an inert carrier gas (e.g., nitrogen), and a heating element for the reactor.
-
Reaction: Heat the reactor to the desired temperature (e.g., 210-270°C). Introduce a gaseous stream of this compound, air, and the inert gas into the reactor at controlled flow rates.
-
Product Collection: The product stream exiting the reactor is cooled to condense the nicotinic acid and any other condensable products. Unreacted gases are vented through a safe exhaust.
-
Analysis and Purification: The collected solid product is analyzed for its composition (e.g., by HPLC or GC). The nicotinic acid can be purified by recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the oxidation of this compound.
Caption: Reaction pathway for the oxidation of MEP using nitric acid.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
Managing exothermic reactions in 5-Ethyl-2-methylpyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-2-methylpyridine, with a special focus on managing the exothermic nature of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common industrial method for synthesizing this compound is a variation of the Chichibabin pyridine synthesis.[1] This process involves the condensation reaction of paraldehyde (a trimer of acetaldehyde) with ammonia in the presence of a catalyst, typically at elevated temperatures and pressures.[2][3]
Q2: Why is temperature control critical in this synthesis?
A2: The reaction is highly exothermic, meaning it releases a significant amount of heat.[2] Without proper temperature control, a thermal runaway can occur, leading to a rapid increase in temperature and pressure within the reactor. This can result in side reactions, reduced yield and purity, and, in severe cases, a dangerous build-up of pressure that could lead to an explosion.[3]
Q3: What are the common side reactions to be aware of?
A3: A primary side reaction is the formation of oligomers and polymeric materials, especially if the reaction conditions are not optimal.[4] Inadequate temperature control can also lead to the formation of other pyridine derivatives. Additionally, corrosion of steel reactors can introduce solid impurities, potentially leading to the formation of emulsions during workup.[2]
Q4: What is the role of the ammonium acetate catalyst?
A4: Ammonium acetate acts as a promoter or catalyst in the reaction.[2][3] It helps to maintain the optimal pH for the condensation reaction, which is crucial for maximizing the yield of this compound and minimizing the formation of unwanted oligomeric byproducts.[4]
Q5: What are the typical yields for this synthesis?
A5: The yield of this compound can vary depending on the reaction conditions. Yields in the range of 50-70% have been reported.[2] The molar ratio of reactants, temperature, pressure, and catalyst concentration are all key factors that influence the final yield.[2][3]
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
-
Possible Cause:
-
Inadequate cooling capacity of the reactor.
-
Addition of reactants at too high a rate.
-
Incorrect reactant ratios leading to a more vigorous reaction.
-
Insufficient agitation, resulting in localized "hot spots."
-
-
Solution:
-
Immediate Action: If a rapid temperature rise is observed, immediately cease the addition of any reactants and apply maximum cooling to the reactor. If necessary, have an emergency quenching procedure in place.
-
Preventative Measures:
-
Ensure the reactor's cooling system is functioning correctly and has the capacity to handle the heat load of the reaction.
-
Implement a slow, controlled addition of the paraldehyde to the reaction mixture. This can be done using a syringe pump or a dropping funnel.
-
Use a solvent to increase the thermal mass of the reaction mixture, which will help to absorb the heat generated.[5]
-
Ensure efficient and constant stirring throughout the reaction to maintain a uniform temperature.
-
-
Issue 2: Low Yield of this compound
-
Possible Cause:
-
Sub-optimal reaction temperature or pressure.
-
Incorrect molar ratio of reactants.
-
Insufficient catalyst concentration.
-
Formation of side products due to poor temperature control.
-
Loss of product during workup and purification.
-
-
Solution:
-
Review and optimize the reaction parameters. Refer to the quantitative data tables below for recommended ranges.
-
Ensure the ammonium acetate catalyst is of good quality and used in the correct proportion.
-
Improve temperature control to minimize side reactions.
-
During the workup, ensure complete extraction of the product from the aqueous layer.
-
Issue 3: Formation of a Thick Slurry or Solid Material in the Reactor
-
Possible Cause:
-
Significant formation of oligomeric byproducts.
-
Corrosion of the reactor, leading to the formation of insoluble metal salts.[2]
-
-
Solution:
-
Optimize the catalyst concentration and reaction temperature to disfavor oligomerization.
-
If corrosion is suspected, consider using a reactor made of a more resistant material.
-
After the reaction, if a solid is present, it may be necessary to filter the reaction mixture before proceeding with the extraction.[2]
-
Quantitative Data Summary
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Temperature | 180 - 270 °C | |
| 230 °C | [2] | |
| Pressure | 800 - 3000 psi | [2] |
| Reactant Ratio | 8:1 molar ratio of ammonium hydroxide to paraldehyde can increase yield | [2] |
| Catalyst | Ammonium Acetate | [2][3] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 178 °C | |
| Melting Point | -70.3 °C | [2] |
| Density | 0.919 g/mL at 25 °C | |
| Refractive Index | n20/D 1.497 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a literature procedure.[2]
Materials:
-
28% Aqueous Ammonium Hydroxide
-
Paraldehyde
-
Ammonium Acetate
-
Chloroform
-
High-pressure steel reaction vessel (autoclave) with stirring and temperature control
Procedure:
-
In a 2-liter steel reaction vessel, combine 267 g (296 mL, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 mL, 1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.
-
Seal the reaction vessel and begin continuous agitation.
-
Heat the mixture to 230°C and maintain this temperature for 1 hour. Note: The reaction is exothermic, and the temperature may briefly rise above 230°C.[2] This is generally acceptable, but a significant and sustained increase indicates a potential loss of control.
-
After 1 hour, allow the autoclave to cool to room temperature.
-
Carefully vent the reactor and open it in a well-ventilated fume hood.
-
Separate the two layers of the reaction mixture.
-
To the non-aqueous layer, add 60 mL of chloroform. This will cause the separation of any dissolved water, which should be combined with the aqueous layer.
-
Extract the aqueous layer with three 50 mL portions of chloroform.
-
Combine all the chloroform extracts with the main non-aqueous portion.
-
Remove the chloroform by distillation at atmospheric pressure.
-
Fractionally distill the remaining residue under reduced pressure to obtain pure this compound.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting logic for low product yield.
References
5-Ethyl-2-methylpyridine stability under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Ethyl-2-methylpyridine (MEP) under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under ambient conditions?
A1: this compound is generally stable under normal ambient conditions of temperature and pressure.[1][2] It is a colorless to light orange or yellow liquid.[3][4][5] However, it is described as hygroscopic, meaning it can absorb moisture from the air, so it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3]
Q2: How does this compound behave in the presence of acids?
A2: As a pyridine derivative, this compound is a weak base and will react with acids in exothermic reactions to form salts.[3][6] It is soluble in dilute acids.[4] Due to its basic nature (pKa of 6.51), it will exist in its protonated form in acidic and neutral aqueous solutions.[4] Strong acids are listed as incompatible materials.[1][2]
Q3: What are the risks of mixing this compound with strong acids, specifically nitric acid?
A3: Extreme caution must be exercised when mixing this compound with strong oxidizing acids like nitric acid. A potentially explosive reaction with nitric acid has been reported at elevated temperatures and pressures (145 °C / 14.5 bar).[1][3][4][6] One report describes an incident where a mixture of nitric acid and MEP in an autoclave led to a sudden pressure rise and an explosion after being heated and stirred.[3][6]
Q4: What is the stability of this compound under basic conditions?
Q5: Are there any known degradation products of this compound under acidic or basic conditions?
A5: Under strong oxidative acidic conditions, such as with nitric acid, this compound is oxidized to 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which can then be decarboxylated to produce nicotinic acid (a form of vitamin B3).[7][8] Intermediates in the vapor phase oxidation on a vanadium oxide catalyst have been identified as di(5-ethyl)-2-pyridil, 2-methyl-5-acethylpyridine, and 3-acethylpyridine.[9] Information on specific degradation products under milder acidic or basic hydrolytic conditions is not extensively detailed in the available literature. To identify such products, a forced degradation study would be necessary.
Q6: How can I analyze the stability of this compound and its potential degradants in my experiments?
A6: High-Performance Liquid Chromatography (HPLC) is a suitable technique for analyzing the stability of this compound and separating it from potential degradation products.[10] A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric acid or formic acid for MS compatibility) can be employed.[10] Such a method is considered "stability-indicating" if it can resolve the parent compound from all its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected disappearance of this compound in an acidic solution. | The compound has protonated and formed a salt, which may have different solubility or chromatographic properties. Strong acidic conditions with an oxidizing agent may have led to degradation. | Confirm salt formation by adjusting the pH back to basic and re-analyzing. For potential degradation, analyze the sample for expected oxidation products like nicotinic acid or 2,5-pyridinedicarboxylic acid using a stability-indicating analytical method. |
| Color change or precipitate formation when mixing with other reagents. | Incompatibility with the mixed substance. This compound is incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3][6] | Immediately and safely discontinue the experiment. Consult the Safety Data Sheet (SDS) for detailed incompatibility information before designing experiments. |
| Difficulty in achieving desired degradation (5-20%) in forced degradation studies. | The stress conditions (e.g., acid/base concentration, temperature) are too mild. This compound may be relatively stable to simple hydrolysis. | Increase the severity of the stress conditions. This can include increasing the concentration of the acid or base, raising the temperature, or extending the exposure time.[11] It is often practical to start with more extreme conditions and sample at multiple time points to find the desired degradation level.[11] |
| Inconsistent results in stability studies. | The compound is hygroscopic, and absorbed moisture could be affecting the reaction. The analytical method may not be robust or stability-indicating. | Ensure the starting material is dry and handle it under an inert atmosphere if necessary. Validate your analytical method according to ICH guidelines to ensure it is robust and can separate all potential degradants. |
Stability and Incompatibility Data Summary
| Parameter | Value / Information | References |
| Chemical Stability | Stable under normal conditions. Hygroscopic. | [2][3] |
| pKa | 6.51 | [4] |
| Acidic Conditions | Neutralized by acids in an exothermic reaction to form salts. | [3][6] |
| Basic Conditions | Incompatible with strong bases. | [2] |
| Oxidizing Agents | Incompatible with strong oxidizing agents. Can react vigorously. | [1][3] |
| Reaction with Nitric Acid | Potentially explosive reaction at 145 °C and 14.5 bar. | [1][3][4] |
| Other Incompatibilities | Isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, acid chlorides, and chloroformates. | [2][3][6] |
| Hazardous Decomposition | When heated to decomposition, it emits acrid smoke and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). | [2][4] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N and 1 N hydrochloric acid (HCl) in separate vessels.
-
Heat the solutions at a controlled temperature (e.g., 60-80 °C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Before analysis, cool the samples and neutralize them with an equivalent amount of base (e.g., NaOH).
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N and 1 N sodium hydroxide (NaOH) in separate vessels.
-
Follow the same heating and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of acid (e.g., HCl) before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂)
-
Keep the solution at room temperature or slightly elevated temperature and collect samples at various time points.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80-100 °C) for a specified period.
-
Also, heat the stock solution at a controlled temperature.
-
Collect samples at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution and a solid sample to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
A recommended exposure is a minimum of 1.2 million lux hours and 200 watt hours per square meter.[14]
-
A control sample should be wrapped in aluminum foil to exclude light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with a UV or photodiode array (PDA) detector.
-
The method should be capable of separating the parent peak of this compound from any degradation products.
-
Peak purity analysis should be performed to ensure that the parent peak is spectrally pure and that no co-eluting degradants are present.
4. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize any significant degradation products, potentially using techniques like LC-MS.
-
The results will help in understanding the degradation pathways of the molecule.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Oxidation pathway of MEP to Nicotinic Acid.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 104-90-5 [chemicalbook.com]
- 4. This compound | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound = 96 104-90-5 [sigmaaldrich.com]
- 6. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. asianjpr.com [asianjpr.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. biomedres.us [biomedres.us]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Preventing polymerization of 5-Ethyl-2-methylpyridine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling and preventing the unintended polymerization of 5-Ethyl-2-methylpyridine derivatives, with a primary focus on 2-Methyl-5-vinylpyridine (MVP), a key derivative prone to polymerization.
Troubleshooting Unintended Polymerization
Issue: You observe an increase in viscosity, formation of a solid precipitate, or a color change in your this compound derivative, suggesting unintended polymerization.
Troubleshooting Steps:
-
Immediate Action: Isolate the material in a cool, well-ventilated area away from heat and ignition sources.
-
Verify Storage Conditions: Confirm that the material has been stored according to the recommendations.
-
Check Inhibitor Presence: If the material is supposed to be inhibited, verify the inhibitor type and concentration if possible.
-
Review Handling Procedures: Ensure that the material has not been exposed to polymerization triggers.
Below is a logical workflow to diagnose and address unintended polymerization:
Frequently Asked Questions (FAQs)
Q1: What are the primary derivatives of this compound that are prone to polymerization?
The most common derivative of this compound that readily undergoes polymerization is 2-Methyl-5-vinylpyridine (MVP). The vinyl group in MVP is susceptible to free-radical, anionic, and cationic polymerization.
Q2: What are the common inhibitors used to stabilize 2-Methyl-5-vinylpyridine?
Commonly used inhibitors for vinylpyridines include phenolic compounds such as 4-tert-butylcatechol (TBC) and hydroquinone (HQ).[1][2] These inhibitors are effective at scavenging free radicals that can initiate polymerization.[3]
Q3: What are the optimal storage conditions to prevent the polymerization of 2-Methyl-5-vinylpyridine?
To prevent polymerization, 2-Methyl-5-vinylpyridine should be stored in a cool, dark, and well-ventilated area. Refrigeration at temperatures between 2-8°C is recommended.[4] It is also crucial to store the monomer in a container with an air headspace, as oxygen is required for phenolic inhibitors like TBC and HQ to function effectively.[3]
Q4: How can I remove the inhibitor from 2-Methyl-5-vinylpyridine before a planned polymerization experiment?
The inhibitor must be removed before initiating a controlled polymerization. This can be achieved by:
-
Washing with a basic solution: Washing the monomer with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) will deprotonate the phenolic inhibitor, causing it to partition into the aqueous phase.
-
Column chromatography: Passing the monomer through a column packed with basic alumina can effectively remove the inhibitor.[5]
Q5: What are the common triggers for the unintended polymerization of 2-Methyl-5-vinylpyridine?
Unintended polymerization can be initiated by:
-
Heat: Elevated temperatures can increase the rate of spontaneous polymerization.
-
Light: UV light can generate free radicals that initiate polymerization.
-
Contaminants: Acidic or basic impurities can sometimes catalyze polymerization.
-
Absence of inhibitor: Depletion of the inhibitor over time or improper storage can leave the monomer susceptible to polymerization.
Data Presentation: Inhibitor and Storage Recommendations
| Parameter | Recommendation | Notes |
| Inhibitor Type | 4-tert-butylcatechol (TBC) or Hydroquinone (HQ) | Phenolic inhibitors are effective in the presence of oxygen.[3] |
| Inhibitor Concentration | 100 - 1000 ppm (0.01 - 0.1%) | Typical commercial formulations for vinylpyridines often contain around 0.1% TBC or 100 ppm HQ.[1][2] |
| Storage Temperature | 2 - 8 °C (Refrigerated) | Lower temperatures significantly reduce the rate of spontaneous polymerization.[4] |
| Storage Atmosphere | Air (Oxygen is required) | Do not store under an inert atmosphere (e.g., nitrogen, argon) when using phenolic inhibitors.[3] |
| Light Protection | Amber or opaque container | Protects from UV light which can initiate polymerization. |
Experimental Protocols
Protocol 1: Removal of 4-tert-butylcatechol (TBC) Inhibitor
This protocol describes the removal of TBC from 2-Methyl-5-vinylpyridine by washing with an aqueous base.
Materials:
-
2-Methyl-5-vinylpyridine containing TBC inhibitor
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve the 2-Methyl-5-vinylpyridine in an equal volume of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the deprotonated TBC.
-
Drain and discard the aqueous layer.
-
Repeat the washing with 1 M NaOH solution two more times.
-
Wash the organic layer with deionized water to remove any residual NaOH.
-
Drain the organic layer into a clean, dry flask and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to obtain the inhibitor-free 2-Methyl-5-vinylpyridine.
-
Use the purified monomer immediately or store it at low temperature for a very short period.
Protocol 2: Free-Radical Polymerization of 2-Methyl-5-vinylpyridine
This protocol provides a general procedure for the free-radical solution polymerization of 2-Methyl-5-vinylpyridine using Azobisisobutyronitrile (AIBN) as the initiator. This method is adapted from established procedures for similar vinylpyridines.[6]
Materials:
-
Inhibitor-free 2-Methyl-5-vinylpyridine
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or Isopropanol)[6]
-
Schlenk flask and vacuum line
-
Magnetic stirrer and heating mantle with temperature controller
-
Precipitation solvent (e.g., n-hexane)
Procedure:
-
In a Schlenk flask, dissolve the desired amount of inhibitor-free 2-Methyl-5-vinylpyridine and AIBN in the anhydrous solvent. The monomer concentration and the monomer-to-initiator ratio will determine the final molecular weight of the polymer. A typical starting point is a 1-2 M monomer solution with a monomer to AIBN molar ratio of 100:1 to 500:1.
-
Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN-initiated polymerization).[7]
-
Stir the reaction mixture for the desired period (e.g., 6-24 hours). The reaction time will influence the monomer conversion.[6]
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the viscous reaction mixture to a large volume of a non-solvent (e.g., n-hexane) while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
To further purify the polymer, redissolve it in a small amount of a good solvent (e.g., chloroform or THF) and reprecipitate it in the non-solvent. Repeat this step two more times.
-
Dry the purified poly(2-methyl-5-vinylpyridine) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
References
- 1. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. polymersource.ca [polymersource.ca]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of 5-Ethyl-2-methylpyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 5-Ethyl-2-methylpyridine. This document provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental issues.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem, particularly with basic compounds like this compound, where the peak asymmetry factor is greater than 1.2.[1] This issue can compromise the accuracy and reproducibility of quantitative analysis. This guide will walk you through the potential causes and solutions.
Q1: My this compound peak is tailing. What are the most likely chemical causes?
A1: Peak tailing of basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[2] The primary chemical causes include:
-
Interaction with Acidic Silanols: The most common cause is the interaction of the basic pyridine nitrogen with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[3][4] These interactions lead to multiple retention mechanisms, causing the peak to tail.
-
Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is close to the pKa of this compound (approximately 6.51), the analyte can exist in both its ionized and non-ionized forms.[5][6] This dual state leads to broadened and tailing peaks.[7]
-
Insufficient Buffer Capacity: An inadequately buffered mobile phase can lead to pH shifts on the column, exacerbating the issues with silanol interactions and analyte ionization.[3]
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q2: How do I select the optimal mobile phase pH for this compound analysis?
A2: To achieve optimal peak shape, the mobile phase pH should be adjusted to ensure that this compound is in a single ionic state. Given its pKa of ~6.51, you have two main options:[5][6]
-
Low pH: Operate at a pH of 3-4. At this pH, the pyridine nitrogen will be consistently protonated (ionized). This also suppresses the ionization of acidic silanol groups on the column, minimizing secondary interactions.[2]
-
High pH: Alternatively, use a mobile phase with a pH greater than 8.5. In this range, this compound will be in its neutral (non-ionized) form. This requires a pH-stable column.[4]
| Parameter | Recommended Value | Rationale |
| pKa of this compound | ~6.51 | The pH at which the compound is 50% ionized.[5][6] |
| Optimal Low pH Range | 3.0 - 4.0 | Ensures complete protonation of the analyte and suppresses silanol activity.[2] |
| Optimal High pH Range | > 8.5 | Ensures the analyte is in its neutral form; requires a pH-stable column.[4] |
Q3: What type of HPLC column is best for analyzing this compound?
A3: A high-quality, end-capped C18 or C8 column is recommended.[4] End-capping chemically modifies the silica surface to block a significant portion of the residual silanol groups, thereby reducing the sites for secondary interactions that cause peak tailing.[3] Columns with high carbon loading can also be beneficial.[4]
Q4: Can adjusting the buffer concentration in my mobile phase help with peak tailing?
A4: Yes, increasing the buffer concentration can improve peak shape. A higher buffer concentration (typically 10-25 mM) helps to maintain a consistent pH environment throughout the column and can mask the residual silanol groups, reducing their interaction with the basic analyte.[3] Phosphate and acetate are commonly used buffers.[2]
Q5: My peak tailing persists even after optimizing the mobile phase and using a new column. What else could be the cause?
A5: If peak tailing continues, consider these possibilities:
-
Column Contamination: The column may be contaminated with strongly retained basic compounds from previous analyses. A thorough column wash is recommended.
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[8]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.[8] Try diluting your sample.
-
Physical Column Damage: A void at the column inlet can cause peak distortion. This may necessitate column replacement.[7]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Low pH Analysis
This protocol describes the preparation of a mobile phase suitable for the analysis of this compound at a low pH.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
-
0.22 µm or 0.45 µm membrane filter[9]
Procedure:
-
Aqueous Component Preparation:
-
Measure a desired volume of HPLC-grade water into a clean glass reservoir.
-
Carefully add a small, measured amount of formic acid to the water to achieve the target pH (e.g., pH 3.0). A common concentration is 0.1% (v/v) formic acid.[10]
-
Thoroughly mix the solution.
-
-
Solvent Mixing:
-
Measure the required volumes of the aqueous component and acetonitrile separately before mixing to ensure accuracy.[9]
-
Combine the aqueous component and acetonitrile in the desired ratio (e.g., 70:30 water:acetonitrile).
-
-
Degassing:
-
Degas the final mobile phase mixture using sonication or vacuum filtration to remove dissolved gases, which can cause baseline instability and pump issues.
-
-
Filtration:
-
Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter that could block the column frit.[9]
-
Protocol 2: General Purpose Column Washing Protocol for Basic Contaminants
This protocol is for cleaning a reversed-phase column that may be contaminated with strongly retained basic compounds. Always consult the column manufacturer's care and use guide for specific recommendations.
Procedure:
-
Initial Wash (Remove Buffer):
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of HPLC-grade water (without any buffer) to remove salts.
-
-
Organic Wash (Remove Non-polar Contaminants):
-
Flush the column with 10-20 column volumes of 100% HPLC-grade acetonitrile or methanol. This will remove strongly retained hydrophobic compounds.
-
-
Stronger Solvent Wash (for stubborn contaminants):
-
If peak tailing persists, a more rigorous wash may be needed. A common sequence is to flush with:
-
10 column volumes of isopropanol.
-
Followed by 10 column volumes of a solvent like dichloromethane or hexane (ensure miscibility with an intermediate solvent like isopropanol before and after).
-
-
-
Re-equilibration:
-
Flush the column with 10-20 column volumes of the mobile phase (without the buffer) to be used in the analysis.
-
Finally, re-introduce the complete mobile phase and equilibrate the column until a stable baseline is achieved.[11]
-
Visualization of Analyte-Silanol Interaction
The following diagram illustrates the chemical interaction between the basic this compound and an acidic silanol group on the silica stationary phase, which is a primary cause of peak tailing.
Caption: Interaction causing peak tailing.
References
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. hplc.eu [hplc.eu]
- 4. pharmaguru.co [pharmaguru.co]
- 5. This compound CAS#: 104-90-5 [m.chemicalbook.com]
- 6. This compound | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Mobile Phase Preparation Tips & Tricks [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uhplcs.com [uhplcs.com]
Technical Support Center: Purification of 5-Ethyl-2-methylpyridine
Welcome to the technical support center for the purification of 5-Ethyl-2-methylpyridine (MEP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for removing picoline isomers, which are common impurities.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of picoline isomers from this compound so challenging?
The primary challenge lies in the similar physicochemical properties of these compounds. This compound and the three picoline isomers (2-methylpyridine, 3-methylpyridine, and 4-methylpyridine) are all alkylpyridines. Their structural similarities result in very close boiling points and comparable polarities, making conventional fractional distillation highly inefficient and energy-intensive.[1][2][3] This necessitates advanced separation techniques that can exploit subtle differences in their chemical behavior.[1]
Q2: What are the primary methods for removing picoline isomers from this compound?
When standard distillation is ineffective, several alternative strategies can be employed. The choice of method depends on the specific isomers present, their concentration, and the required purity of the final product. Key methods include:
-
Enhanced Distillation: Techniques like azeotropic or extractive distillation are used to alter the relative volatilities of the components by introducing a third substance (an entrainer or solvent).[1][4]
-
Selective Crystallization/Complexation: This method involves reacting the mixture with a specific agent to form a salt or complex with one isomer, which then precipitates and can be separated by filtration.[1][2]
-
Adsorptive Separation: This technique uses solid adsorbents, such as zeolites, that selectively retain specific isomers based on molecular shape and size.[5][6]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be used, particularly for analytical-scale separations or when very high purity is required.[1][7][8]
Q3: How does extractive distillation work for this separation?
Extractive distillation involves adding a high-boiling, non-volatile solvent to the mixture.[1][4] This "extractive agent" interacts differently with each component, altering their vapor pressures and making them easier to separate by distillation.[4][9] For instance, agents like isophorone, sulfolane, or even water can be used to increase the relative volatility between close-boiling pyridine derivatives.[4][10] The extractive agent is typically introduced near the top of the distillation column and flows downwards, while the more volatile component is removed from the top.[4]
Troubleshooting Extractive Distillation:
-
Issue: Poor separation efficiency.
-
Issue: Contamination of the product with the extractive agent.
-
Solution: Ensure the boiling point of the extractive agent is significantly higher than the components being separated. A secondary distillation step may be required to separate the product from the agent.
-
Q4: What is azeotropic distillation and how can it be applied?
Azeotropic distillation involves adding an entrainer that forms azeotropes (constant boiling mixtures) with one or more of the components.[11] These azeotropes have different boiling points than the individual components, facilitating separation. Water is a common entrainer for pyridine bases, forming azeotropes that can be separated by fractional distillation.[12] For example, the water azeotropes of 2,6-lutidine, 3-picoline, and 4-picoline have distinct boiling points, allowing them to be separated.[11][12]
Troubleshooting Azeotropic Distillation:
-
Issue: Incomplete removal of one isomer.
-
Solution: The choice of entrainer is critical. An aqueous solution of a C1-C6 monohydric alcohol can increase the boiling point differences between the azeotropes, making separation easier to control.[11] After the initial separation, a second azeotropic distillation with a different entrainer, like benzene, can be used to remove the first entrainer (e.g., water/alcohol) and obtain the pure product.[11]
-
-
Issue: Difficulty breaking the azeotrope to recover the pure product.
-
Solution: After separating the azeotrope, the base can be recovered from the water in a subsequent step, such as by adding a substance that breaks the azeotrope or by using a different separation technique.[12]
-
Q5: Can crystallization be used for purification?
Yes, crystallization is a powerful technique for purifying compounds by separating them from impurities.[13][14] The process can be either cooling crystallization, where solubility decreases with temperature, or reactive crystallization, where a complex is formed.[15] For picoline isomers, this often involves reacting the mixture with an agent that forms a crystalline salt or complex selectively with one isomer.[1] This solid can then be filtered off, and the pure isomer can be liberated from the complex.[1] Supramolecular host-guest chemistry is an advanced form of this, where a "host" molecule selectively encapsulates a specific "guest" isomer, allowing for its separation.[1][2]
Troubleshooting Crystallization:
-
Issue: Low yield or recovery of the target compound.
-
Issue: The product is an oil, not a crystal.
-
Solution: This may be due to the compound's high solubility in the chosen solvent. Try using a less effective solvent or a solvent pair to induce crystallization.[16]
-
-
Issue: Impurities are trapped in the crystals.
Q6: Is chromatographic separation a viable option?
Chromatography, particularly HPLC, is a highly effective method for separating isomers with very similar properties.[1][7] It can be used for both analytical quantification and preparative isolation of highly pure compounds.[8] The separation is based on the differential partitioning of the components between a stationary phase (the column) and a mobile phase (the solvent). By selecting the appropriate column chemistry and mobile phase conditions, subtle differences in the isomers' structures can be exploited to achieve separation.[1][17]
Troubleshooting HPLC Separation:
-
Issue: Poor or no resolution between isomer peaks.
-
Solution: The choice of the HPLC column is critical. Standard C18 columns may not be sufficient. Consider columns with different selectivities, such as phenyl or fluorinated phases, which can offer alternative interaction mechanisms like π-π or dipole-dipole interactions.[17] Adjusting the mobile phase composition (e.g., switching between acetonitrile and methanol) can also alter selectivity.[17]
-
-
Issue: Peak tailing or fronting.
-
Solution: Tailing can be caused by secondary interactions with the stationary phase or column overload. Try adding a modifier like triethylamine (TEA) to the mobile phase or injecting a smaller sample volume.[17][18] Fronting often indicates column overload or a sample solvent that is too strong.[17]
-
-
Issue: Drifting retention times.
Data Presentation
Table 1: Physicochemical Properties of MEP and Picoline Isomers
| Compound | Other Names | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | 5-Ethyl-2-picoline, MEP | 104-90-5 | C₈H₁₁N | 121.18 | 178 |
| 2-Methylpyridine | α-picoline, 2-picoline | 109-06-8 | C₆H₇N | 93.13 | 129.4 |
| 3-Methylpyridine | β-picoline, 3-picoline | 108-99-6 | C₆H₇N | 93.13 | 141 |
| 4-Methylpyridine | γ-picoline, 4-picoline | 108-89-4 | C₆H₇N | 93.13 | 145.4 |
Data sourced from PubChem, Wikipedia, and NIST Chemistry WebBook.[3][19][20][21]
Experimental Protocols
Protocol 1: Azeotropic Distillation with Water
This protocol is a general guideline based on methods for separating mixtures of picoline and lutidine isomers.[12]
-
Preparation: Charge the mixture containing this compound and picoline isomers into a distillation flask. Add 2-3 volumes of water to create an aqueous solution of the bases.[12]
-
Fractional Distillation: Equip the flask with an efficient fractionating column. Heat the solution to boiling.
-
Collection of Azeotropes: Carefully collect the fractions at their respective boiling points. The picoline-water azeotropes will distill first due to their lower boiling points compared to the MEP-water azeotrope. Monitor the temperature at the head of the column closely to distinguish between fractions.
-
Isolation: The collected azeotropic fractions contain the separated picoline isomers and water. The MEP remains in the distillation flask.
-
Product Recovery: To recover the pure bases from their azeotropes, a subsequent separation step is required, such as treatment with caustic soda to dehydrate the mixture or a second distillation with a different entrainer.[9][12]
Protocol 2: Adsorptive Separation using Zeolites
This protocol is based on the selective adsorption of picoline isomers.[5][6]
-
Adsorbent Preparation: Pack a chromatography column with a suitable adsorbent, such as a type Y zeolite exchanged with alkaline earth metal cations.[5][6]
-
Feed Introduction: Pass the feed mixture (MEP and picoline isomers) through the adsorbent bed under appropriate adsorption conditions (temperature and pressure).
-
Separation: The adsorbent will selectively retain certain isomers while allowing others to pass through. For example, a type Y zeolite can selectively adsorb β- and γ-picoline, allowing α-picoline to be recovered as the high-purity raffinate stream.[5][6]
-
Elution: After the non-adsorbed components have passed through, the adsorbed isomers can be recovered by changing the conditions (e.g., temperature or pressure) or by using a desorbent solvent like pyridine.[5]
-
Solvent Removal: If a desorbent is used, it must be separated from the final product, typically by distillation.[5]
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logic diagram for selecting an appropriate separation method.
Caption: Experimental workflow for separation via azeotropic distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 3. Picoline - Wikipedia [en.wikipedia.org]
- 4. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 5. EP0173440A1 - Separation of picoline isomers - Google Patents [patents.google.com]
- 6. Separation of picoline isomers - Patent 0173440 [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. US3804722A - Extractive distillation of pyridine-water azeotrope with a bisphenol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN101066946A - A kind of separation method of picoline mixture - Google Patents [patents.google.com]
- 12. US2335823A - Process of separating j-picoline - Google Patents [patents.google.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. iscientific.org [iscientific.org]
- 15. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
- 16. unifr.ch [unifr.ch]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
- 19. This compound | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Pyridine, 5-ethyl-2-methyl- [webbook.nist.gov]
- 21. This compound - Wikipedia [en.wikipedia.org]
Impact of impurities in 5-Ethyl-2-methylpyridine on subsequent reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethyl-2-methylpyridine.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Selectivity in Nicotinic Acid Synthesis
Question: We are experiencing variable yields and the formation of by-products during the oxidation of this compound to nicotinic acid. What are the potential causes related to the starting material?
Answer: Inconsistent yields and selectivity in the synthesis of nicotinic acid are often linked to the purity of the this compound starting material. The industrial synthesis of nicotinic acid typically involves the oxidation of this compound.[1][2] Key impurities can interfere with this process.
Potential Impurity-Related Causes and Solutions:
| Impurity Class | Specific Examples | Potential Impact on Oxidation | Recommended Action |
| Isomeric Impurities | 2,3-Lutidine, 3-Picoline, 4-Picoline | These isomers can also undergo oxidation, leading to a mixture of pyridine carboxylic acids, which complicates purification and reduces the yield of the desired nicotinic acid. | Source high-purity this compound (>99%). Verify the isomeric purity using the provided GC-MS or HPLC methods before starting the reaction. |
| Unreacted Starting Materials | Paraldehyde, Ammonia | Residual starting materials from the synthesis of this compound can lead to the formation of undesired side products under strong oxidizing conditions. | Ensure the supplier provides a certificate of analysis with specified limits for residual starting materials. If necessary, purify the starting material by fractional distillation. |
| Partially Oxidized By-products | 2-Methyl-5-vinylpyridine, Pyridine-2-aldehyde | These can arise from incomplete oxidation or side reactions and may be present in lower-grade starting material. They can lead to a complex product mixture. | Use a well-characterized starting material. If these impurities are suspected, they can be identified using the analytical protocols below. |
| Metal Impurities | Traces of catalysts from synthesis (e.g., transition metals) | Metal impurities can interfere with the catalyst used in the oxidation step, potentially leading to catalyst deactivation or altered selectivity. | Use a grade of this compound specified for pharmaceutical or sensitive organic synthesis, which will have stringent limits on metal impurities. |
Issue 2: Poor Performance of this compound Borane Complex in Reductive Aminations
Question: Our reductive aminations using a this compound borane complex are sluggish, incomplete, or result in the formation of alcohol by-products. Could impurities in the this compound used to prepare the complex be the cause?
Answer: Yes, impurities in the this compound can affect the formation and reactivity of its borane complex. This compound borane is a stable and effective reducing agent for reactions like reductive aminations.[3][4]
Potential Impurity-Related Causes and Solutions:
| Impurity Class | Specific Examples | Potential Impact on Reductive Amination | Recommended Action |
| Water | Residual moisture | Water will react with the borane source during the complex formation, reducing the amount of active borane complex generated. It can also hydrolyze the imine intermediate in the reductive amination. | Use anhydrous this compound and ensure all reaction vessels and solvents are dry. |
| Other Pyridine Isomers | 2,3-Lutidine, 3-Picoline | These isomers will also form borane complexes with potentially different reactivity and steric hindrance, leading to inconsistent reaction rates and selectivity. | Use high-purity this compound for the preparation of the borane complex. |
| Protic Impurities | Alcohols, primary/secondary amines | These impurities will react with the borane, consuming the reagent and reducing the overall yield of the desired reaction. | Ensure the this compound is free from protic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound and where do they come from?
A1: Common impurities in this compound typically originate from its synthesis, which is a condensation reaction of paraldehyde (a trimer of acetaldehyde) and ammonia.[5] Potential impurities include:
-
Isomeric Picolines and Lutidines: The synthesis can produce other alkylated pyridines as by-products. For example, the condensation of acetaldehyde and ammonia under related conditions can yield 2-picoline.[5]
-
Unreacted Starting Materials: Residual paraldehyde and ammonia may be present.
-
Partially Reacted Intermediates: A complex mixture of partially formed pyridine rings can exist in crude products.
-
Water: As a byproduct of the condensation reaction.
Q2: What is a typical purity level for high-grade this compound used in pharmaceutical applications?
A2: For pharmaceutical applications, a purity of ≥99.5% is often required.[6] It is also crucial that the material comes with a comprehensive certificate of analysis detailing the levels of specific impurities.
Q3: How can I test the purity of my this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common methods for assessing the purity and impurity profile of this compound. Detailed protocols are provided in the "Experimental Protocols" section below.
Q4: Can impurities in this compound affect catalyst performance in subsequent reactions?
A4: Yes. Certain impurities can act as catalyst poisons. For example, sulfur-containing compounds (if present from a contaminated source) can poison noble metal catalysts (e.g., Pd, Pt, Rh) used in hydrogenation reactions. Other pyridine isomers can compete for active sites on a catalyst in reactions like catalytic oxidation, potentially leading to reduced reaction rates and altered selectivity.
Q5: How should I purify this compound if I suspect it contains significant impurities?
A5: Fractional distillation is an effective method for purifying this compound from many common impurities, especially other pyridine isomers with different boiling points.[7] Ensure the distillation is performed under appropriate safety conditions, considering the material's flammability and toxicity.
Experimental Protocols
Protocol 1: GC-MS Method for Purity Assessment and Impurity Profiling
This method is suitable for the separation and identification of volatile and semi-volatile impurities in this compound.
1. Sample Preparation:
-
Dilute the this compound sample to approximately 100 µg/mL in a suitable solvent like methanol or dichloromethane.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
3. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks and calculate the area percentage to determine purity.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
Protocol 2: HPLC Method for Purity Assessment
This method is suitable for quantifying the purity of this compound and detecting less volatile impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis detector set at 260 nm.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Run a blank (mobile phase) and the prepared sample.
-
Identify the peak for this compound based on its retention time.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Decision tree for troubleshooting inconsistent reaction outcomes.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Safe Quenching Procedures for Reactions Involving 5-Ethyl-2-methylpyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely quenching reactions involving 5-Ethyl-2-methylpyridine. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue 1: An unexpected exotherm or gas evolution occurs during the quenching of a reaction mixture containing this compound.
-
Question: I am quenching my reaction which contains this compound, and the flask is getting very hot and bubbling vigorously. What should I do?
-
Answer:
-
Immediate Action: Ensure your reaction flask is in an ice bath to control the temperature. If it is not, carefully place it in one. Do not seal the flask, as pressure buildup can be dangerous. Ensure the reaction is being conducted in a well-ventilated fume hood.
-
Identify the Quenching Agent: If you are using a strong acid (e.g., concentrated HCl), the rapid neutralization of the basic this compound is likely causing the exotherm.[1][2] If you are quenching a reaction containing reactive metals (e.g., organolithium reagents), the rapid reaction with a protic solvent like water can also cause a strong exotherm and gas evolution.
-
Corrective Action: Stop the addition of the quenching agent immediately. Allow the reaction to cool before proceeding. If quenching with acid, switch to a more dilute acid (e.g., 1 M HCl) and add it dropwise with vigorous stirring and external cooling. For organometallic reagents, a stepwise quenching procedure is recommended. First, add a less reactive alcohol like isopropanol slowly at a low temperature (e.g., 0 °C or lower).[3][4] Once the initial reactivity subsides, a more reactive alcohol like methanol can be added, followed finally by the slow addition of water.
-
Issue 2: A solid precipitate forms during the quenching process, making stirring and further work-up difficult.
-
Question: I've started to quench my reaction, and a thick solid has formed, stopping my stir bar. What is happening and how can I resolve this?
-
Answer:
-
Likely Cause: The formation of a precipitate is likely due to the generation of insoluble salts. When quenching with an acid, the hydrochloride salt of this compound may precipitate, especially if the solvent is not sufficiently polar. If you have used organometallic reagents, the quenching process can form insoluble metal hydroxides or salts.
-
Resolution:
-
Add a suitable solvent: Try adding more of your reaction solvent or a co-solvent that can help dissolve the precipitate. For salt precipitation, adding more water may be effective.
-
Mechanical Stirring: If possible and safe, switch to mechanical overhead stirring, which can handle thicker slurries more effectively than a magnetic stir bar.
-
pH Adjustment: If the precipitate is a metal hydroxide, careful adjustment of the pH with an acidic or basic solution might help to dissolve it. Perform this with caution and cooling, as it can be exothermic.
-
-
Issue 3: The product appears to be degrading during the acidic quench.
-
Question: After quenching my reaction with acid to remove the this compound, my TLC or NMR analysis shows that my desired product has decomposed. What could be the cause?
-
Answer:
-
Acid Sensitivity: Your product may be sensitive to acidic conditions.[5]
-
Alternative Quenching: Instead of a strong acidic quench, consider alternative methods to remove the this compound:
-
Aqueous Work-up with a Weaker Acid: Use a milder acidic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of citric acid.[6]
-
Extraction: If your product is not acidic, you can perform a liquid-liquid extraction. After quenching with water or a mild reagent, extract your product into an organic solvent. Then, wash the organic layer with dilute acid to remove the this compound. This minimizes the contact time of your product with the acid.
-
Silica Gel Chromatography: In some cases, you may be able to directly load the crude reaction mixture onto a silica gel column, which will retain the polar this compound while allowing your product to elute.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid that is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[7] It is also harmful to aquatic life.[7] It can react vigorously with strong oxidants, which may lead to fire and explosion hazards.[7]
Q2: What are the general principles for safely quenching a reaction containing this compound?
A2: The key principles are:
-
Cooling: Always perform the quench at a reduced temperature (e.g., in an ice bath) to manage any exothermic reactions.[4]
-
Slow Addition: Add the quenching agent slowly and dropwise with vigorous stirring to maintain control over the reaction rate.
-
Inert Atmosphere: For reactions involving air-sensitive reagents like organometallics, maintain an inert atmosphere (e.g., nitrogen or argon) during the initial stages of quenching.[4]
-
Appropriate Quenching Agent: Choose a quenching agent that is appropriate for the type of reaction you are performing. For simple acid-base neutralization, a dilute acid is suitable. For highly reactive organometallic reagents, a stepwise quench with progressively more reactive protic solvents is safer.[3]
Q3: Can I use water to directly quench a reaction where this compound was used as a solvent for an organometallic reaction?
A3: It is not recommended to add water directly to a reaction containing unreacted organometallic reagents. The reaction can be extremely exothermic and generate flammable gases, creating a significant safety hazard. A safer approach is to first quench the reactive species with a less reactive alcohol like isopropanol at a low temperature, followed by a more reactive alcohol like methanol, and then finally, the slow addition of water.[3]
Q4: How do I properly dispose of waste containing this compound?
A4: Waste containing this compound should be treated as hazardous waste.[8] It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] Always adhere to your institution's and local environmental regulations for chemical waste disposal.[8] Do not dispose of it down the drain.[7]
Quantitative Data Summary
The following table provides general guidelines for quenching reactions involving this compound. The exact quantities and conditions should be optimized for your specific reaction scale and reagents.
| Reaction Type | Quenching Agent | Concentration | Temperature | Rate of Addition | Notes |
| Acid-Base Neutralization | Dilute Hydrochloric Acid (HCl) | 1 M | 0-10 °C | Dropwise | Monitor pH and temperature closely. |
| Saturated Ammonium Chloride (NH₄Cl) | Saturated Aqueous | 0-25 °C | Dropwise | A milder alternative to strong acids. | |
| Organometallic Reactions (e.g., with n-BuLi) | 1. Isopropanol | Anhydrous | -78 to 0 °C | Dropwise | Initial quench for highly reactive species. |
| 2. Methanol | Anhydrous | 0 °C | Dropwise | Intermediate quench. | |
| 3. Water | - | 0-10 °C | Dropwise | Final quench. | |
| Oxidation Reactions (e.g., with m-CPBA) | Saturated Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | 0-10 °C | Dropwise | To neutralize acidic byproducts. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Saturated Aqueous | 0-10 °C | Dropwise | To quench excess oxidant. |
Experimental Protocols
Protocol: Standard Procedure for Quenching an Organometallic Reaction in this compound
This protocol describes a general and safe method for quenching a reaction involving a reactive organometallic reagent (e.g., an organolithium or Grignard reagent) where this compound is present as a solvent or co-solvent.
Materials:
-
Reaction mixture under an inert atmosphere.
-
Anhydrous isopropanol.
-
Anhydrous methanol.
-
Deionized water.
-
Ice bath.
-
Addition funnel or syringe pump for slow addition.
Procedure:
-
Cool the Reaction: Ensure the reaction flask is securely clamped in an ice bath or a cryocooler and that the temperature of the reaction mixture is maintained at or below 0 °C.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the initial quenching steps.
-
Slow Addition of Isopropanol: Slowly add anhydrous isopropanol to the reaction mixture dropwise via an addition funnel or a syringe pump. Monitor the reaction for any signs of an exotherm or gas evolution. If the reaction becomes too vigorous, stop the addition and allow it to cool before proceeding.
-
Addition of Methanol: Once the addition of isopropanol is complete and the reaction has subsided, slowly add anhydrous methanol in a similar dropwise manner.
-
Final Quench with Water: After the addition of methanol is complete and the reaction is no longer exothermic, slowly add deionized water dropwise.
-
Warm to Room Temperature: Once the addition of water is complete, allow the reaction mixture to slowly warm to room temperature with continued stirring.
-
Work-up: Proceed with the appropriate work-up procedure for your specific reaction, which may include extraction, washing with acidic or basic solutions, drying, and solvent removal.
Visualizations
Caption: Decision pathway for selecting a safe quenching procedure.
Caption: General experimental workflow for a safe quenching process.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. ICSC 1772 - this compound [inchem.org]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Minimizing Tar Formation in High-Temperature Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance to address the common challenge of tar formation during high-temperature pyridine synthesis. Below you will find frequently asked questions (FAQs) and a troubleshooting guide designed to help you diagnose and resolve issues in your experiments, leading to higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of pyridine synthesis, and why is it a problem?
A1: In high-temperature pyridine synthesis, "tar" refers to a complex mixture of high-molecular-weight, carbonaceous byproducts. These are typically dark, viscous liquids or solids. Tar formation is a significant issue as it reduces the yield of the desired pyridine product by consuming reactants and intermediates in unwanted side reactions. Furthermore, it complicates product purification, and can lead to catalyst deactivation by blocking active sites, a process known as coking.
Q2: What are the primary mechanisms that lead to tar formation at high temperatures?
A2: Tar formation in high-temperature pyridine synthesis, such as the Chichibabin reaction or gas-phase synthesis from aldehydes and ammonia, primarily occurs through several mechanisms:
-
Polymerization and Condensation: Reactants, intermediates (like enamines and unsaturated aldehydes), and even the pyridine product can undergo polymerization and condensation reactions to form complex, high-molecular-weight structures.[1]
-
Thermal Decomposition: At elevated temperatures, reactants and intermediates can decompose into highly reactive radical species. These radicals can then combine to form tar.[2]
-
Aldol Condensations: In syntheses involving aldehydes, a series of aldol condensations can occur, leading to the formation of poly-unsaturated systems that are precursors to tar.[3]
Q3: Which synthesis methods are particularly prone to tar formation?
A3: High-temperature methods are generally more susceptible to tar formation. Key examples include:
-
Chichibabin Pyridine Synthesis: This reaction, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, is often carried out at temperatures between 350–500 °C in the gas phase over solid acid catalysts.[3] These conditions can promote side reactions leading to tar.
-
Chichibabin Amination Reaction: While a different reaction, the amination of pyridine with sodium amide also requires high temperatures (typically >100°C in solvents like xylene or toluene), which can cause decomposition and byproduct formation if not carefully controlled.[4][5]
Q4: How does the choice of catalyst affect tar formation in gas-phase pyridine synthesis?
A4: The catalyst plays a crucial role in directing the reaction towards pyridine formation and minimizing tar. In gas-phase synthesis from aldehydes and ammonia, solid acid catalysts like alumina or silica-alumina are often used.[3]
-
Zeolites (e.g., HZSM-5): These are highly effective due to their shape selectivity, which can favor the formation of smaller molecules like pyridine over bulky tar precursors. However, their strong acid sites can also promote coke formation, leading to deactivation.[3]
-
Catalyst Modification: Modifying zeolites with metals (e.g., Zn, Co, Fe) can alter the acidity and improve selectivity, thereby reducing tar formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of pyridine with significant formation of a dark, insoluble material. | 1. Excessive Reaction Temperature: High temperatures can accelerate side reactions leading to tar.[2] 2. Incorrect Reactant Stoichiometry: An improper ratio of ammonia to carbonyl compounds can lead to incomplete cyclization and polymerization of intermediates.[6] 3. Long Residence Time: Extended exposure of reactants and products to high temperatures increases the likelihood of tar formation.[7] | 1. Optimize Temperature: Systematically lower the reaction temperature in increments to find a balance between reaction rate and selectivity. 2. Adjust Reactant Ratios: Experiment with varying the molar ratio of ammonia to the aldehyde/ketone. An excess of ammonia can sometimes suppress byproduct formation.[6] 3. Reduce Residence Time: In a flow reactor, increase the flow rate. In a batch reactor, shorten the reaction time.[7] |
| Rapid catalyst deactivation in a gas-phase synthesis. | 1. Coking: Deposition of carbonaceous material (coke/tar) on the catalyst's active sites and pores.[8] 2. Sintering: High temperatures can cause the catalyst support to lose surface area or the active metal particles to agglomerate. | 1. Catalyst Regeneration: Implement a regeneration cycle for the catalyst. This typically involves a controlled burn-off of the coke with air or oxygen at elevated temperatures.[9] 2. Modify Catalyst: Consider using a catalyst with a hierarchical pore structure to improve mass transport and reduce pore blockage. Modifying the acidity of the catalyst can also reduce the rate of coke formation. 3. Optimize Reaction Conditions: Lowering the reaction temperature or introducing a co-feed of steam can sometimes reduce the rate of coking. |
| Product is a viscous, dark oil that is difficult to purify. | 1. High Concentration of Tar: The product is heavily contaminated with high-molecular-weight byproducts. 2. Polymerization of Product: The pyridine product itself may be polymerizing under the reaction conditions.[1] | 1. Review and Optimize Reaction Conditions: Refer to the solutions for low yield and high tar formation. 2. Purification Strategy: After the reaction, consider a pre-purification step to remove the bulk of the tar. This could involve precipitation of the tar by adding a non-polar solvent, followed by filtration. Subsequent purification of the pyridine product can then be attempted by distillation or chromatography. |
| Reaction is highly exothermic and difficult to control, leading to byproduct formation. | Poor Heat Dissipation: The heat generated by the reaction is not being effectively removed, leading to localized "hot spots" where tar formation is accelerated.[10] | 1. Improve Heat Transfer: Ensure efficient stirring in a batch reactor. For gas-phase reactions, consider using a fluidized bed reactor for better temperature control. 2. Dilution: Use an inert solvent (in liquid-phase reactions) or an inert carrier gas (in gas-phase reactions) to help dissipate heat.[10] 3. Slow Reagent Addition: In a batch setup, add one of the reactants slowly to control the rate of reaction and heat generation.[10] |
Experimental Protocols
Protocol 1: Gas-Phase Synthesis of Pyridine and Picolines with Minimized Tar Formation
This protocol is based on the Chichibabin pyridine synthesis, optimized for high selectivity and reduced tar formation using a zeolite catalyst in a fixed-bed flow reactor.
Objective: To synthesize pyridine and methylpyridines (picolines) from acetaldehyde, formaldehyde, and ammonia while minimizing the formation of tar byproducts.
Materials:
-
Acetaldehyde
-
Formaldehyde (37% solution in water)
-
Ammonia gas
-
Nitrogen gas (carrier)
-
HZSM-5 Zeolite Catalyst (e.g., Si/Al ratio of 50-100)
-
Quartz tube reactor
-
Tube furnace with temperature controller
-
Syringe pump for liquid feed
-
Mass flow controllers for gases
-
Condenser and cold trap system for product collection
Procedure:
-
Catalyst Preparation: Pack the quartz tube reactor with the HZSM-5 zeolite catalyst.
-
System Setup: Assemble the reactor within the tube furnace. Connect the gas lines (ammonia and nitrogen) via mass flow controllers and the liquid feed line (acetaldehyde/formaldehyde mixture) via a syringe pump to a pre-heating zone before the reactor.
-
Catalyst Activation: Heat the catalyst bed to 500°C under a flow of nitrogen for 2 hours to remove any adsorbed water.
-
Reaction:
-
Set the furnace temperature to the desired reaction temperature (start with a range of 400-450°C).[9]
-
Introduce the ammonia and nitrogen carrier gas streams into the reactor at the desired flow rates. A typical molar ratio of ammonia to total aldehydes is between 2:1 and 5:1.
-
Begin feeding the mixture of acetaldehyde and formaldehyde into the pre-heating zone using the syringe pump. A typical molar ratio of formaldehyde to acetaldehyde is around 1:1.[6]
-
Pass the gaseous reactants over the catalyst bed. The weight hourly space velocity (WHSV) should be optimized, starting in the range of 0.5-2 h⁻¹.
-
-
Product Collection: The reactor effluent is passed through a condenser and a series of cold traps (e.g., using an ice-salt bath or dry ice-acetone bath) to collect the liquid products.
-
Analysis: Analyze the collected liquid product by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield of pyridine, picolines, and to identify byproducts. The amount of coke on the catalyst can be determined by temperature-programmed oxidation (TPO).
Tar Minimization Strategy:
-
Temperature Control: Maintain the reaction temperature within the optimal range. Temperatures above 500°C can significantly increase the rate of tar formation.[9]
-
Reactant Ratio: The molar excess of ammonia helps to ensure complete reaction of the aldehyde intermediates and minimizes their self-condensation.[6]
-
Catalyst Choice: The shape-selectivity of HZSM-5 inhibits the formation of large, bulky tar molecules within its pores.
Visualizations
Logical Workflow for Troubleshooting Tar Formation
Caption: A decision tree for troubleshooting high tar formation.
Signaling Pathway of Tar Formation vs. Pyridine Synthesis
Caption: Competing pathways for pyridine synthesis and tar formation.
Experimental Workflow for Optimizing Pyridine Synthesis
Caption: Iterative workflow for minimizing tar in pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Catalysts for 5-Ethyl-2-methylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Ethyl-2-methylpyridine (EMP), a crucial intermediate in the production of nicotinic acid (Vitamin B3) and other pharmaceuticals, is a subject of significant interest in the chemical and pharmaceutical industries. The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides an objective comparison of various catalysts used for EMP synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalysts
The synthesis of this compound is predominantly achieved through the Chichibabin pyridine synthesis, which involves the condensation of acetaldehyde or its trimer, paraldehyde, with ammonia.[1] Various catalytic systems, including zeolites, modified amorphous silica-alumina, and ammonium salts, have been investigated to improve the yield and selectivity of this reaction.
Zeolites, particularly those with acidic properties, have shown significant promise. For instance, a study utilizing H-Ymmm zeolite demonstrated a high selectivity of 87% for 2-methyl-5-ethylpyridine in the reaction of acetaldehyde with ammonia.[2] Another report highlights the successful single-step synthesis of EMP with high conversion and selectivity over zeolites under high-pressure conditions, emphasizing the reusability of these catalysts.[3]
Amorphous silica-alumina, often modified with metal promoters like lead (Pb), chromium (Cr), or copper (Cu), is another class of effective catalysts.[4] While specific data for EMP synthesis is limited in the direct search results, related pyridine synthesis studies indicate that these catalysts can achieve high yields. For example, in the synthesis of 2- and 4-picolines from acetaldehyde and ammonia, a Pb-Cr-SiO2-Al2O3 catalyst showed a total yield of 80.6 wt.%.[4]
Homogeneous catalysts, such as ammonium acetate, have also been traditionally used, particularly in liquid-phase synthesis.[5][6] These catalysts are effective but can be challenging to separate from the reaction mixture, posing downstream processing difficulties.
Below is a summary of the performance of different catalysts based on available data. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
| Catalyst Type | Catalyst Example | Reactants | Temperature (°C) | Pressure | Conversion (%) | Selectivity for EMP (%) | Yield of EMP (%) | Reference |
| Zeolite | H-Ymmm | Acetaldehyde, Ammonia | Not Specified | High | High | 87 | Not Specified | [2] |
| Zeolite | General Zeolites | Aliphatic Aldehydes, Ammonia | Not Specified | High | High | High | Not Specified | [3] |
| Ammonium Salt | Ammonium Acetate | Paraldehyde, Ammonium Hydroxide | 230 | 800-3000 psi | Not Specified | Not Specified | 50-53 | [5] |
Experimental Protocols
Synthesis of this compound using Ammonium Acetate Catalyst (Liquid-Phase)
This protocol is adapted from a well-established synthetic procedure.[5]
Materials:
-
Paraldehyde (1.57 moles)
-
28% Aqueous Ammonium Hydroxide (4.38 moles)
-
Ammonium Acetate (0.065 moles)
-
Chloroform
-
A 2-liter steel reaction vessel capable of withstanding high pressure.
Procedure:
-
Charge the steel reaction vessel with 267 g (296 ml, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 ml, 1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.
-
Seal the reactor and heat the mixture to 230°C with continuous agitation. Maintain this temperature for 1 hour. The pressure will range from 800 to 3000 psi.
-
Allow the autoclave to cool to room temperature.
-
Separate the two layers of the reaction mixture.
-
To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of any dissolved water, which should be combined with the main aqueous layer.
-
Extract the aqueous layer with three 50-ml portions of chloroform.
-
Combine all chloroform extracts with the main non-aqueous layer.
-
Remove the chloroform by distillation at atmospheric pressure.
-
Fractionally distill the remaining residue under reduced pressure. A fore-run containing water, unreacted paraldehyde, and α-picoline will distill first, followed by this compound at 65-66°C/17 mm Hg. This procedure typically yields 72-76 g (50-53%) of the product.
General Procedure for Gas-Phase Synthesis using Solid Acid Catalysts (e.g., Zeolites, Modified Silica-Alumina)
This is a generalized protocol based on the principles of the Chichibabin synthesis over solid acid catalysts.[1]
Materials:
-
Acetaldehyde or Paraldehyde
-
Ammonia
-
Solid acid catalyst (e.g., H-ZSM-5, modified silica-alumina)
-
Fixed-bed flow reactor system
Procedure:
-
Pack a fixed-bed reactor with the chosen solid acid catalyst.
-
Activate the catalyst by heating it under a flow of inert gas (e.g., nitrogen) at a high temperature (typically 400-500°C) for several hours to remove any adsorbed water.
-
Introduce a gaseous mixture of acetaldehyde (or vaporized paraldehyde) and ammonia into the reactor at a controlled flow rate.
-
Maintain the reactor temperature between 350-500°C.
-
The product stream exiting the reactor is cooled to condense the liquid products.
-
The condensed liquid is then subjected to fractional distillation to isolate this compound from other pyridine derivatives and unreacted starting materials.
Catalyst Characterization and Reusability
The performance of solid acid catalysts is intimately linked to their physicochemical properties. Key characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the catalyst.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore volume, which are crucial for reactant accessibility to active sites.
-
Temperature-Programmed Desorption of Ammonia (NH3-TPD): To quantify the total acidity and the distribution of acid site strengths.
-
Infrared Spectroscopy (IR) of adsorbed pyridine: To distinguish between Brønsted and Lewis acid sites.
Several studies indicate that zeolite catalysts for EMP synthesis can be reused multiple times without a significant loss of activity.[2][3] However, deactivation due to coke deposition on the catalyst surface is a common issue in high-temperature gas-phase reactions. Regeneration of coked catalysts can often be achieved by controlled combustion of the coke in air. The stability and reusability of a catalyst are critical factors for its industrial applicability.
Reaction Mechanism and Visualization
The synthesis of this compound via the Chichibabin reaction on a solid acid catalyst surface is believed to proceed through a series of steps involving aldol-type condensation, dehydration, and cyclization.
Proposed Reaction Pathway on a Solid Acid Catalyst:
-
Adsorption: Acetaldehyde and ammonia molecules adsorb onto the acid sites of the catalyst.
-
Aldol Condensation: Two molecules of acetaldehyde undergo an acid-catalyzed aldol condensation to form crotonaldehyde.
-
Michael Addition: Ammonia undergoes a Michael addition to crotonaldehyde.
-
Further Condensation: The resulting intermediate reacts with another molecule of acetaldehyde.
-
Cyclization and Dehydration: The open-chain intermediate undergoes intramolecular cyclization and dehydration to form a dihydropyridine intermediate.
-
Dehydrogenation: The dihydropyridine intermediate is dehydrogenated to form the aromatic this compound.
Below are Graphviz diagrams illustrating the experimental workflow and a simplified logical relationship for the synthesis.
Caption: Experimental workflow for this compound synthesis.
References
A Comparative Guide to Nicotinic Acid Production: 5-Ethyl-2-methylpyridine vs. 3-Picoline
For researchers, scientists, and drug development professionals, the synthesis of nicotinic acid (niacin or vitamin B3), a crucial nutrient and building block for various pharmaceuticals, is of significant interest. Industrially, two primary precursors dominate its production: 5-ethyl-2-methylpyridine (MEP) and 3-picoline (3-methylpyridine). This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed methodologies, and process visualizations.
Executive Summary
The industrial production of nicotinic acid is largely a tale of two pathways. The established Lonza process utilizes the liquid-phase oxidation of this compound with nitric acid, a method known for its high conversion and yield.[1] In contrast, the route starting from 3-picoline is more varied, with the most prominent industrial method involving ammoxidation to 3-cyanopyridine followed by hydrolysis. Newer methods are also exploring the direct oxidation of 3-picoline.
The choice between these precursors is a trade-off between the high efficiency of the MEP route and the potentially greener and more atom-economical aspects of the 3-picoline pathway. This guide will delve into the specifics of each process to aid in informed decision-making for research and development.
Comparison of Performance Data
The following tables summarize the key quantitative data for the production of nicotinic acid and its intermediates from this compound and 3-picoline.
Table 1: this compound (MEP) to Nicotinic Acid
| Parameter | Value | Reference |
| Process | Liquid-phase oxidation with nitric acid (Lonza Process) | [1][2] |
| Conversion | 96% | [1][2] |
| Yield | 91% | [1][2] |
| Temperature | 190–270 °C | [1][2] |
| Pressure | 2–8 MPa | [1][2] |
| Key Intermediate | 2,5-pyridinedicarboxylic acid (isocinchomeronic acid) | [1][2] |
Table 2: 3-Picoline to Nicotinic Acid via Ammoxidation/Hydrolysis
| Parameter | Value | Reference |
| Process Step 1 | Gas-phase ammoxidation to 3-cyanopyridine | [1] |
| Catalyst | V₂O₅, MoO₃-V₂O₅, etc. | [1] |
| Temperature (Step 1) | 280–500 °C | [1] |
| Pressure (Step 1) | up to 0.5 MPa | [1] |
| Conversion (Step 1) | up to 99% | [1] |
| Yield (3-cyanopyridine) | up to 95% | [1] |
| Process Step 2 | Hydrolysis of 3-cyanopyridine | [3] |
| Yield (Nicotinic Acid from Hydrolysis) | up to 98.6% (enzymatic) | [3] |
Experimental Protocols and Methodologies
Nicotinic Acid from this compound (Lonza Process)
This process involves the liquid-phase oxidation of MEP using nitric acid.
Reaction and Decarboxylation: The oxidation is typically carried out in a continuous process using a tubular reactor made of titanium or a titanium-coated steel reactor to withstand the highly corrosive environment.[1][2] this compound is oxidized with a significant stoichiometric excess of nitric acid (25-600%) at a temperature of 190–270 °C and a pressure of 2–8 MPa.[2] This initial oxidation step forms 2,5-pyridinedicarboxylic acid (isocinchomeronic acid) as an unstable intermediate.[1][2] The intermediate is subsequently decarboxylated at approximately 220 °C to yield nicotinic acid.[2] The entire reaction time is relatively short, in the order of minutes.[2]
Product Isolation and Purification: The crude nicotinic acid is isolated by crystallization.[2] In a refined process, with a large excess of nitric acid and at temperatures below 20 °C, nicotinic acid crystallizes as a colorless salt with HNO₃.[2] This salt is then separated, dissolved in water, and the pH is adjusted with a base to release the crystalline nicotinic acid.[2] A notable environmental concern with this process is the production of nitrous oxide (N₂O), a potent greenhouse gas.[1] The process also forms nitrogen monoxide (NO), which can be oxidized with air to nitrogen dioxide (NO₂) and then absorbed in water to regenerate nitric acid, allowing for its recycling within the process.[2]
Nicotinic Acid from 3-Picoline
The primary industrial route from 3-picoline is a two-step process involving ammoxidation to 3-cyanopyridine, followed by hydrolysis.
Step 1: Ammoxidation of 3-Picoline to 3-Cyanopyridine This is a gas-phase catalytic reaction. 3-picoline, ammonia, and air are passed through a fluidized bed or fixed-bed reactor containing a heterogeneous catalyst.[1] Common catalysts include vanadium pentoxide (V₂O₅) or mixed metal oxides.[1] The reaction is carried out at high temperatures, typically between 280 °C and 500 °C, and pressures up to 0.5 MPa.[1] This process is highly efficient, with conversions of 3-picoline reaching up to 99% and yields of 3-cyanopyridine as high as 95%.[1]
Step 2: Hydrolysis of 3-Cyanopyridine to Nicotinic Acid The resulting 3-cyanopyridine is then hydrolyzed to nicotinic acid. This can be achieved through chemical or enzymatic methods.
-
Chemical Hydrolysis: This typically involves heating the 3-cyanopyridine with a strong base or acid.
-
Enzymatic Hydrolysis: A greener alternative involves the use of nitrilase enzymes. For example, recombinant E. coli carrying a nitrilase gene can efficiently convert 3-cyanopyridine to nicotinic acid with yields of up to 98.6% in a relatively short reaction time.[3] This biocatalytic approach operates under milder conditions (e.g., around 44 °C and neutral pH) compared to the harsh conditions of the MEP oxidation process.[3]
Process Visualizations
Synthesis of Nicotinic Acid from this compound
Caption: Workflow for the Lonza process of nicotinic acid synthesis.
Synthesis of Nicotinic Acid from 3-Picoline
References
A Comparative Guide to the Oxidation of 5-Ethyl-2-methylpyridine for Pharmaceutical and Agrochemical Synthesis
For researchers, scientists, and professionals in drug development and agrochemical industries, the efficient oxidation of 5-Ethyl-2-methylpyridine (MEP) is a critical step in the synthesis of valuable pyridinecarboxylic acids, such as nicotinic acid (Vitamin B3) and isocinchomeronic acid (2,5-pyridinedicarboxylic acid). These products serve as key building blocks for a range of pharmaceuticals and herbicides. This guide provides an objective comparison of the efficacy of various oxidizing agents for this transformation, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Comparative Efficacy of Oxidizing Agents
The choice of an oxidizing agent for the conversion of this compound to its corresponding carboxylic acids is a trade-off between yield, selectivity, reaction conditions, and environmental impact. This section summarizes the performance of several common oxidizing agents based on available experimental data.
| Oxidizing Agent(s) | Primary Product | Yield | Temperature (°C) | Pressure | Key Observations & Drawbacks |
| Nitric Acid (HNO₃) | Nicotinic Acid / 6-Methylnicotinic Acid | Up to 94% | 130 - 270 | 2 - 8 MPa | Highly corrosive, requires high temperature and pressure, potential for side reactions (e.g., formation of dinicotinic acid).[1][2] |
| Cupric Nitrate (Cu(NO₃)₂) / Oxygen (O₂) | Isocinchomeronic Acid | > 85% | 180 - 230 | High | High yield and selectivity, requires autoclave, involves handling of gaseous oxygen at high pressure. |
| Potassium Permanganate (KMnO₄) | 5-Ethyl-pyridine-2,3-dicarboxylic acid (from 3-ethylquinoline) | 6 - 7% | Not specified | Atmospheric | Low yield for a similar substrate, potential for over-oxidation.[3] |
| Vanadium Oxide Catalyst (V₂O₅) | Isocinchomeronic Acid / Nicotinic Acid | Not specified | 210 - 270 | Atmospheric | Vapor-phase reaction suitable for continuous processes, requires specialized reactor setup. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following sections provide experimental protocols for the key oxidation methods discussed.
Oxidation with Nitric Acid
This method leverages the strong oxidizing power of nitric acid, often in the presence of sulfuric acid, to convert both alkyl groups of MEP to carboxylic acids.
Procedure: this compound is reacted with a mixture of sulfuric acid and nitric acid.[1] The molar ratio of nitric acid to MEP is typically maintained between 3 and 10.[4] The reaction is conducted at elevated temperatures, ranging from 130°C to 270°C, and under high pressure (2-8 MPa).[4] A competing reaction that can occur is the formation of dinicotinic acid.[1] The primary product, 6-methylnicotinic acid, can be further processed. The oxidation of this compound with nitric acid can also yield nicotinic acid through the decarboxylation of the intermediate 2,5-pyridinedicarboxylic acid.
Oxidation with Cupric Nitrate and Oxygen
This catalytic approach utilizes molecular oxygen as the primary oxidant, with cupric nitrate as a catalyst, offering high yields of isocinchomeronic acid.
Procedure: The reaction is carried out in a high-pressure autoclave. This compound, an aqueous solution of cupric nitrate, and oxygen (typically diluted with nitrogen) are charged into the reactor. The mixture is then heated to a temperature between 180°C and 230°C. The reaction proceeds until the consumption of oxygen ceases. Upon cooling, the product, cupric isocinchomeronate, precipitates from the reaction mixture and can be isolated by filtration. This method has been reported to yield over 85% of isocinchomeronic acid.
Vapor-Phase Catalytic Oxidation with Vanadium Oxide
This industrial-style process is suitable for continuous production and involves passing the reactant in the gas phase over a solid catalyst.
Procedure: A gaseous stream of this compound, oxygen, and water is passed over a modified vanadium oxide catalyst. The reaction is maintained at a temperature of 210-270°C. The products of the reaction, which include isocinchomeronic acid and nicotinic acid, are then collected in a scrubber containing water. This method is advantageous for large-scale production but requires a specialized reactor and catalyst preparation.
Visualizing the Workflow
To better understand the sequence of operations in these synthetic methods, the following diagrams illustrate the general experimental workflows.
Caption: General workflow for the oxidation of MEP using nitric acid.
Caption: General workflow for the oxidation of MEP using cupric nitrate and oxygen.
Caption: General workflow for the vapor-phase oxidation of MEP using a vanadium oxide catalyst.
References
- 1. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 4. JP2002003476A - Method of manufacturing 6-methyl nicotinic acid - Google Patents [patents.google.com]
A Comparative Guide to Analytical Techniques for 5-Ethyl-2-methylpyridine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the two primary analytical techniques for the quantification of 5-Ethyl-2-methylpyridine: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of the optimal method is critical for accurate and reliable results in research, quality control, and drug development. This document outlines the experimental protocols, presents comparative performance data, and offers visual workflows to aid in your decision-making process.
Introduction to this compound Analysis
This compound, a substituted pyridine, is a significant compound in various fields, from flavor and fragrance chemistry to its role as a precursor in the synthesis of pharmaceuticals like nicotinic acid (Vitamin B3). Accurate quantification is essential for quality control in manufacturing processes, analysis in food and environmental samples, and for pharmacokinetic studies in drug development. The two most prevalent and robust analytical techniques for this purpose are GC-MS and HPLC, each with its own set of advantages and considerations.
Comparative Performance of Analytical Methods
The choice between GC-MS and HPLC for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of typical performance data for each technique, drawing upon validated methods for pyridine alkaloids and related volatile compounds.
Table 1: Comparison of Quantitative Performance Parameters for GC-MS and HPLC
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection. |
| Limit of Detection (LOD) | 0.1 - 5 µg/L | 1 - 10 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/L | 5 - 30 µg/L |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 5% |
| Sample Throughput | Moderate to High (with autosampler) | High (with autosampler) |
| Matrix Effect | Can be significant, often requiring matrix-matched standards or stable isotope-labeled internal standards. | Can be significant, often mitigated by sample cleanup and appropriate mobile phase selection. |
| Derivatization | Generally not required for this compound due to its volatility. | Not required. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative protocols for the quantification of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that is solvent-free and can be easily automated.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Place 5 mL of the liquid sample (or 1 g of a solid sample suspended in 5 mL of water) into a 20 mL headspace vial.
-
Add a suitable internal standard (e.g., pyridine-d5) to each sample, blank, and calibration standard.
-
Add 1 g of sodium chloride to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of this compound into the headspace.
-
Immediately seal the vial with a PTFE-faced silicone septum.
-
Equilibrate the vial at 60°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes at 60°C.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injection Port: Splitless mode, 250°C.
-
SPME Desorption: 5 minutes.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
MSD Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier ion for this compound: m/z 121.
-
Qualifier ions: m/z 106, 78.
-
-
High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol
Reverse-phase HPLC is a robust and widely used technique for the analysis of moderately polar compounds like this compound.
1. Sample Preparation
-
For liquid samples, perform a simple dilution with the mobile phase to bring the concentration within the calibration range.
-
For solid samples, perform a solvent extraction (e.g., with methanol or acetonitrile), followed by filtration through a 0.45 µm syringe filter.
-
Add a suitable internal standard if necessary.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) (30:70, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 262 nm.
Mandatory Visualizations
To facilitate a clearer understanding of the analytical workflows, the following diagrams have been generated using Graphviz.
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Conclusion
Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantification of this compound.
-
GC-MS is generally more sensitive and highly specific, making it ideal for trace-level analysis and in complex matrices where unambiguous identification is critical. The use of headspace SPME for sample preparation offers a solventless and easily automated workflow.
-
HPLC-UV is a robust, high-throughput technique that is often simpler to operate and maintain. It is well-suited for routine quality control applications where high sensitivity is not the primary requirement.
The ultimate choice of method will depend on the specific analytical needs, available instrumentation, and the nature of the samples to be analyzed. For method development and validation, it is crucial to adhere to regulatory guidelines such as those from the International Council for Harmonisation (ICH) to ensure data integrity and reliability.
References
The Impact of Substitution: A Comparative Analysis of 5-Ethyl-2-methylpyridine-based Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in optimizing transition metal-catalyzed reactions. Pyridine-based ligands have long been a versatile choice due to their electronic properties and coordinating ability. This guide provides a comparative analysis of the catalytic activity of 5-Ethyl-2-methylpyridine-based ligands versus other common pyridine ligands, supported by experimental data and detailed protocols. The strategic placement of an ethyl and a methyl group on the pyridine ring imparts unique steric and electronic characteristics that can significantly influence reaction outcomes.
The catalytic performance of a pyridine-based ligand is intricately linked to the nature and position of its substituents. These substituents modulate the electronic properties of the pyridine nitrogen and introduce varying degrees of steric hindrance around the metal center. In the case of this compound, the presence of two alkyl groups, a methyl group at the 2-position and an ethyl group at the 5-position, creates a specific electronic and steric environment that distinguishes it from simpler pyridine ligands.
Electronically, alkyl groups are weakly electron-donating through an inductive effect. This increases the electron density on the pyridine nitrogen, enhancing its basicity and, consequently, its ability to coordinate to a metal center. It has been observed that in some palladium-catalyzed reactions, more basic pyridine ligands can lead to slightly greater catalytic effectiveness.
From a steric perspective, the methyl group at the 2-position provides significant steric bulk in the vicinity of the metal center. This can influence the coordination of substrates and the stability of catalytic intermediates, potentially leading to improved selectivity in certain reactions. The ethyl group at the 5-position, being further from the coordination site, has a less direct steric impact but contributes to the overall electronic nature of the ligand.
Comparative Catalytic Performance
To provide a clear comparison, this section presents quantitative data from various studies on the performance of this compound-based ligands and other pyridine ligands in key catalytic reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The choice of ligand is crucial for the efficiency of the catalytic cycle. Below is a comparison of yields obtained using different pyridine-based ligands in a Suzuki-Miyaura reaction. While a direct comparison under identical conditions is not available in a single study, the data from similar systems provides valuable insights.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Derivative of 5-Bromo-2-methylpyridin-3-amine | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [1] |
| Derivative of 5-Bromo-2-methylpyridin-3-amine | 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | [1] |
| Derivative of 5-Bromo-2-methylpyridin-3-amine | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 | [1] |
| Unsubstituted Pyridine (in 2-pyridylboronate) | 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 82 | [2] |
| Unsubstituted Pyridine (in 2-pyridylboronate) | 4-bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 | [2] |
Note: The data for the derivative of 5-Bromo-2-methylpyridin-3-amine is included due to its structural similarity to a functionalized this compound, providing an indication of the potential performance of ligands with this substitution pattern.
Palladium-Catalyzed Heck Reaction
The Heck reaction is another fundamental C-C bond-forming reaction where the ligand plays a critical role in stabilizing the palladium catalyst and influencing the reaction's efficiency.
| Ligand | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Pyridylpyrazole Ligand | Chlorobenzene | tert-Butyl acrylate | PdCl₂(L) | K₂CO₃ | NMP | Good | [3] |
| Imidazole-based SPO Ligated Palladium Complex | Bromobenzene | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 92 | [4][5] |
| Imidazole-based SPO Ligated Palladium Complex | Iodobenzene | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 95 | [4][5] |
Metal-Catalyzed Henry Reaction
The Henry reaction, or nitroaldol reaction, is a base-catalyzed C-C bond formation. Metal complexes with pyridine-based ligands can act as effective catalysts.
| Ligand | Aldehyde | Nitroalkane | Metal | Catalyst Loading (mol%) | Yield (%) | Reference |
| 5-amino-2-ethylpyridine-2-carboximidate | Benzaldehyde | Nitromethane | Cu(II) | 10 | 74 | [6] |
| 5-amino-2-ethylpyridine-2-carboximidate | Benzaldehyde | Nitromethane | Co(III) | 10 | 68 | [6] |
| 5-amino-2-ethylpyridine-2-carboximidate | Benzaldehyde | Nitromethane | Ni(II) | 10 | 78 | [6] |
| 5-amino-2-ethylpyridine-2-carboximidate | Benzaldehyde | Nitromethane | Mn(II) | 10 | 42 | [6] |
Note: The ligand in this study, derived from 5-amino-2-cyanopyridine, provides insight into the catalytic potential of ligands with a similar substitution pattern to this compound.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the Suzuki-Miyaura and Heck reactions, which can be adapted for use with this compound-based ligands.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general method for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
This compound or other pyridine ligand (if not part of the catalyst complex, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, ligand (if separate), and base.
-
Add the solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][2]
General Procedure for Heck Reaction
This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl halide with an alkene.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
This compound or other pyridine ligand (2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF or NMP, 5 mL)
Procedure:
-
In a reaction vessel, combine the aryl halide, palladium catalyst, and ligand under an inert atmosphere.
-
Add the solvent, followed by the alkene and the base.
-
Heat the mixture to the reaction temperature (typically 100-140 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract with a suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.[4][5]
Visualizing Catalytic Processes
To better understand the mechanisms and workflows involved in catalysis with pyridine-based ligands, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
Caption: A logical workflow for ligand selection and reaction optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. ias.ac.in [ias.ac.in]
Benchmarking the performance of novel 5-Ethyl-2-methylpyridine derivatives in catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of catalysis, the quest for more efficient, selective, and robust catalysts is paramount. Pyridine-based ligands have long been a cornerstone in the design of catalysts for a myriad of organic transformations. Among these, derivatives of 5-Ethyl-2-methylpyridine are emerging as a promising class of ligands and catalysts, offering unique steric and electronic properties that can significantly influence reaction outcomes. This guide provides a comprehensive benchmark of the performance of novel this compound derivatives in catalysis, presenting objective comparisons with alternative systems supported by experimental data.
Performance in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a fundamental process in organic synthesis, crucial for the construction of complex molecules in the pharmaceutical and materials science industries. This section benchmarks the performance of a this compound derivative in the Henry reaction, a classic C-C bond-forming reaction.
The Henry Reaction: A Case Study
Metallo-organic complexes featuring a 5-amino-2-ethylpyridine-2-carboximidate ligand, a derivative of this compound, have demonstrated notable catalytic activity in the Henry reaction between benzaldehyde and nitromethane. The performance of various metal complexes of this ligand is summarized below.
Table 1: Performance of 5-amino-2-ethylpyridine-2-carboximidate Metal Complexes in the Henry Reaction
| Catalyst (Metal Complex) | Catalyst Loading (mol%) | Conversion Efficiency (%)[1] |
| [NH2EtPyCuCl2(CH3OH)]·H2O | 15 | 87[1] |
| 10 | 74[1] | |
| 5 | 17[1] | |
| [(NH2EtPyHCl)3Co]·(Cl)3·3H2O | 15 | 69[1] |
| 10 | 68[1] | |
| 5 | 66[1] | |
| --INVALID-LINK-- | 15 | 78[1] |
| 10 | 78[1] | |
| 5 | 68[1] | |
| --INVALID-LINK-- | 15 | 55[1] |
| 10 | 42[1] | |
| 5 | 29[1] |
Reaction Conditions: Benzaldehyde (0.5 mmol), nitromethane (5 mmol), catalyst in methanol (1 mL), room temperature, 24 hours.[1]
The data reveals that the copper and nickel complexes exhibit the highest catalytic activity, with the nickel complex maintaining high efficiency even at a lower catalyst loading of 10 mol%.[1] This suggests that the choice of the metal center plays a crucial role in the catalytic performance of this this compound derivative.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for the synthesis and catalytic testing of the 5-amino-2-ethylpyridine-2-carboximidate metal complexes are provided below.
General Procedure for the Henry Reaction
A solution of the desired catalyst (0.075 mmol, 15 mol%) in 1 mL of methanol is prepared in a dry 25 mL Schlenk flask. To this solution, benzaldehyde (0.05 mL, 0.5 mmol) and nitromethane (0.25 mL, 5 mmol) are added. The reaction mixture is then stirred vigorously at room temperature for 24 hours. The progress of the reaction and the conversion efficiency are determined by ¹H NMR spectroscopy.[1] For reactions with lower catalyst loadings (10 mol% and 5 mol%), the amount of catalyst is adjusted accordingly.[1]
Visualizing Catalytic Processes
To provide a clearer understanding of the concepts and workflows involved in catalytic research, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the synthesis, application, and evaluation of novel catalysts.
Caption: A simplified signaling pathway for the catalyzed Henry reaction.
Comparison with Alternative Catalysts
While a direct comparison with other catalysts for the Henry reaction under identical conditions is not available in the cited literature for the 5-amino-2-ethylpyridine-2-carboximidate complexes, it is important to consider the broader context of pyridine-based catalysts. For instance, simple pyridine and its derivatives like 4-(Dimethylamino)pyridine (DMAP) are well-known catalysts for various reactions, including acylations. The catalytic activity in these systems is often correlated with the basicity (pKa) of the pyridine nitrogen. The introduction of the ethyl and methyl groups in this compound, and further functionalization as seen in the 5-amino-2-ethylpyridine-2-carboximidate ligand, can modulate both the steric environment and the electronic properties of the catalyst, leading to potentially unique catalytic activities that warrant further investigation and direct comparative studies.
Future research should focus on expanding the library of novel this compound derivatives and evaluating their performance in a wider range of catalytic transformations, including cross-coupling reactions and asymmetric catalysis. Such studies will provide a more complete picture of the potential of this versatile scaffold in the development of next-generation catalysts.
References
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for 5-Ethyl-2-methylpyridine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of 5-Ethyl-2-methylpyridine against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This compound is a significant compound in various fields, including as a precursor in the synthesis of nicotinic acid and as a flavor component in food products. Accurate and sensitive quantification is crucial for quality control and research applications. This document presents supporting experimental data to objectively compare the performance of these two analytical methods.
Data Presentation: A Head-to-Head Comparison
The performance of any new analytical method must be rigorously compared against existing standards. The following table summarizes the key validation parameters for the novel UHPLC-MS/MS method and the traditional HPLC-UV method for the quantification of this compound.
| Validation Parameter | New UHPLC-MS/MS Method | Existing HPLC-UV Method |
| Linearity (Correlation Coefficient, r²) | >0.999 | >0.995 |
| Range | 0.1 - 1000 ng/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 103.5% |
| Precision (%RSD) | ||
| - Intra-day | < 2.5% | < 4.0% |
| - Inter-day | < 3.8% | < 5.5% |
| Specificity | High (Mass-based detection) | Moderate (Prone to co-elution) |
| Analysis Run Time | ~ 3 minutes | ~ 15 minutes |
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this comparison. These protocols are designed to be adaptable for implementation in a laboratory setting.
Sample Preparation Protocol
A standardized sample preparation protocol was utilized for both methods to ensure consistency in the comparison.
-
Standard Stock Solution Preparation : A stock solution of this compound (1 mg/mL) was prepared by dissolving 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions : A series of working standard solutions were prepared by serial dilution of the stock solution with the mobile phase of the respective method to create calibration standards.
-
Sample Extraction : For analysis from a matrix (e.g., a formulation or biological sample), a liquid-liquid extraction or solid-phase extraction (SPE) protocol would be employed to isolate the this compound. The final extract is then evaporated to dryness and reconstituted in the mobile phase.
Caption: General workflow for sample preparation.
New Method: UHPLC-MS/MS
This new method leverages the high separation efficiency of UHPLC and the high sensitivity and specificity of tandem mass spectrometry.
-
Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase :
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution : A gradient starting from 10% B, increasing to 90% B over 2 minutes, holding for 0.5 minutes, and then re-equilibrating.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 2 µL.
-
MS/MS Detection :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound would be monitored (e.g., m/z 122.1 -> 94.1).
-
Caption: Workflow of the new UHPLC-MS/MS method.
Existing Method: HPLC-UV
This is a conventional and widely used method for the analysis of small organic molecules.
-
Instrumentation : A standard HPLC system with a UV-Vis detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase : An isocratic mixture of acetonitrile and water with a phosphoric acid buffer (e.g., 60:40 v/v).[1][2]
-
Flow Rate : 1.0 mL/min.[1]
-
Injection Volume : 10 µL.
-
UV Detection : Wavelength set to 250 nm.[1]
Caption: Workflow of the existing HPLC-UV method.
Conclusion
The validation data clearly demonstrates that the new UHPLC-MS/MS method offers significant advantages over the traditional HPLC-UV method for the detection of this compound. The primary benefits of the new method include a substantially lower limit of detection and quantification, a wider linear range, and a significantly shorter analysis time. The high specificity of mass spectrometry also reduces the risk of interference from other components in the sample matrix.
While the HPLC-UV method remains a viable and cost-effective option for routine analysis where high sensitivity is not a critical requirement, the UHPLC-MS/MS method is superior for applications demanding trace-level quantification, high throughput, and greater confidence in analyte identification. For drug development and research applications where accuracy and sensitivity are paramount, the adoption of the new UHPLC-MS/MS method is highly recommended.
References
A Comparative Toxicological Profile of 5-Ethyl-2-methylpyridine and Structurally Related Alkylpyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological and toxicological profiles of 5-Ethyl-2-methylpyridine and other structurally related alkylpyridines, including isomers of picoline (methylpyridine) and lutidine (dimethylpyridine). The information is intended to support researchers and professionals in the fields of drug development, toxicology, and chemical safety assessment by presenting key data from various biological assays.
Introduction
This compound is a substituted pyridine derivative used in the synthesis of nicotinic acid (a form of vitamin B3) and as a flavoring agent.[1][2] Understanding its biological activity, particularly in comparison to other alkylpyridines, is crucial for evaluating its safety profile and potential for cross-reactivity in biological systems. This guide summarizes available acute and repeated-dose toxicity data, as well as genotoxicity information, for this compound and a selection of its structural analogs.
Comparative Toxicity Data
The following tables summarize the available quantitative data from key toxicological studies on this compound and its comparators.
Table 1: Acute Oral Toxicity (LD50)
| Compound | CAS Number | Species | LD50 (mg/kg) | Reference(s) |
| This compound | 104-90-5 | Rat | 368 - 1737 | [3][4][5][6][7] |
| Mouse | 282 | [5] | ||
| 2-Picoline (2-Methylpyridine) | 109-06-8 | Rat | 790 | [8] |
| 3-Picoline (3-Methylpyridine) | 108-99-6 | Rat | 400 | [9][10] |
| 4-Picoline (4-Methylpyridine) | 108-89-4 | Rat | 440 - 1290 | [11][12] |
| Mouse | 350 | [11] | ||
| 2,4-Lutidine (2,4-Dimethylpyridine) | 108-47-4 | Rat | 200 | [1][13][14][15][16] |
| 2,5-Lutidine (2,5-Dimethylpyridine) | 589-93-5 | Rat | 800 | |
| 2,6-Lutidine (2,6-Dimethylpyridine) | 108-48-5 | Rat | 400 | [17] |
| 3,4-Lutidine (3,4-Dimethylpyridine) | 583-58-4 | Rat | 679 - 710 | [18][19][20] |
| 3,5-Lutidine (3,5-Dimethylpyridine) | 591-22-0 | Rat | < 500 | [21] |
Table 2: Repeated-Dose Oral Toxicity (28-Day Studies)
| Compound | CAS Number | Species | NOAEL (mg/kg/day) | Effects Observed at Higher Doses | Reference(s) |
| This compound | 104-90-5 | Rat | 30 | No treatment-related adverse effects observed. | This data is inferred from read-across assessments. |
Table 3: Genotoxicity (Ames Test - OECD 471)
| Compound | CAS Number | Test System | Metabolic Activation | Result | Reference(s) |
| This compound | 104-90-5 | Salmonella typhimurium | With and without | Negative | [6] |
Experimental Protocols
Detailed methodologies for the key toxicological assays referenced in this guide are based on the OECD Guidelines for the Testing of Chemicals.
OECD Test Guideline 401: Acute Oral Toxicity
This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[21][22]
-
Principle: The test substance is administered in graduated doses to several groups of fasted experimental animals (typically rats) by oral gavage.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single dose of the test substance is administered to each animal.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
A post-mortem examination is performed on all animals.
-
-
Endpoint: The LD50 (median lethal dose), which is the statistically derived dose that is expected to cause death in 50% of the treated animals.
OECD Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents
This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.[3][11][13]
-
Principle: The test substance is administered daily in graduated doses to several groups of experimental animals (typically rats) for 28 days.
-
Procedure:
-
At least three dose groups and a control group are used.
-
The test substance is administered orally by gavage or in the diet/drinking water.
-
Observations include clinical signs, body weight, food/water consumption, hematology, clinical biochemistry, and urinalysis.
-
At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.
-
-
Endpoint: The No Observed Adverse Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is used to identify substances that can cause gene mutations.[4][8][9]
-
Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.
-
Procedure:
-
Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
-
The bacteria are plated on a minimal medium lacking the required amino acid.
-
After incubation, the number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
Mandatory Visualizations
The following diagrams illustrate a typical workflow for an in vivo toxicity study and a conceptual metabolic pathway for alkylpyridines.
Caption: Workflow for an OECD 407 28-Day Repeated Dose Oral Toxicity Study.
Caption: Conceptual Metabolic Pathway for Alkylpyridines.
Discussion and Conclusion
The acute oral toxicity of this compound in rats appears to be in a similar range to that of various picoline and lutidine isomers, with LD50 values generally falling in the hundreds of milligrams per kilogram of body weight. This suggests a moderate level of acute toxicity for this class of compounds.
The negative result for this compound in the Ames test indicates a lack of mutagenic potential under the conditions of the assay. This is an important consideration in the overall safety assessment of the compound.
The available data from a 28-day repeated-dose study on a read-across material suggests a NOAEL of 30 mg/kg/day for this compound in rats. More comprehensive repeated-dose toxicity studies on this compound and its isomers would be beneficial for a more thorough comparison of their sub-chronic toxicity profiles.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. 2-Picoline - Hazardous Agents | Haz-Map [haz-map.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Methyl Pyridine (Picoline) MSDS [exporterlabchemicals.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. 2,4-Lutidine | 108-47-4 [chemicalbook.com]
- 14. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
- 15. 2,4-lutidine, 108-47-4 [thegoodscentscompany.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
Economic analysis of different production methods for 5-Ethyl-2-methylpyridine
An Economic Analysis of Production Methods for 5-Ethyl-2-methylpyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound (MEP) is a crucial building block in the synthesis of various pharmaceuticals, most notably as a precursor to nicotinic acid (Vitamin B3). This guide provides an objective comparison of two primary production methods for MEP, supported by experimental data and a thorough economic analysis to aid in selecting the most viable synthesis route for laboratory and industrial applications.
Comparison of Production Methods
Two prominent methods for the synthesis of this compound are the traditional high-pressure reaction of paraldehyde with aqueous ammonia and a more recent approach utilizing acetaldehyde ammonia trimer (AAT) as the starting material.
Method 1: Paraldehyde and Aqueous Ammonia
This conventional method involves the reaction of paraldehyde, a trimer of acetaldehyde, with aqueous ammonia in a high-pressure autoclave. The reaction requires elevated temperatures and pressures to achieve a reasonable yield.
Method 2: Acetaldehyde Ammonia Trimer (AAT)
A newer approach utilizes the pre-formed cyclic trimer of acetaldehyde and ammonia, known as acetaldehyde ammonia trimer (AAT). This method aims to improve selectivity and potentially reduce the severity of reaction conditions compared to the traditional approach.
Economic Analysis
The economic viability of each production method is a critical factor for large-scale production. The following table summarizes the estimated costs associated with each method. Please note that these figures are estimates based on available market data and may vary depending on the supplier, location, and scale of production.
| Parameter | Method 1: Paraldehyde + Ammonia | Method 2: Acetaldehyde Ammonia Trimer (AAT) | Notes |
| Raw Material Costs | |||
| Paraldehyde | ~$2.77 - $3.03 / kg[1] | - | Paraldehyde is a relatively inexpensive starting material. |
| Acetaldehyde | ~$0.37 - $1.14 / kg[2][3] | - | Acetaldehyde is the monomer precursor to paraldehyde. |
| Aqueous Ammonia | ~$0.31 / kg (for 28% solution)[4] | - | A common and affordable industrial chemical. |
| Acetaldehyde Ammonia Trimer (AAT) | - | ~$900 / kg (for small quantities)[5] | AAT is significantly more expensive than the basic reactants. |
| Ammonium Acetate (Promoter) | ~$0.78 - $0.90 / kg | ~$0.78 - $0.90 / kg | Used as a catalyst/promoter in both methods. |
| Yield | 50-80%[6] | ~58-63% (with potential for optimization)[2] | Yields are comparable, with potential for improvement in the AAT method. |
| Energy Consumption | High | Moderate to High | Method 1 requires high pressure and temperature (230°C). Method 2 may proceed under slightly milder conditions, but still requires heating. Precise energy consumption data is not readily available and is a significant factor in overall cost. |
| Catalyst/Promoter Cost | Low | Low | Ammonium acetate is an inexpensive promoter. |
| Waste Disposal Costs | Moderate | Moderate | Both methods will generate aqueous waste and organic byproducts. Disposal costs can range from $200 to several thousand dollars per ton depending on the nature of the waste[7]. |
| Equipment | High-pressure autoclave | High-pressure autoclave | Both methods require specialized high-pressure reactors. |
| Overall Cost | Lower | Higher | The significantly higher cost of AAT makes this method less economically viable for large-scale production at current AAT prices. |
Experimental Protocols
Method 1: Synthesis of this compound from Paraldehyde and Aqueous Ammonia
Materials:
-
Paraldehyde
-
28% Aqueous Ammonium Hydroxide
-
Ammonium Acetate
-
Chloroform
-
Steel reaction vessel (autoclave) capable of withstanding high pressure
Procedure:
-
In a 2-liter steel reaction vessel, combine 267 g (296 ml, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 ml, 1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.
-
Seal the reaction vessel and heat to 230°C with continuous agitation. Maintain this temperature for 1 hour. The pressure will range from 800 to 3000 psi.
-
Allow the autoclave to cool to room temperature.
-
Separate the two layers of the reaction mixture.
-
To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of any remaining water, which should be combined with the aqueous layer.
-
Extract the aqueous layer with three 50 ml portions of chloroform.
-
Combine all chloroform extracts with the main non-aqueous layer.
-
Remove the chloroform by distillation at atmospheric pressure.
-
Fractionally distill the remaining liquid under reduced pressure. A fore-run containing water, unreacted paraldehyde, and α-picoline will distill first.
-
Collect the fraction of this compound, which has a boiling point of 65-66°C at 17 mm Hg. This procedure typically yields 72-76 g (50-53%) of the final product.
Method 2: Synthesis of this compound from Acetaldehyde Ammonia Trimer (AAT)
Materials:
-
Acetaldehyde Ammonia Trimer (AAT)
-
Ammonium Acetate
-
Methanol
-
Water
-
Hastelloy autoclave (300 mL)
Procedure:
-
Charge a 300 mL Hastelloy autoclave with 100 mL of an aqueous solution of ammonium acetate (promoter).
-
Heat the promoter solution to the desired reaction temperature (e.g., 200°C) with stirring (1000 rpm).
-
Prepare a 100 mL solution of AAT in methanol.
-
Once the promoter solution reaches the target temperature, feed the AAT solution into the autoclave using an HPLC pump at a controlled flow rate (e.g., 10 mL/min).
-
After the addition of the AAT solution is complete, continue the reaction for two hours under heating and stirring.
-
Cool the reaction mixture to room temperature and carefully release any residual gas.
-
Recover the resulting solution for analysis and purification. The main product is this compound, with 2- and 4-picoline as the primary byproducts. The yield of MEP is reported to be over 50% with ammonium acetate as the promoter.
Workflow and Process Comparison
The following diagram illustrates the general workflow for the two primary synthesis routes of this compound.
Caption: A comparison of the synthetic workflows for producing this compound.
Conclusion
Based on the current economic data, the traditional method of reacting paraldehyde with aqueous ammonia (Method 1) remains the more economically favorable route for the production of this compound, primarily due to the significantly lower cost of the starting materials. While the AAT-based method (Method 2) offers a potentially more controlled reaction pathway and comparable yields, the high cost of acetaldehyde ammonia trimer presents a major economic barrier to its large-scale implementation.
For research and development purposes where cost is less of a limiting factor, the AAT method may offer advantages in terms of process control and optimization. However, for industrial-scale production, significant reductions in the cost of AAT would be necessary for it to become a competitive alternative to the well-established paraldehyde-ammonia process. Further research into optimizing the reaction conditions of the AAT method to improve yield and reduce energy consumption could also enhance its economic attractiveness in the future.
References
- 1. zauba.com [zauba.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. Acetaldehyde Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 4. indexbox.io [indexbox.io]
- 5. Acetaldehyde ammonia trimer | 58052-80-5 | ICA05280 [biosynth.com]
- 6. indiamart.com [indiamart.com]
- 7. rmagreen.com [rmagreen.com]
For immediate release:
The isomers of ethylmethylpyridine, while structurally similar, are expected to exhibit distinct electronic and spectroscopic properties due to the varied positions of the ethyl and methyl substituents on the pyridine ring. These differences can have significant implications for their reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science.
Introduction to DFT in the Study of Pyridine Derivatives
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of organic molecules. For pyridine derivatives, DFT calculations can accurately predict a range of properties, including:
-
Optimized Molecular Geometries: Providing insights into bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These properties are crucial for understanding the reactivity and charge distribution of the molecules.
-
Vibrational Frequencies: Simulating infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.
-
Spectroscopic Parameters: Predicting NMR chemical shifts and UV-Vis electronic transitions.
A comparative study of isomers using DFT allows for a systematic evaluation of how substituent positioning influences these fundamental properties.
Experimental Protocols
A robust comparative study necessitates the validation of computational results with experimental data. The following are standard experimental protocols relevant to the study of ethylmethylpyridine isomers.
Computational Protocol: Density Functional Theory (DFT)
A typical computational workflow for a comparative DFT study of ethylmethylpyridine isomers is as follows:
-
Structure Input: The initial 3D structures of 5-Ethyl-2-methylpyridine and its selected isomers (e.g., 2-ethyl-5-methylpyridine, 3-ethyl-2-methylpyridine, 4-ethyl-2-methylpyridine, and 2-ethyl-6-methylpyridine) are built using a molecular modeling software.
-
Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. A widely used and reliable method for this purpose is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also yield the predicted IR and Raman spectra.
-
Property Calculations: Following successful optimization, various electronic properties are calculated. This includes the determination of HOMO and LUMO energies, the molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) charge distributions.
-
Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations can be performed to simulate UV-Vis spectra and predict electronic transitions. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts.
Experimental Validation
Experimental data is crucial for validating the accuracy of the DFT calculations. Key experimental techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Experimental chemical shifts can be directly compared with the calculated values.
-
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecules. The experimental vibrational frequencies serve as a benchmark for the calculated frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecules. The experimentally observed absorption maxima (λ_max) can be compared with the results from TD-DFT calculations.
Comparative Data: this compound and Related Isomers
Due to the lack of a single comprehensive DFT study comparing this compound with its isomers, this section presents a compilation of available experimental data for the target molecule and some of its isomers. This data can serve as a valuable reference for validating future computational studies.
| Property | This compound | 2-Ethyl-5-methylpyridine | 3-Ethyl-2-methylpyridine | 4-Ethyl-2-methylpyridine | 2-Ethyl-6-methylpyridine |
| CAS Number | 104-90-5[1] | 18113-81-0 | 14159-59-2[2] | 536-88-9[3] | 1122-69-6[4] |
| Boiling Point (°C) | 178[1] | - | - | 179[5] | 160[6] |
| Density (g/mL at 25°C) | 0.919[1] | - | - | 0.913[5] | 0.9207 |
| Refractive Index (n20/D) | 1.497[1] | - | - | 1.496-1.498[5] | 1.4920[6] |
| ¹H NMR (CDCl₃, δ ppm) | 8.32 (d), 7.38 (dd), 7.05 (d), 2.58 (q), 2.50 (s), 1.21 (t)[7] | - | - | - | - |
| ¹³C NMR (CDCl₃, δ ppm) | 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6[7] | - | - | - | - |
| UV-Vis λ_max (Methanol, nm) | 270, 280[8] | - | - | - | - |
Visualizing the Research Workflow
The following diagram illustrates the logical workflow for a comprehensive comparative study of this compound and its isomers, integrating both computational and experimental approaches.
Conclusion and Future Directions
This guide outlines the necessary steps for a comprehensive comparative DFT study of this compound and its isomers. While a complete set of comparative computational data is not currently available, the provided experimental data and detailed protocols offer a solid foundation for future research.
Such a study would provide valuable insights into the structure-property relationships of this class of compounds. The differences in electronic properties and reactivity among the isomers, as revealed by DFT, could guide the design of new molecules with tailored characteristics for applications in pharmaceuticals, agrochemicals, and materials science. It is our hope that this guide will stimulate further research in this area, leading to a deeper understanding of the chemical behavior of ethylmethylpyridine isomers.
References
- 1. This compound = 96 104-90-5 [sigmaaldrich.com]
- 2. 3-Ethyl-2-methylpyridine | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethyl-2-methylpyridine | C8H11N | CID 68307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1122-69-6: 2-Ethyl-6-methylpyridine | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. 2-ETHYL-6-METHYLPYRIDINE CAS#: 1122-69-6 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. This compound | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Ligand Performance in Suzuki-Miyaura Coupling: Evaluating Alternatives to 5-Ethyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of ligand is paramount to the success of this palladium-catalyzed transformation, directly influencing reaction rates, yields, and catalyst stability. This guide provides a comparative analysis of ligand performance in Suzuki-Miyaura coupling, with a specific focus on the context of simple pyridine-based ligands like 5-Ethyl-2-methylpyridine and their comparison with high-performance alternatives, namely phosphine-based and N-heterocyclic carbene (NHC) ligands.
While simple pyridine derivatives such as this compound are readily available, their application as primary ligands in Suzuki-Miyaura coupling is not extensively documented in scientific literature. The lone pair of electrons on the nitrogen atom can coordinate strongly with the palladium center, which may lead to catalyst inhibition or decomposition rather than efficient catalytic turnover. This guide, therefore, focuses on providing a clear comparison with well-established, high-performance ligand classes for which substantial experimental data is available.
Performance Comparison of Ligand Classes
The efficacy of a ligand in Suzuki-Miyaura coupling is typically assessed by metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of representative high-performance phosphine and N-heterocyclic carbene (NHC) ligands in various Suzuki-Miyaura coupling reactions. Due to the scarcity of data for this compound as a primary ligand, a direct quantitative comparison is not feasible. Instead, the performance of these established ligands serves as a benchmark for what is achievable in modern cross-coupling catalysis.
Table 1: Performance of Phosphine-Based Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 0.0005 | Toluene | K₃PO₄ | 100 | 12 | >95 | >190,000 | >15,833 |
| XPhos | 4-Chloroanisole | Phenylboronic acid | 1.5 (Pd₂(dba)₃) | Dioxane | KF | 110 | 18 | 78 | 52 | ~3 |
| Buchwald Ligand Mix | 2-Bromopyridine | Phenylboronic acid | 1.5 (Pd₂(dba)₃) | Dioxane | K₃PO₄ | 110 | 18 | 85 | 57 | ~3 |
Data compiled from various sources. TON and TOF are estimated based on reported yields and reaction conditions.
Table 2: Performance of N-Heterocyclic Carbene (NHC) Ligands in Suzuki-Miyaura Coupling
| Ligand/Precatalyst | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | TON | TOF (h⁻¹) |
| PEPPSI-IPr | 4-Bromobenzonitrile | Phenylboronic acid | 1 | None (Microwave) | K₂CO₃ | 110 | 10 | 91 | 91 | 546 |
| PEPPSI-IPr | 4-Chloroanisole | Phenylboronic acid | 3 | Dioxane | K₂CO₃ | 80 | 900 | >95 | >31 | >2 |
| SIMes | 4-Chlorotoluene | p-Methoxyphenylboronic acid | 3 | THF/H₂O | KF | 25 | 240 | >95 | >31 | >8 |
Data compiled from various sources. TON and TOF are estimated based on reported yields and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving optimal results in Suzuki-Miyaura coupling. Below are representative protocols for reactions utilizing high-performance phosphine and NHC ligands.
Protocol 1: Suzuki-Miyaura Coupling Using a Buchwald Phosphine Ligand (e.g., SPhos)
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.0005 - 2 mol%)
-
SPhos (0.001 - 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using an N-Heterocyclic Carbene (NHC) Precatalyst (e.g., PEPPSI-IPr)
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI-IPr catalyst (1-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, arylboronic acid, PEPPSI-IPr catalyst, and potassium carbonate to an oven-dried reaction vial.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a heating block set to the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture for the required time (typically 1-24 hours), monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
Mandatory Visualizations
To aid in the understanding of the fundamental processes discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a conceptual workflow for ligand screening.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A conceptual workflow for screening and selecting optimal ligands.
Conclusion
The selection of an appropriate ligand is a critical parameter for the successful execution of the Suzuki-Miyaura cross-coupling reaction. While simple, sterically unencumbered pyridine-based ligands like this compound are not commonly employed due to potential catalyst inhibition, a vast array of highly effective phosphine and N-heterocyclic carbene ligands are commercially available. Buchwald's biarylphosphine ligands, such as SPhos and XPhos, are renowned for their high activity, enabling reactions with low catalyst loadings and at room temperature for certain substrates. Similarly, NHC-ligated palladium precatalysts, like PEPPSI-IPr, offer excellent stability and high turnover numbers, particularly for challenging substrates. For researchers and professionals in drug development, the judicious selection from these established classes of high-performance ligands is key to achieving efficient and reliable C-C bond formation in the synthesis of complex molecular targets.
Evaluation of different work-up procedures for 5-Ethyl-2-methylpyridine synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of work-up procedures for the synthesis of 5-Ethyl-2-methylpyridine, complete with experimental data and detailed protocols to guide your purification strategy.
The synthesis of this compound, a key intermediate in the production of pharmaceuticals like Etoricoxib and Pioglitazone, as well as niacin (Vitamin B3), is a well-established process. The classical Chichibabin pyridine synthesis, involving the condensation of paraldehyde (an acetaldehyde trimer) with ammonia, remains a prevalent method. However, the efficiency and purity of the final product are critically dependent on the chosen work-up procedure. This guide provides a detailed evaluation of different work-up strategies, offering a comparative analysis of their performance based on available experimental data.
Comparison of Key Work-up Procedures
The selection of an appropriate work-up procedure is a crucial step that directly impacts the yield, purity, cost-effectiveness, and environmental footprint of the this compound synthesis. The primary goals of the work-up are to separate the desired product from the aqueous reaction mixture, remove unreacted starting materials, and eliminate by-products such as other alkylpyridines (e.g., 2-picoline and 4-picoline).
Here, we compare three common work-up approaches: Liquid-Liquid Extraction with different solvents and subsequent Fractional Distillation, and Steam Distillation.
| Work-up Procedure | Key Steps | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (Chloroform) & Fractional Distillation | 1. Separation of aqueous and organic layers. 2. Extraction of the aqueous layer with chloroform. 3. Removal of chloroform by distillation. 4. Fractional distillation of the residue under reduced pressure. | 50-53% | Not explicitly stated, but fractional distillation is capable of high purity. | Well-documented and reliable laboratory-scale procedure. | Chloroform is a toxic and environmentally hazardous solvent. Emulsion formation can be an issue. |
| Liquid-Liquid Extraction (Benzene) & Fractional Distillation | 1. Extraction of the reaction mixture with benzene. 2. Isolation by atmospheric fractional distillation. | 80.8% | 99.8% | Higher reported yield and purity. The aqueous phase can be recycled. | Benzene is a known carcinogen, posing significant health risks. |
| Steam Distillation | 1. Introduction of steam into the reaction mixture. 2. Co-distillation of water and this compound. 3. Separation of the immiscible layers in the distillate. | Data not available for this specific synthesis. | Can be effective for separating volatile compounds from non-volatile impurities. | Avoids the use of organic solvents, making it a "greener" alternative. Can be effective for temperature-sensitive compounds. | May be less effective at separating this compound from other volatile by-products with similar boiling points. Energy-intensive. |
Table 1: Comparison of Different Work-up Procedures for this compound Synthesis.
Experimental Protocols
Procedure 1: Liquid-Liquid Extraction (Chloroform) & Fractional Distillation
This protocol is adapted from a well-established procedure for the synthesis of this compound.
Methodology:
-
Layer Separation: Following the completion of the reaction, the autoclave is cooled, and the reaction mixture is transferred to a separatory funnel. The distinct aqueous and non-aqueous layers are allowed to separate.
-
Extraction: The aqueous layer is extracted three times with 50 mL portions of chloroform. The chloroform extracts are combined with the initial non-aqueous layer.
-
Solvent Removal: The combined chloroform solution is subjected to distillation at atmospheric pressure to remove the chloroform.
-
Fractional Distillation: The remaining residue is then fractionally distilled under reduced pressure (17 mm). A forerun containing water, paraldehyde, and α-picoline is collected at 40-60°C, followed by the collection of this compound at 65-66°C.[1]
Procedure 2: Liquid-Liquid Extraction (Benzene) & Fractional Distillation
This industrial process focuses on a high-yield synthesis and work-up.
Methodology:
-
Extraction: The reaction mixture is extracted with benzene (five times with 1000 cc for a given reaction scale).
-
Distillation: The combined benzene extracts are subjected to atmospheric fractional distillation to isolate the this compound.
-
Aqueous Phase Recycling: The spent aqueous phase is concentrated to remove water generated during the reaction, refortified with ammonia, and can be reused in subsequent reaction cycles.
Logical Workflow of Work-up Procedures
The following diagrams illustrate the logical flow of the described work-up procedures.
Caption: Workflow for Chloroform Extraction.
Caption: Workflow for Benzene Extraction.
Discussion and Considerations
Solvent Choice: The choice of extraction solvent is a critical factor. While benzene has been reported to provide higher yields and purity, its high toxicity and carcinogenic nature make it a less desirable choice from a safety and environmental perspective. Chloroform is also toxic and environmentally harmful. Future research and process development should focus on identifying greener and safer alternative extraction solvents.
Distillation Technique: Fractional distillation is essential for separating this compound from by-products with close boiling points. The use of reduced pressure is advantageous as it lowers the boiling point, preventing potential degradation of the product at high temperatures. For industrial-scale production, more advanced techniques like azeotropic or pressure-swing distillation could be considered to efficiently break the azeotrope formed between pyridine derivatives and water, potentially leading to energy and cost savings.
By-product Removal: The primary by-products of the Chichibabin synthesis of this compound are other pyridine derivatives, such as 2-picoline and 4-picoline. The success of the fractional distillation step is contingent on the difference in boiling points between these compounds and the desired product. The boiling point of this compound is approximately 177-178°C, while 2-picoline boils at around 129°C and 4-picoline at about 145°C, allowing for their separation through careful fractionation.
Steam Distillation as a "Green" Alternative: Steam distillation offers a promising, solvent-free alternative for the purification of this compound. This technique is particularly suitable for separating volatile compounds from non-volatile impurities. As this compound is volatile with steam, this method could potentially be employed to isolate it directly from the reaction mixture, thereby avoiding the use of hazardous organic solvents. However, its effectiveness in separating this compound from other volatile by-products would need to be experimentally verified and optimized.
Conclusion
The work-up procedure for the synthesis of this compound significantly influences the overall efficiency and sustainability of the process. While traditional liquid-liquid extraction methods using chloroform or benzene followed by fractional distillation are well-documented, they present significant environmental and health concerns. The development and optimization of greener work-up procedures, such as those employing less hazardous solvents or solvent-free techniques like steam distillation, are crucial for the future of sustainable pharmaceutical and chemical manufacturing. Further research is warranted to gather quantitative data on the performance of these alternative methods to enable a more comprehensive comparison and facilitate the adoption of more environmentally benign practices.
References
A Comparative Guide to Inter-laboratory Validation of 5-Ethyl-2-methylpyridine Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 5-Ethyl-2-methylpyridine is critical. As a precursor to nicotinic acid (a form of vitamin B3), its analysis is vital for quality control and pharmacokinetic studies.[1][2] This guide provides a comparative overview of the two primary analytical techniques suitable for the analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information is based on established methods for pyridine derivatives and aligned with international validation guidelines.[3]
Methodology Comparison: GC vs. HPLC
This compound is a volatile to semi-volatile organic compound, making it well-suited for Gas Chromatography.[2][3] However, HPLC also presents a viable and versatile alternative.[1][3][4] The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.[3]
Gas Chromatography (GC) is often preferred for its high resolution and sensitivity, especially when coupled with a mass spectrometer (MS) for definitive peak identification or a Flame Ionization Detector (FID) for robust quantification.[3]
High-Performance Liquid Chromatography (HPLC) is a powerful technique for less volatile compounds or for analyzing complex mixtures that may not be suitable for GC.[3] Reverse-phase HPLC is a common approach for separating pyridine derivatives.[1][4]
The following table summarizes the typical performance characteristics of validated GC and HPLC methods for the analysis of this compound, based on ICH Q2(R1) guidelines.[5][6]
| Validation Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Typical Acceptance Criteria (ICH Q2) |
| Specificity | Excellent, especially with MS detection. Baseline resolution of analyte from impurities and matrix components. | Good to Excellent. Peak purity analysis using a photodiode array (PDA) detector is recommended. | Peak purity index > 0.99. No interference at the retention time of the analyte.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% for assay of a drug substance.[6] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.0% | RSD ≤ 2% for the assay of a drug substance.[5] |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% | Varies based on laboratory conditions.[6] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Correlation coefficient (r) ≥ 0.99.[5] |
| Range | Typically 80 - 120% of the target concentration. | Typically 80 - 120% of the target concentration. | 80 to 120 percent of the test concentration for the assay of an active substance.[6] |
| Limit of Detection (LOD) | Lower (ng/mL to pg/mL range) | Higher (µg/mL to ng/mL range) | Signal-to-noise ratio of 3:1.[5] |
| Limit of Quantitation (LOQ) | Lower (ng/mL to pg/mL range) | Higher (µg/mL to ng/mL range) | Signal-to-noise ratio of 10:1.[5] |
Experimental Protocols
Detailed below are typical starting protocols for the analysis of this compound by GC and HPLC. These should be optimized and validated for the specific application.
Gas Chromatography (GC-FID) Protocol
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration within the established linear range. An internal standard may be used to improve precision.[3]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[1][4]
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.
-
Detection Wavelength: 250 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.[3]
Workflow for Inter-laboratory Method Validation
The validation of an analytical method is a systematic process to ensure it is suitable for its intended purpose.[7] An inter-laboratory validation study (also known as a collaborative study or reproducibility study) is the most rigorous way to assess the reproducibility of a method.[6] The following diagram illustrates a typical workflow.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method, the validation parameters, and the desired outcome of a reliable analytical result.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. biopharminternational.com [biopharminternational.com]
A Comparative Analysis of the Environmental Impact of 5-Ethyl-2-methylpyridine and 3-Picoline Production Processes
In the landscape of pharmaceutical and agrochemical manufacturing, the selection of chemical intermediates is a critical decision with far-reaching environmental and economic consequences. This guide provides a detailed comparison of the environmental impact of processes involving two key pyridine derivatives: 5-Ethyl-2-methylpyridine (MEP) and 3-picoline. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in process development and chemical sourcing.
Executive Summary
Both this compound and 3-picoline are vital building blocks in the synthesis of a wide range of products, most notably nicotinic acid (Vitamin B3).[1][2] Their production processes, however, present distinct environmental profiles. Traditional synthesis routes for both compounds involve high temperatures and pressures and generate a variety of byproducts, necessitating careful consideration of waste management and process optimization. This guide explores the conventional synthesis pathways, environmental fate, and toxicity of each compound, alongside a quantitative comparison of their production processes.
Comparison of Production Processes
The industrial synthesis of both MEP and 3-picoline predominantly relies on the condensation of simple aldehydes with ammonia. However, the specific reactants and reaction conditions lead to different product and byproduct profiles, which in turn affect their environmental footprint.
This compound (MEP) Synthesis: The primary industrial method for MEP production is the liquid-phase condensation of paraldehyde (a trimer of acetaldehyde) with aqueous ammonia.[1][3] This reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst, such as ammonium acetate.[3]
3-Picoline Synthesis: 3-Picoline is industrially produced through several routes. A common method involves the gas-phase reaction of acetaldehyde, formaldehyde, and ammonia over a heterogeneous catalyst, such as silica-alumina.[4][5] Another significant route is a liquid-phase process where acetaldehyde or crotonaldehyde is reacted with formaldehyde in the presence of an ammonium salt.[6]
The following table summarizes the key parameters of the typical industrial synthesis processes for these two compounds.
| Parameter | This compound (MEP) Process | 3-Picoline Process |
| Primary Reactants | Paraldehyde (from acetaldehyde), Aqueous Ammonia[3] | Acetaldehyde, Formaldehyde, Ammonia[5][6] |
| Catalyst | Ammonium Acetate[3] | Silica-alumina (gas-phase)[4], Ammonium Phosphate (liquid-phase)[6] |
| Reaction Conditions | ~230°C, 800-3000 psi[3] | ~400-500°C (gas-phase)[4][6], ~180-280°C (liquid-phase)[6] |
| Reported Yield | 50-70%[3] | 40-65%[6][7] |
| Major Byproducts | α-Picoline, higher boiling pyridine compounds[8] | Pyridine, 2-picoline, 4-picoline, 3-ethylpyridine, lutidines[6][7] |
| Waste Management | Incineration of waste streams is a common practice.[9] | Gaseous releases are often incinerated.[10] Wastewater requires treatment to remove pyridine compounds.[5] |
Environmental Fate and Ecotoxicity
The environmental persistence, bioaccumulation potential, and toxicity of the primary products and their byproducts are crucial for a comprehensive environmental impact assessment.
| Environmental Aspect | This compound (MEP) | 3-Picoline |
| Biodegradability | Not readily biodegradable, but is expected to be inherently biodegradable.[10] | Biodegrades rapidly under aerobic conditions and slowly under anaerobic conditions.[5] |
| Mobility in Soil | Expected to have moderate mobility.[11] | Highly mobile in soil.[5] |
| Aquatic Toxicity | Harmful to aquatic organisms.[12] | Moderately toxic to aquatic organisms.[10] |
| Bioaccumulation | Not expected to bioaccumulate significantly.[10] | Bioconcentration is not anticipated to be significant.[5] |
| Human Health Hazards | Corrosive, toxic if swallowed, in contact with skin, or if inhaled.[13] | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[14] |
Detailed Experimental Protocols
Synthesis of this compound (Organic Syntheses Procedure):
-
Reactants: 28% aqueous ammonium hydroxide, paraldehyde, and ammonium acetate.[3]
-
Apparatus: A 2-liter steel reaction vessel (autoclave) suitable for high-pressure reactions.[3]
-
Procedure:
-
Charge the autoclave with 267 g (296 ml, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 ml, 1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.[3]
-
Heat the mixture to 230°C with continuous agitation and maintain this temperature for 1 hour. The pressure will range from 800 to 3000 psi.[3]
-
Allow the autoclave to cool and then separate the two layers of the reaction mixture.[3]
-
To the non-aqueous layer, add 60 ml of chloroform to separate out any remaining water.[3]
-
Extract the aqueous layer with three 50-ml portions of chloroform.[3]
-
Combine all chloroform extracts and remove the chloroform by distillation at atmospheric pressure.[3]
-
Fractionally distill the residue under reduced pressure to obtain this compound. A fore-run containing water, paraldehyde, and α-picoline is collected first.[3]
-
-
Yield: 72–76 g (50–53%). The yield can be increased to 60–70% by using a higher molar ratio of ammonium hydroxide to paraldehyde.[3]
Synthesis of 3-Picoline (Liquid-Phase Process Example from Patent):
-
Reactants: Diammonium hydrogen phosphate solution, acetaldehyde, and an aqueous formaldehyde solution.[6]
-
Apparatus: A 2-liter autoclave with stirring capabilities and a continuous pumping system.[6]
-
Procedure:
-
Heat 1,130 ml of a 3.38 molar aqueous solution of diammonium hydrogen phosphate (pH 8.3) to 230°C in the autoclave with stirring at 1,500 rpm.[6]
-
Continuously pump a mixture of 121.8 g of acetaldehyde and 208.2 g of a 32.0%-strength aqueous formaldehyde solution (molar ratio = 1:0.80) into the autoclave.[6]
-
After the addition is complete, continue stirring for a further 10 minutes at 230°C.[6]
-
Cool the reaction mixture to room temperature.[6]
-
-
Product Analysis: The resulting mixture is analyzed by gas chromatography to determine the yields of 3-picoline and other byproducts.[6]
-
Yield: In a specific example, the yield of 3-picoline was 53.5% based on formaldehyde.[6]
Environmental Impact Assessment Workflow
A systematic approach is necessary to evaluate the environmental impact of a chemical synthesis process. The following diagram illustrates a general workflow for such an assessment.
Caption: A logical workflow for assessing the environmental impact of a chemical synthesis process.
Synthesis Pathways Overview
The following diagram illustrates the primary reactants leading to the formation of this compound and 3-picoline.
Caption: Primary reactants in the industrial synthesis of MEP and 3-picoline.
Conclusion and Future Outlook
The environmental impact of producing this compound and 3-picoline is a multifaceted issue. The choice between these intermediates should be based on a holistic assessment that includes not only the yield and efficiency of the primary synthesis but also the nature and manageability of the byproducts and waste streams.
The process for this compound appears to be more direct, starting from a single aldehyde derivative. However, the generation of a range of picoline isomers and other pyridine derivatives as byproducts in 3-picoline synthesis presents a significant separation and waste treatment challenge.
Future research and process development should focus on improving the selectivity of these reactions to minimize byproduct formation. The exploration of "green" synthesis routes, such as those utilizing biocatalysts or more environmentally benign reaction conditions, holds promise for reducing the overall environmental burden of these important chemical intermediates.[15] As regulatory pressures and consumer demand for sustainable products increase, the adoption of greener manufacturing processes will become not just an environmental imperative but also a competitive advantage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2807618A - Synthesis of pyridine and 3-picoline - Google Patents [patents.google.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. US4337342A - Process for the preparation of 3-picoline - Google Patents [patents.google.com]
- 7. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 8. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. This compound | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 13. fishersci.com [fishersci.com]
- 14. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling 5-Ethyl-2-methylpyridine
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of 5-Ethyl-2-methylpyridine is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Hazard Summary: this compound is a combustible liquid that is harmful if swallowed and toxic in contact with skin or if inhaled.[1][2] It is known to cause severe skin burns and eye damage and is harmful to aquatic life.[1][2][3] Adherence to the following safety measures is critical to mitigate risks.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles and Face Shield | Must be worn at all times to protect against splashes and vapors.[1][2][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[4][5] Inspect for tears or punctures before each use. |
| Body | Laboratory Coat | A fully buttoned, flame-retardant lab coat should be worn to protect against skin contact.[1][2][4] |
| Respiratory | Fume Hood or Respirator | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] If a fume hood is not available, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ventilation: Ensure the laboratory is well-ventilated.[5] All work with this compound must be performed in a certified chemical fume hood.[4][5]
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Material Gathering: Assemble all necessary chemicals, equipment, and waste containers within the fume hood before commencing work to minimize movement in and out of the containment area.
2. Handling the Chemical:
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Grounding: Ground and bond containers when transferring the liquid to prevent static discharge, as it is a combustible liquid.[1]
-
Weighing and Transfer: Carefully weigh and transfer this compound within the fume hood. Use non-sparking tools.[8]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][9] It should be stored locked up.[8][9]
3. Post-Handling and Cleanup:
-
Decontamination: Wipe down the work area with an appropriate solvent, followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[9]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][9]
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[2][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[2][8]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, pipette tips) and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
-
Environmental Precautions: Do not empty into drains or allow it to contaminate ground or surface water.[1][2]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[4] After rinsing, containers should be disposed of in accordance with institutional and local regulations.
-
Final Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service or a chemical incinerator, in accordance with all federal, state, and local regulations.[7]
Quantitative Data Summary
| Property | Value |
| CAS Number | 104-90-5[1][9] |
| Molecular Formula | C₈H₁₁N[10] |
| Boiling Point | 178 °C[9][10] |
| Flash Point | 66.11 °C - 68 °C (closed cup)[2][11] |
| Density | 0.919 g/mL at 25 °C[10] |
| Oral LD50 (Rat) | 1,737 mg/kg[9] |
| Dermal LD50 (Rabbit) | 1,000 mg/kg[8] |
| Water Solubility | 12.0 g/L[9] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. ICSC 1772 - this compound [inchem.org]
- 3. This compound | 104-90-5 | TCI AMERICA [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. echemi.com [echemi.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. This compound = 96 104-90-5 [sigmaaldrich.com]
- 11. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
